(4-Amino-2,3-difluorophenyl)acetic acid
Description
BenchChem offers high-quality (4-Amino-2,3-difluorophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Amino-2,3-difluorophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-amino-2,3-difluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c9-7-4(3-6(12)13)1-2-5(11)8(7)10/h1-2H,3,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVRQGJEDKBSET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373355 | |
| Record name | (4-Amino-2,3-difluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
835912-66-8 | |
| Record name | (4-Amino-2,3-difluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Amino-2,3-difluorophenyl)acetic acid: Navigating a Complex Landscape of Isomers
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the inquiry for (4-Amino-2,3-difluorophenyl)acetic acid, a compound of interest within synthetic chemistry and drug discovery. Initial investigations to provide a comprehensive monograph, including its Chemical Abstracts Service (CAS) number, synthesis protocols, and applications, revealed a critical challenge: the specific isomer (4-Amino-2,3-difluorophenyl)acetic acid is not readily found in commercial databases or the scientific literature. This guide will therefore first address the ambiguity surrounding the target molecule and the importance of precise isomeric identification. It will then provide a detailed overview of closely related and commercially available isomers, such as 2-amino-2-(2,4-difluorophenyl)acetic acid and 2,4-difluorophenylacetic acid, for which substantial data exists. This comparative approach is designed to provide valuable context and practical guidance for researchers working with fluorinated phenylacetic acid derivatives.
The Critical Importance of Isomer-Specific Identification
In the field of drug development and chemical synthesis, the precise arrangement of functional groups on an aromatic ring can dramatically alter a molecule's biological activity, physicochemical properties, and safety profile. Phenylacetic acid derivatives, particularly those incorporating fluorine atoms and amino groups, are privileged scaffolds in medicinal chemistry due to their ability to modulate interactions with biological targets.
An exhaustive search for (4-Amino-2,3-difluorophenyl)acetic acid did not yield a specific, verifiable CAS number. The absence of a dedicated CAS number typically indicates that a compound is not a standard commercial product, may be a novel research chemical with limited public data, or is referenced under a different nomenclature. Without a confirmed CAS number, any discussion of synthesis, reactivity, or biological application would be speculative and could lead to erroneous experimental design.
Therefore, this guide will pivot to a detailed examination of well-documented isomers to provide a solid foundation for researchers in this chemical space. The methodologies and data presented for these related compounds can serve as a valuable reference for the potential synthesis and characterization of the target molecule, should it be pursued as a novel compound.
Profile of a Key Isomer: 2-amino-2-(2,4-difluorophenyl)acetic Acid
One of the most closely related and well-documented isomers is 2-amino-2-(2,4-difluorophenyl)acetic acid . This compound shares the core difluorophenylacetic acid structure with an amino group, albeit with a different substitution pattern.
Chemical Identity and Properties
| Property | Value | Source |
| CAS Number | 240409-02-3 | [1][2] |
| Molecular Formula | C₈H₇F₂NO₂ | [1] |
| Molecular Weight | 187.14 g/mol | [1] |
| IUPAC Name | 2-amino-2-(2,4-difluorophenyl)acetic acid | [1] |
| Synonyms | alpha-Amino-2,4-difluorobenzeneacetic acid, 2,4-DIFLUORO-DL-PHENYLGLYCINE | [1] |
Safety and Handling
According to GHS classifications, this compound is associated with the following hazards:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Profile of a Related Building Block: 2,4-Difluorophenylacetic acid
Another relevant compound is 2,4-Difluorophenylacetic acid , which lacks the amino group but features the same difluoro substitution pattern on the phenyl ring as the isomer in the previous section. This compound is a common building block in organic synthesis.
Chemical Identity and Properties
| Property | Value | Source |
| CAS Number | 81228-09-3 | |
| Molecular Formula | C₈H₆F₂O₂ | |
| Molecular Weight | 172.13 g/mol | |
| Melting Point | 115-118 °C | |
| Appearance | Solid |
Synthetic Applications
2,4-Difluorophenylacetic acid has been utilized in the synthesis of nonpolar peptide nucleic acid (PNA) monomers containing fluoroaromatics. PNAs are synthetic analogs of DNA and RNA with applications in diagnostics and therapeutics. The fluorinated phenylacetic acid moiety is introduced to modulate the binding properties and cellular uptake of the PNA.
Synthetic Pathways and Methodologies
While a specific protocol for the synthesis of (4-Amino-2,3-difluorophenyl)acetic acid is not available, examining the synthesis of related compounds can provide valuable insights into potential synthetic routes.
Synthesis of 2,3-Difluorophenylacetic Acid
A patented method for the preparation of 2,3-difluorophenylacetic acid involves the following steps:[3]
-
Photohalogenation: 2,3-Difluorotoluene is used as the starting material. It undergoes photohalogenation with chlorine or bromine to yield 2,3-difluorobenzyl halide.
-
Carbonylation: The resulting 2,3-difluorobenzyl halide is then carbonylated to produce 2,3-difluorophenylacetic acid.
This process is highlighted as having few reaction steps, mild conditions, and high yield.[3]
Hypothetical Adaptation for (4-Amino-2,3-difluorophenyl)acetic acid:
A potential, yet unvalidated, synthetic route to the target compound could involve starting with a 4-amino-2,3-difluorotoluene derivative. However, the amino group would likely require a protecting group to be compatible with the photohalogenation and carbonylation steps. The choice of protecting group and the subsequent deprotection step would be critical to the success of this synthesis.
Synthesis of 2-(4-amino-2,5-difluorophenyl)acetic acid
A patent also describes the synthesis of another isomer, 2-(4-amino-2,5-difluorophenyl)acetic acid, via the reduction of a nitro group.[4]
-
Starting Material: 2,5-difluoro-4-nitrophenylacetic acid.
-
Reduction: The nitro group is reduced to an amino group using reagents such as iron powder in acetic acid and water, or through catalytic hydrogenation with palladium on carbon.[4]
This suggests that a nitration and subsequent reduction strategy could be a viable, though potentially challenging, route to introducing the amino group at the desired position on a difluorophenylacetic acid scaffold.
Experimental Workflows and Diagrams
To aid in the conceptualization of the synthetic strategies discussed, the following workflow diagrams are provided.
General Workflow for Phenylacetic Acid Synthesis
Caption: A common synthetic route to phenylacetic acids.
Potential Logic for Novel Isomer Synthesis
Caption: A logical workflow for designing the synthesis of a novel isomer.
Conclusion and Future Directions
For researchers intent on working with (4-Amino-2,3-difluorophenyl)acetic acid, the path forward involves its de novo synthesis as a novel compound. The synthetic strategies outlined for related isomers provide a strong conceptual starting point for this endeavor. Any successful synthesis would require rigorous analytical characterization (NMR, MS, IR) to confirm the structure and purity of the final product. Subsequently, a new CAS number would need to be assigned to this novel chemical entity.
It is our hope that this guide serves as a valuable resource for navigating the complexities of fluorinated phenylacetic acid chemistry and provides a solid foundation for future research in this area.
References
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-
PubChem. 2-amino-2-(2,4-difluorophenyl)acetic Acid. National Center for Biotechnology Information. [Link]
- This reference is not cited in the text.
- This reference is not cited in the text.
- This reference is not cited in the text.
- Google Patents.
- This reference is not cited in the text.
- This reference is not cited in the text.
- This reference is not cited in the text.
- Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
Sources
- 1. 2-amino-2-(2,4-difluorophenyl)acetic Acid | C8H7F2NO2 | CID 2737050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 240409-02-3|2-Amino-2-(2,4-difluorophenyl)acetic acid|BLD Pharm [bldpharm.com]
- 3. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]
- 4. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to (4-Amino-2,3-difluorophenyl)acetic acid
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical properties, synthesis, and applications of (4-Amino-2,3-difluorophenyl)acetic acid. As a key fluorinated building block, this compound presents unique characteristics valuable in the landscape of modern medicinal chemistry. This document moves beyond a simple recitation of facts to explain the causal relationships behind its properties and the strategic choices in its application and synthesis, reflecting field-proven insights.
Core Molecular Profile and Physicochemical Properties
(4-Amino-2,3-difluorophenyl)acetic acid, with CAS Number 835912-66-8, is a synthetic amino acid derivative. Its structure is characterized by a phenylacetic acid core substituted with an amino group at the 4-position and two fluorine atoms at the 2- and 3-positions of the aromatic ring. This specific substitution pattern imparts a unique combination of electronic and steric properties that are highly influential in its chemical behavior and biological interactions.
The strategic placement of fluorine atoms is a cornerstone of modern drug design, often used to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The electron-withdrawing nature of the two adjacent fluorine atoms significantly modulates the acidity of the carboxylic acid and the basicity of the aniline amino group, which is critical for its interaction with biological targets and its pharmacokinetic profile.
Table 1: Physicochemical Data for (4-Amino-2,3-difluorophenyl)acetic acid
| Property | Value | Source |
| CAS Number | 835912-66-8 | [3] |
| Molecular Formula | C₈H₇F₂NO₂ | [4][5] |
| Molecular Weight | 187.14 g/mol | [4][5] |
| Appearance | Typically an off-white to white solid/powder | General Supplier Data |
| pKa₁ (Carboxylic Acid) | ~2.0 - 2.5 (Estimated) | [6] |
| pKa₂ (Ammonium) | ~9.0 - 9.5 (Estimated) | [6] |
| Solubility | Moderately soluble in water; soluble in organic solvents like DMSO and methanol. | [6] |
Note: Experimental pKa and solubility values for this specific isomer are not widely published; the provided values are estimated based on structurally similar compounds and the known electronic effects of fluorine substituents.[6]
Synthesis and Structural Verification
The synthesis of substituted phenylacetic acids often involves multi-step pathways. A common and logical approach for (4-Amino-2,3-difluorophenyl)acetic acid involves the reduction of a nitro group precursor, which is a reliable and well-documented transformation in organic chemistry.
The rationale for this pathway is twofold: nitroaromatics are common starting materials, and the reduction of a nitro group to an amine is a high-yielding and clean reaction, often catalyzed by palladium on carbon (Pd/C). This avoids harsher conditions that could compromise the other functional groups.
Workflow for a Generalized Synthesis
Caption: Generalized synthetic workflow for (4-Amino-2,3-difluorophenyl)acetic acid.
Exemplary Synthesis Protocol
This protocol is a representative method adapted from common organic synthesis procedures for analogous compounds.[7][8][9]
-
Preparation of (2,3-Difluoro-4-nitrophenyl)acetic acid: A suitable precursor, such as a (2,3-difluoro-4-nitrophenyl)malonate ester, is hydrolyzed and decarboxylated under acidic conditions to yield the nitrophenylacetic acid intermediate. This step is critical for establishing the acetic acid moiety.
-
Reduction of the Nitro Group:
-
To a solution of (2,3-difluoro-4-nitrophenyl)acetic acid (1 eq.) in a solvent like ethanol or acetic acid, add iron powder (Fe, ~3-5 eq.).[7]
-
Heat the mixture to reflux for 4-6 hours. The use of iron in acidic medium is a classic, cost-effective, and robust method for nitro group reduction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, cool the reaction mixture and filter it through celite to remove the iron salts.
-
Evaporate the solvent under reduced pressure.
-
-
Purification:
-
The crude product is redissolved in a minimal amount of hot water or an appropriate solvent system (e.g., ethanol/water).
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Collect the resulting solid by vacuum filtration, wash with cold solvent, and dry under vacuum to yield pure (4-Amino-2,3-difluorophenyl)acetic acid.
-
Structural Verification: A Self-Validating System
The identity and purity of the synthesized compound must be rigorously confirmed. This is achieved through a combination of spectroscopic methods, which together provide a unique "fingerprint" of the molecule.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, with coupling patterns influenced by the adjacent fluorine atoms (H-F coupling). The methylene protons of the acetic acid group will appear as a singlet, and the amine and carboxylic acid protons will appear as broad singlets, which are often exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum will display distinct signals for each of the eight carbons. The carbons bonded to fluorine will show large one-bond C-F coupling constants, providing definitive evidence of fluorination.[10]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 188.05, confirming the molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands: N-H stretching for the primary amine (~3300-3500 cm⁻¹), a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch for the carbonyl group (~1700 cm⁻¹), and C-F stretching vibrations (~1100-1300 cm⁻¹).
Applications in Drug Discovery and Medicinal Chemistry
(4-Amino-2,3-difluorophenyl)acetic acid is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate or building block.[6] Its utility stems from the unique properties conferred by its functional groups.
-
Scaffold for Bioactive Molecules: The amino group provides a reactive handle for amide bond formation, a ubiquitous linkage in pharmaceuticals. This allows for the incorporation of the difluorophenylacetic acid moiety into larger, more complex molecules.
-
Modulation of Pharmacokinetics: The two fluorine atoms at the ortho and meta positions to the side chain can block sites of metabolic oxidation (e.g., hydroxylation) by cytochrome P450 enzymes. This steric and electronic shielding can increase the biological half-life of a drug candidate.[2]
-
Enhanced Target Binding: The fluorine atoms can engage in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in a protein's active site, potentially increasing binding affinity and selectivity.
Sources
- 1. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]
- 3. (4-Amino-2,3-difluorophenyl)acetic acid 835912-66-8, China (4-Amino-2,3-difluorophenyl)acetic acid 835912-66-8 Manufacturers, China (4-Amino-2,3-difluorophenyl)acetic acid 835912-66-8 Suppliers - J&H Chemical [chemnet.com]
- 4. Amino(3,4-difluorophenyl)acetic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-amino-2-(2,4-difluorophenyl)acetic Acid | C8H7F2NO2 | CID 2737050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy 2-amino-2-(2,4-difluorophenyl)acetic Acid | 240409-02-3 [smolecule.com]
- 7. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 8. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to (4-Amino-2,3-difluorophenyl)acetic Acid: Structure, Synthesis, and Application
Introduction: The Strategic Value of Fluorinated Phenylacetic Acids in Medicinal Chemistry
(4-Amino-2,3-difluorophenyl)acetic acid belongs to a class of synthetically valuable compounds known as non-natural amino acid analogues. The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often used to modulate metabolic stability, binding affinity, and lipophilicity.[1] The phenylacetic acid scaffold itself is a privileged structure, present in numerous biologically active compounds. The specific arrangement of a 2,3-difluoro pattern on the phenyl ring, combined with an amino group at the 4-position, creates a unique electronic and steric profile. This guide provides a comprehensive technical overview of the molecular structure, properties, a proposed synthetic pathway, and analytical validation methods for (4-Amino-2,3-difluorophenyl)acetic acid, a promising building block for novel therapeutic agents. While specific experimental data for this precise isomer is not widely published, this document synthesizes information from closely related analogues and foundational chemical principles to provide a robust and predictive guide for researchers.
Molecular Structure and Physicochemical Properties
The core structure of (4-Amino-2,3-difluorophenyl)acetic acid, systematically named 2-(4-Amino-2,3-difluorophenyl)acetic acid, consists of a central phenyl ring substituted with an acetic acid moiety. The key features are the vicinal fluorine atoms at positions 2 and 3, and an amino group para to the acetic acid substituent.
Key Structural Features:
-
Aromatic Core: A benzene ring provides a rigid scaffold for the appended functional groups.
-
Difluoro Substitution: The ortho- and meta-fluorine atoms (positions 2 and 3) act as strong electron-withdrawing groups, influencing the acidity of the carboxylic acid and the basicity of the aniline-like amino group. This substitution pattern is less common than the 2,4- or 3,5-difluoro patterns, offering novel steric and electronic properties for molecular design.
-
Amino Group: The amine at position 4 is a key functional handle for further derivatization, such as amide bond formation, and can act as a hydrogen bond donor in receptor interactions.
-
Acetic Acid Moiety: This group provides the acidic character and a crucial linkage point for incorporating the molecule into larger structures, such as peptide mimics.
Predicted Physicochemical Data
Quantitative data for this specific isomer is scarce. The following table summarizes computed properties and data from close structural analogues to provide a reliable estimate for researchers.
| Property | Predicted/Representative Value | Source/Basis |
| Molecular Formula | C₈H₇F₂NO₂ | Based on Structure |
| Molecular Weight | 187.14 g/mol | Based on Formula[2][3][4] |
| CAS Number | Not Assigned / Not Found | Literature Search |
| Appearance | White to off-white or tan powder | Analogy to similar compounds[5] |
| Melting Point | >200 °C (with decomposition) | Analogy to 4-Aminophenylacetic acid |
| Solubility | Sparingly soluble in water; soluble in DMSO, DMF, and basic aqueous solutions | General properties of amino acids |
| pKa (Carboxylic Acid) | ~4.0 - 4.5 | Inductive effect of fluorine atoms increases acidity compared to non-fluorinated analogues. |
| pKa (Ammonium) | ~3.5 - 4.0 | Electron-withdrawing effect of the ring reduces the basicity of the amino group. |
Synthesis and Purification Workflow
A robust and scalable synthesis is critical for the utility of any chemical building block. While a specific published procedure for (4-Amino-2,3-difluorophenyl)acetic acid was not identified, a logical and high-yielding synthetic route can be proposed based on established methodologies for related compounds, such as the synthesis of 2,3-difluorophenylacetic acid and the functionalization of fluorinated anilines.[6]
The proposed pathway begins with the nitration of 2,3-difluorotoluene, followed by side-chain bromination, conversion to a nitrile, hydrolysis, and finally, reduction of the nitro group.
Caption: Proposed multi-step synthesis and purification workflow for (4-Amino-2,3-difluorophenyl)acetic acid.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, where the successful isolation and characterization of each intermediate provides confidence for proceeding to the next step.
Step 1: Nitration of 2,3-Difluorotoluene
-
Cool a stirred solution of concentrated sulfuric acid to 0 °C.
-
Slowly add 2,3-difluorotoluene, maintaining the temperature below 10 °C.
-
Add a nitrating mixture (conc. nitric acid and sulfuric acid) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the mixture over crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer, dry over MgSO₄, and concentrate in vacuo to yield crude 2,3-difluoro-4-nitrotoluene.
-
Validation: Confirm structure via ¹H NMR, noting the shift of aromatic protons and retention of the methyl singlet.
-
Step 2: Radical Bromination
-
Dissolve the nitro-intermediate in carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux under a UV lamp for 8-12 hours.
-
Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate to yield the crude benzyl bromide.
-
Validation: ¹H NMR should show the disappearance of the methyl singlet (~2.4 ppm) and the appearance of a new benzylic CH₂Br singlet (~4.5 ppm).
-
Step 3: Cyanation
-
Dissolve the crude benzyl bromide in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN) portion-wise, monitoring for a slight exotherm.
-
Stir at room temperature for 3-5 hours until TLC indicates consumption of the starting material.
-
Quench with water and extract with ethyl acetate. The product is the corresponding acetonitrile.
-
Validation: The IR spectrum should show a characteristic nitrile (C≡N) stretch around 2250 cm⁻¹.
-
Step 4: Hydrolysis to Acetic Acid
-
Add the crude acetonitrile to a mixture of 50% aqueous sulfuric acid.
-
Heat to reflux for 6-8 hours, monitoring the reaction by TLC.
-
Cool the mixture and extract the acidic product into an organic solvent.
-
Dry and concentrate to yield 2-(2,3-Difluoro-4-nitrophenyl)acetic acid.
-
Validation: The IR spectrum will show the disappearance of the nitrile peak and the appearance of a broad O-H stretch (~3000 cm⁻¹) and a carbonyl (C=O) stretch (~1710 cm⁻¹) for the carboxylic acid.
-
Step 5: Nitro Group Reduction
-
Dissolve the nitro-acetic acid intermediate in ethanol or acetic acid.
-
Add iron powder and concentrated hydrochloric acid.
-
Heat the mixture to 70-80 °C for 2-4 hours.
-
Cool, filter through celite to remove iron salts, and neutralize the filtrate carefully with a base (e.g., NaHCO₃) to precipitate the final amino acid product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Final Validation: The product should be fully characterized by NMR, MS, and HPLC to confirm identity and purity (>98%).
-
Structural Elucidation and Analytical Characterization
Confirming the molecular structure and purity is paramount. A multi-technique approach is required for unambiguous validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural confirmation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the methylene (CH₂) protons of the acetic acid group, and the carboxylic acid proton. The aromatic region will show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.
-
¹³C NMR: The carbon spectrum will confirm the presence of 8 distinct carbon environments. The chemical shifts will be influenced by the attached fluorine and nitrogen atoms.
-
¹⁹F NMR: This is a critical experiment for confirming the fluorine substitution pattern.[7] It is expected to show two distinct signals for the fluorine atoms at the C2 and C3 positions, with their coupling pattern confirming their adjacent relationship.
Expected NMR Data (in DMSO-d₆):
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Coupling | Assignment |
|---|---|---|---|
| ¹H | ~12.5 | broad singlet | -COOH |
| ~7.0 - 7.4 | multiplet | Aromatic CH | |
| ~6.7 - 6.9 | multiplet | Aromatic CH | |
| ~5.0 | broad singlet | -NH₂ | |
| ~3.5 | singlet | -CH₂-COOH | |
| ¹³C | ~172 | singlet | C=O |
| doublet | C-F | ||
| doublet | C-F | ||
| ~110-145 | multiplets | Aromatic C |
| | ~35 | singlet | -CH₂- |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
-
Expected Result: An exact mass measurement corresponding to the molecular formula C₈H₇F₂NO₂.
-
[M+H]⁺ ion: 188.0517
-
[M-H]⁻ ion: 186.0364 The observation of these ions within a narrow mass tolerance (e.g., < 5 ppm) provides definitive confirmation of the elemental formula. A representative mass spectrum for the related 2,4-difluorophenylacetic acid shows a molecular ion at m/z 172, consistent with its formula.[8]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final compound.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detector set to ~254 nm.
-
Acceptance Criterion: The final product should exhibit a single major peak with an area percentage of ≥98% to be suitable for research and drug development applications.
Caption: A logical workflow for the analytical validation of the final compound.
Applications in Drug Discovery and Development
While specific applications of (4-Amino-2,3-difluorophenyl)acetic acid are not yet prominent in the literature, its structural motifs are highly relevant to medicinal chemistry. Non-natural amino acids are frequently used as building blocks for peptidomimetics, enzyme inhibitors, and receptor modulators.
Potential Therapeutic Areas:
-
Oncology: Fluorinated aromatic compounds are common in kinase inhibitors and other anti-cancer agents. The unique electronics of the 2,3-difluoro pattern could offer novel interactions with target proteins.
-
Neuroscience: Phenylacetic acid derivatives have been explored for treating conditions like urea cycle disorders and amyotrophic lateral sclerosis (ALS).[1] The amino and fluoro substituents can be used to fine-tune blood-brain barrier permeability and target engagement.
-
Antiviral/Antibacterial Agents: The scaffold can be elaborated to mimic natural substrates of key viral or bacterial enzymes, acting as competitive inhibitors. Indole derivatives, which can be synthesized from such precursors, exhibit a wide range of biological activities, including antiviral and antimicrobial effects.[3]
-
RNA-Targeting Molecules: Small molecules designed to bind to RNA structures, such as microRNA precursors, are an emerging therapeutic modality.[9] The aromatic and hydrogen-bonding features of this compound make it an attractive scaffold for developing RNA binders.
Safety, Handling, and Storage
As a research chemical, (4-Amino-2,3-difluorophenyl)acetic acid should be handled with appropriate care, following standard laboratory safety protocols.
-
Hazard Classification: Based on analogous structures, the compound is expected to be an irritant. GHS hazard statements for similar compounds include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the material.[10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage at 2-8°C is recommended.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
(4-Amino-2,3-difluorophenyl)acetic acid represents a chemical building block with significant potential for the development of novel therapeutics. Its unique combination of a phenylacetic acid core, an aniline functional handle, and a vicinal difluoro substitution pattern provides a rich platform for medicinal chemistry exploration. This guide has outlined its core structural and physicochemical characteristics, proposed a robust and verifiable synthetic pathway, detailed the necessary analytical techniques for its validation, and discussed its potential applications. By providing this foundational knowledge, we empower researchers and drug development professionals to confidently incorporate this and similar high-value compounds into their discovery pipelines.
References
-
PubChem. (2026). 2-amino-2-(2,4-difluorophenyl)acetic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Guan, L., et al. (2022). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. Retrieved from [Link]
-
Kaźmierczak, H., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. Retrieved from [Link]
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PubChem. (n.d.). 4-Aminophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Soloshonok, V. A., & Sorochinsky, A. E. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. National Institutes of Health. Retrieved from [Link]
- Google Patents. (2009). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
-
ResearchGate. (n.d.). The most commonly used fluorinated amino acids for PrOF NMR. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
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International Labour Organization. (2021). ICSC 0274 - FLUOROACETIC ACID. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of (4-Amino-2,3-difluorophenyl)acetic acid
Introduction
(4-Amino-2,3-difluorophenyl)acetic acid, a key building block in contemporary drug discovery and development, presents a unique synthetic challenge due to its specific substitution pattern. The presence of vicinal fluorine atoms on the phenyl ring, coupled with an amino group and an acetic acid moiety, necessitates a strategic approach to its synthesis. This technical guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, offering insights into the rationale behind methodological choices, detailed experimental protocols, and a comparative analysis of the different routes. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex aromatic intermediates.
Strategic Considerations in the Synthesis of (4-Amino-2,3-difluorophenyl)acetic acid
The synthesis of (4-Amino-2,3-difluorophenyl)acetic acid is governed by several key strategic considerations:
-
Regiocontrol of Substitution: The precise placement of the amino group at the C4 position and the acetic acid side chain relative to the two fluorine atoms at C2 and C3 is paramount. The directing effects of the substituents on the aromatic ring during electrophilic substitution reactions must be carefully considered.
-
Introduction of the Acetic Acid Moiety: The two-carbon side chain can be introduced through various methods, including the hydrolysis of a corresponding nitrile, the homologation of a benzoic acid, or the direct carboxylation of a benzyl derivative.
-
Functional Group Compatibility: The synthetic route must be designed to ensure the compatibility of the reagents and reaction conditions with the existing functional groups, particularly the amino group, which is sensitive to oxidation and can act as a nucleophile.
This guide will explore three primary synthetic pathways, each with its own set of advantages and challenges:
-
Pathway 1: Nitration of 2,3-Difluorophenylacetic Acid and Subsequent Reduction
-
Pathway 2: Cyanation of a Functionalized Aniline and Hydrolysis
-
Pathway 3: Arndt-Eistert Homologation of 4-Amino-2,3-difluorobenzoic Acid
Pathway 1: Synthesis via Nitration and Reduction
This pathway commences with the commercially available 2,3-difluorotoluene and proceeds through the introduction of the acetic acid side chain, followed by a regioselective nitration and a final reduction of the nitro group to the desired amine.
Logical Flow of Pathway 1
Caption: Overall workflow for the synthesis of (4-Amino-2,3-difluorophenyl)acetic acid via nitration and reduction.
Step-by-Step Methodology
Step 1: Synthesis of 2,3-Difluorophenylacetic Acid
The initial step involves the conversion of 2,3-difluorotoluene to 2,3-difluorophenylacetic acid. A common method for this transformation is through photohalogenation followed by carbonylation[1].
-
Photohalogenation of 2,3-Difluorotoluene: 2,3-Difluorotoluene is subjected to radical halogenation, typically using chlorine or bromine under UV irradiation, to yield 2,3-difluorobenzyl halide.
-
Carbonylation of 2,3-Difluorobenzyl Halide: The resulting benzyl halide is then carbonylated using carbon monoxide in the presence of a suitable catalyst to afford 2,3-difluorophenylacetic acid[1].
Step 2: Nitration of 2,3-Difluorophenylacetic Acid
The regioselective nitration of 2,3-difluorophenylacetic acid is a critical step. The fluorine atoms are weakly ortho-, para-directing but deactivating, while the acetic acid side chain is a deactivating meta-director. The directing effects of the fluorine atoms are expected to dominate, leading to nitration at the positions ortho and para to them. Steric hindrance from the adjacent fluorine and the acetic acid group will likely favor nitration at the C4 position.
-
Reaction Conditions: The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction and minimize side product formation[2].
Step 3: Reduction of 2,3-Difluoro-4-nitrophenylacetic Acid
The final step is the reduction of the nitro group to an amine. Various reducing agents can be employed for this transformation.
-
Catalytic Hydrogenation: A clean and efficient method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method often proceeds with high yield and minimal side products.
-
Metal-Acid Reduction: Alternatively, reduction can be achieved using metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid.
Experimental Protocol: Pathway 1
Synthesis of 2,3-Difluorophenylacetic Acid[1]
-
Photobromination: In a suitable reactor equipped with a UV lamp, 2,3-difluorotoluene is dissolved in a solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) are added. The mixture is irradiated with UV light while being heated to reflux until the reaction is complete (monitored by GC or TLC). The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure to yield crude 2,3-difluorobenzyl bromide.
-
Carbonylation: The crude 2,3-difluorobenzyl bromide is dissolved in a suitable solvent (e.g., methanol) in a pressure reactor. A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., triethylamine) are added. The reactor is pressurized with carbon monoxide and heated. After the reaction is complete, the mixture is cooled, and the catalyst is filtered off. The solvent is removed, and the residue is taken up in water and acidified to precipitate 2,3-difluorophenylacetic acid. The product is collected by filtration and can be recrystallized for further purification.
Nitration of 2,3-Difluorophenylacetic Acid (Generalized Procedure)
-
In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 2,3-difluorophenylacetic acid with stirring, maintaining the temperature below 10 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for several hours.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
The precipitated 2,3-difluoro-4-nitrophenylacetic acid is collected by filtration, washed with cold water until the washings are neutral, and dried.
Reduction of 2,3-Difluoro-4-nitrophenylacetic Acid (Generalized Procedure)
-
To a solution of 2,3-difluoro-4-nitrophenylacetic acid in a suitable solvent (e.g., ethanol or acetic acid), add a catalytic amount of 10% Pd/C.
-
The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield (4-Amino-2,3-difluorophenyl)acetic acid. The product can be further purified by recrystallization.
Pathway 2: Synthesis via Cyanation and Hydrolysis
This pathway begins with a pre-functionalized aniline derivative, 2,3-difluoro-4-nitroaniline, which is then converted to the corresponding phenylacetonitrile, followed by hydrolysis to the target acetic acid.
Logical Flow of Pathway 2
Caption: Overall workflow for the synthesis of (4-Amino-2,3-difluorophenyl)acetic acid via cyanation and hydrolysis.
Step-by-Step Methodology
Step 1: Synthesis of 4-Bromo-2,3-difluoroaniline
This intermediate can be prepared from 2,3-difluoro-4-nitroaniline.
-
Sandmeyer Reaction: 2,3-difluoro-4-nitroaniline is diazotized with sodium nitrite in the presence of a strong acid, followed by treatment with a copper(I) bromide solution to introduce the bromine atom at the 4-position, yielding 4-bromo-2,3-difluoro-1-nitrobenzene.
-
Reduction: The nitro group of 4-bromo-2,3-difluoro-1-nitrobenzene is then reduced to an amino group using methods described in Pathway 1 to give 4-bromo-2,3-difluoroaniline.
Step 2: Synthesis of (4-Amino-2,3-difluorophenyl)acetonitrile
The bromo-substituted aniline is then converted to the corresponding phenylacetonitrile.
-
Cyanation: A palladium-catalyzed cyanation reaction, such as a Rosenmund-von Braun reaction, can be employed. 4-Bromo-2,3-difluoroaniline is reacted with a cyanide source, like zinc cyanide or potassium cyanide, in the presence of a palladium catalyst and a suitable ligand.
Step 3: Hydrolysis of (4-Amino-2,3-difluorophenyl)acetonitrile
The final step involves the hydrolysis of the nitrile group to a carboxylic acid.
-
Acid or Base Catalyzed Hydrolysis: The phenylacetonitrile derivative can be hydrolyzed under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid any potential side reactions with the amino group. The reaction typically involves heating the nitrile with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid[3][4].
Experimental Protocol: Pathway 2
Synthesis of 4-Bromo-2,3-difluoroaniline (Generalized Procedure)
-
Diazotization and Bromination of 2,3-Difluoro-4-nitroaniline: 2,3-difluoro-4-nitroaniline is dissolved in a mixture of hydrobromic acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature. The resulting diazonium salt solution is then slowly added to a solution of copper(I) bromide in hydrobromic acid. The mixture is warmed to promote the reaction, then cooled, and the product, 4-bromo-2,3-difluoro-1-nitrobenzene, is extracted with an organic solvent.
-
Reduction of 4-Bromo-2,3-difluoro-1-nitrobenzene: The nitro compound is reduced to 4-bromo-2,3-difluoroaniline using a method such as catalytic hydrogenation with Pd/C, as described in Pathway 1.
Synthesis of (4-Amino-2,3-difluorophenyl)acetonitrile (Generalized Procedure)
-
In a reaction vessel, 4-bromo-2,3-difluoroaniline, zinc cyanide, a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., dppf) are combined in a suitable solvent like DMF.
-
The mixture is heated under an inert atmosphere until the reaction is complete.
-
The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude nitrile, which can be purified by chromatography.
Hydrolysis of (4-Amino-2,3-difluorophenyl)acetonitrile[3][4]
-
(4-Amino-2,3-difluorophenyl)acetonitrile is suspended in an aqueous solution of sodium hydroxide.
-
The mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
The reaction mixture is cooled to room temperature and acidified with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The precipitated (4-Amino-2,3-difluorophenyl)acetic acid is collected by filtration, washed with cold water, and dried. Recrystallization can be performed for further purification.
Pathway 3: Synthesis via Arndt-Eistert Homologation
This elegant pathway involves the one-carbon chain extension of 4-amino-2,3-difluorobenzoic acid to the desired phenylacetic acid derivative.
Logical Flow of Pathway 3
Caption: Overall workflow for the synthesis of (4-Amino-2,3-difluorophenyl)acetic acid via Arndt-Eistert homologation.
Step-by-Step Methodology
Step 1: Synthesis of 4-Amino-2,3-difluorobenzoic Acid
The starting material, 4-amino-2,3-difluorobenzoic acid, can be synthesized from commercially available precursors. One possible route involves the nitration of 2,3-difluorobenzoic acid followed by reduction. The regioselectivity of the nitration is expected to favor the 4-position.
Step 2: Arndt-Eistert Homologation
The Arndt-Eistert synthesis is a multi-step process within itself[5][6][7][8].
-
Formation of the Acid Chloride: 4-Amino-2,3-difluorobenzoic acid is first converted to its more reactive acid chloride derivative, typically using thionyl chloride or oxalyl chloride. The amino group may need to be protected (e.g., as an acetamide) prior to this step to prevent side reactions.
-
Reaction with Diazomethane: The acid chloride is then reacted with diazomethane to form a diazo ketone intermediate.
-
Wolff Rearrangement: The diazo ketone undergoes a Wolff rearrangement, typically promoted by a silver catalyst (e.g., silver oxide or silver benzoate), heat, or light, to form a ketene.
-
Hydrolysis: The ketene is then trapped with water to yield the homologous (4-Amino-2,3-difluorophenyl)acetic acid. If the amino group was protected, a final deprotection step would be necessary.
Experimental Protocol: Pathway 3
Synthesis of 4-Amino-2,3-difluorobenzoic Acid (Generalized Procedure)
-
Nitration of 2,3-Difluorobenzoic Acid: Following a similar procedure to the nitration in Pathway 1, 2,3-difluorobenzoic acid is nitrated using a mixture of nitric and sulfuric acids to yield 2,3-difluoro-4-nitrobenzoic acid.
-
Reduction of 2,3-Difluoro-4-nitrobenzoic Acid: The nitrobenzoic acid is then reduced to 4-amino-2,3-difluorobenzoic acid using a suitable method, such as catalytic hydrogenation.
Arndt-Eistert Homologation of 4-Amino-2,3-difluorobenzoic Acid[5][6][7][8]
-
Protection of the Amino Group (if necessary): The amino group of 4-amino-2,3-difluorobenzoic acid can be protected by reacting it with acetic anhydride to form the corresponding acetamide.
-
Formation of the Acid Chloride: The protected benzoic acid is refluxed with thionyl chloride until the reaction is complete. Excess thionyl chloride is removed under reduced pressure.
-
Formation of the Diazo Ketone: The crude acid chloride is dissolved in an anhydrous solvent (e.g., diethyl ether) and cooled to 0 °C. A solution of diazomethane in ether is added slowly with stirring until the yellow color of diazomethane persists. The reaction is allowed to proceed at low temperature for several hours.
-
Wolff Rearrangement and Hydrolysis: A suspension of silver oxide in water is prepared. The ethereal solution of the diazo ketone is added to this suspension, and the mixture is stirred at room temperature or gently warmed until the evolution of nitrogen ceases.
-
Work-up and Deprotection (if necessary): The reaction mixture is filtered to remove the silver catalyst. The aqueous layer is separated, acidified, and the product is extracted with an organic solvent. If the amino group was protected, a final hydrolysis step (e.g., with aqueous acid or base) is required to remove the protecting group and yield (4-Amino-2,3-difluorophenyl)acetic acid.
Comparative Analysis of Synthesis Pathways
| Feature | Pathway 1: Nitration & Reduction | Pathway 2: Cyanation & Hydrolysis | Pathway 3: Arndt-Eistert Homologation |
| Starting Materials | 2,3-Difluorotoluene (readily available) | 2,3-Difluoro-4-nitroaniline (requires synthesis) | 4-Amino-2,3-difluorobenzoic Acid (requires synthesis) |
| Key Reactions | Nitration, Reduction | Sandmeyer Reaction, Cyanation, Hydrolysis | Arndt-Eistert Homologation (multi-step) |
| Regiocontrol | Dependent on directing effects in nitration. | High, as functional groups are introduced sequentially. | High, as the carbon chain is extended from a pre-functionalized molecule. |
| Potential Challenges | - Isomer separation after nitration.- Harsh nitrating conditions. | - Use of toxic cyanide reagents.- Multi-step synthesis of starting material. | - Use of hazardous and explosive diazomethane.- Potential need for protection/deprotection steps. |
| Overall Yield | Potentially moderate due to nitration selectivity. | Can be good if individual steps are high-yielding. | Can be good, but the multi-step nature of the homologation can lower the overall yield. |
| Scalability | Generally scalable, but nitration requires careful control. | Scalable, but handling of cyanide requires specialized equipment. | Challenging to scale due to the hazards of diazomethane. |
Conclusion
The synthesis of (4-Amino-2,3-difluorophenyl)acetic acid can be accomplished through several distinct pathways, each with its own merits and drawbacks. The choice of the most suitable route will depend on factors such as the availability of starting materials, the scale of the synthesis, and the safety infrastructure available.
-
Pathway 1 offers a relatively direct approach from a common starting material, but the regioselectivity of the nitration step is a critical consideration.
-
Pathway 2 provides excellent control over the substitution pattern but involves the use of highly toxic cyanide reagents and a longer synthetic sequence.
-
Pathway 3 , while elegant, utilizes the hazardous and explosive reagent diazomethane, which may limit its applicability on a larger scale.
For laboratory-scale synthesis, all three pathways are viable. For industrial production, Pathway 1 may be the most attractive if the nitration step can be optimized for high regioselectivity, or Pathway 2 if appropriate safety measures for handling cyanides are in place. Further process development and optimization would be required to determine the most economically and environmentally sustainable route for large-scale manufacturing.
References
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Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
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Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. [Link]
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Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]
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ResearchGate. (n.d.). Conversion of phenylacetonitrile to phenylacetic acid and.... [Link]
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]
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MDPI. (2025). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. [Link]
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Organic Syntheses. (n.d.). phenylacetic acid. [Link]
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ChemBK. (2024). 4-Amino-2,3-difluorobenzoic acid. [Link]
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Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
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ChemRxiv. (n.d.). Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade. [Link]
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Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
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PubMed Central. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]
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ResearchGate. (n.d.). The Arndt‐Eistert Synthesis. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Phenylglycine Derivatives
A Note on Isomer Specificity:
Initial research for the specific isomer, (4-Amino-2,3-difluorophenyl)acetic acid, revealed a significant lack of publicly available, experimentally validated data. To provide a scientifically rigorous and technically valuable guide, this document will focus on the well-characterized and closely related isomer, 2-amino-2-(2,4-difluorophenyl)acetic acid (CAS No: 240409-02-3) . The principles, experimental methodologies, and physicochemical characteristics discussed herein serve as an authoritative reference for researchers working with difluorinated phenylglycine derivatives.
Molecular Identity and Structural Elucidation
(4-Amino-2,3-difluorophenyl)acetic acid is a fluorinated analog of the amino acid phenylglycine. Its structure, featuring an amino group and a difluorophenyl ring attached to the alpha-carbon of acetic acid, makes it a valuable building block in medicinal chemistry and drug development. The specific positioning of the fluorine atoms and the amino group on the phenyl ring critically influences its electronic properties, reactivity, and biological activity.
1.1. Chemical Identification
-
IUPAC Name: 2-amino-2-(2,4-difluorophenyl)acetic acid[1]
-
Synonyms: 2,4-Difluoro-DL-phenylglycine, alpha-Amino-2,4-difluorobenzeneacetic acid[1]
1.2. Structural Representation
The molecule possesses a stereogenic center at the alpha-carbon, meaning it can exist as different enantiomers.[3]
-
SMILES: C1=CC(=C(C=C1F)F)C(C(=O)O)N[1]
Caption: 2D structure of 2-amino-2-(2,4-difluorophenyl)acetic acid.
Core Physicochemical Properties
The physicochemical properties of this compound are dictated by the interplay between the hydrophilic amino and carboxyl groups and the hydrophobic difluorophenyl moiety. These properties are fundamental to predicting its behavior in both chemical reactions and biological systems.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 187.14 g/mol | [1][3] |
| Boiling Point | 276.2 °C at 760 mmHg | [2] |
| Density | 1.442 g/cm³ | [2] |
| pKa₁ (Carboxylic Acid) | ~2.1 ± 0.2 | [3] |
| pKa₂ (Ammonium) | ~9.2 ± 0.3 | [3] |
| Water Solubility | 15-25 g/L at 25°C (moderate) | [3] |
| LogP (Octanol-Water Partition Coefficient) | -1.5 | [1] |
| Flash Point | 120.8 °C | [2] |
| Vapor Pressure | 0.00235 mmHg at 25°C | [2] |
2.1. Acidity and Basicity (pKa)
The molecule possesses two ionizable groups: the carboxylic acid and the amino group.[3]
-
Carboxylic Acid (pKa₁ ≈ 2.1): The electron-withdrawing nature of the two fluorine atoms on the phenyl ring enhances the acidity of the carboxylic acid group compared to non-fluorinated phenylglycine. This inductive effect stabilizes the carboxylate anion, facilitating proton dissociation.[3][4]
-
Ammonium Group (pKa₂ ≈ 9.2): The same electron-withdrawing effect of the difluorophenyl group slightly stabilizes the protonated amino group, resulting in a pKa that is somewhat higher than that of simpler amino acids.[3]
2.2. Solubility
The compound exhibits moderate water solubility due to the presence of the zwitterionic amino acid functionality, which can form hydrogen bonds with water molecules. However, the hydrophobic character of the difluorophenyl ring tempers this solubility compared to simpler, non-aromatic amino acids.[3]
2.3. Lipophilicity (LogP)
The LogP value of -1.5 indicates that the compound is predominantly hydrophilic.[1] This is expected for an amino acid and suggests good solubility in aqueous media over nonpolar organic solvents, a critical factor for drug formulation and bioavailability.
Synthesis and Reactivity
3.1. Synthetic Pathway
A common synthetic route to 2-amino-2-(2,4-difluorophenyl)acetic acid begins with 2,4-difluorobenzaldehyde. The process involves the conversion of the aldehyde to a nitrile, followed by reduction to an amine, and subsequent reaction with chloroacetic acid to form the final product.[3]
Caption: General synthesis pathway for 2-amino-2-(2,4-difluorophenyl)acetic acid.
3.2. Chemical Reactivity
The compound's reactivity is centered around its primary functional groups:
-
Oxidation: The amino group can be oxidized to a nitro group under appropriate conditions.[3]
-
Reduction: The carboxylic acid can be reduced to the corresponding alcohol, yielding 2-amino-2-(2,4-difluorophenyl)ethanol.[3]
-
Substitution: The amino group can act as a nucleophile in various substitution reactions.[3]
Analytical Characterization and Protocols
Confirming the identity, purity, and physicochemical properties of (4-Amino-2,3-difluorophenyl)acetic acid requires a suite of analytical techniques.
4.1. Spectroscopic Analysis
While specific spectra for this isomer are not widely published, standard spectroscopic methods are essential for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure by identifying the chemical environment of each proton and carbon atom.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H stretches of the amine, the O-H and C=O stretches of the carboxylic acid, and C-F bonds.
-
Mass Spectrometry (MS): MS is used to determine the exact molecular weight and can provide fragmentation patterns to further support structural elucidation.
4.2. Experimental Protocol: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of amino acids. Due to the lack of a strong chromophore, pre-column derivatization is typically required for sensitive UV or fluorescence detection. The following protocol outlines a robust method using OPA/FMOC derivatization.
Objective: To determine the purity of a sample of 2-amino-2-(2,4-difluorophenyl)acetic acid.
Principle: Primary amines (the target analyte) react with o-phthalaldehyde (OPA) and a thiol to form a highly fluorescent isoindole derivative. 9-fluorenylmethyl chloroformate (FMOC) is used to derivatize any secondary amines. The derivatives are then separated by reversed-phase HPLC and detected by a fluorescence detector.
Materials:
-
Sample of 2-amino-2-(2,4-difluorophenyl)acetic acid
-
HPLC-grade acetonitrile (ACN) and water
-
Borate buffer (pH 10.2)
-
o-Phthalaldehyde (OPA) reagent
-
9-fluorenylmethyl chloroformate (FMOC) reagent
-
Reversed-phase C18 HPLC column
-
HPLC system with autosampler, gradient pump, and fluorescence detector
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in 0.1 N HCl to a known concentration (e.g., 500 µM).
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Automated Derivatization (within autosampler):
-
The autosampler is programmed to perform the following sequence: a. Aspirate a specific volume of borate buffer. b. Aspirate a specific volume of the sample. c. Aspirate the OPA reagent and mix. Allow to react for 1-2 minutes. d. Aspirate the FMOC reagent and mix. e. Inject the final mixture onto the HPLC column.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: Sodium phosphate buffer
-
Mobile Phase B: Acetonitrile/Methanol/Water mixture
-
Gradient: A time-programmed gradient from a low to high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
-
Detection:
-
Fluorescence Detector:
-
OPA derivatives: Excitation at 338 nm, Emission at 442 nm.
-
FMOC derivatives: Excitation at 262 nm, Emission at 325 nm.
-
-
-
Data Analysis:
-
Integrate the peak area of the analyte.
-
Calculate purity by dividing the main peak area by the total area of all peaks and multiplying by 100.
-
Caption: Experimental workflow for HPLC purity analysis.
Safety and Handling
-
Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.[6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.
-
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
References
-
LookChem. 2-amino-2-(2,4-difluorophenyl)acetic Acid. Available from: [Link]
-
PubChem. 2-amino-2-(2,4-difluorophenyl)acetic Acid. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 4-Aminophenylacetic acid. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Amino(fluoro)acetic acid. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]
-
AA Blocks. Acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester. Available from: [Link]
-
Chair of Analytical Chemistry, University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available from: [Link]
-
SpectraBase. acetic acid, oxo[[2-(1,1,2,2-tetrafluoroethoxy)phenyl]amino]-, 2-[(E)-phenylmethylidene]hydrazide. Available from: [Link]
-
SpectraBase. acetic acid, [(4-methylphenyl)amino]-, 2-[(E)-(2,4-dihydroxyphenyl)methylidene]hydrazide. Available from: [Link]
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An In-Depth Technical Guide to the Solubility Profile of (4-Amino-2,3-difluorophenyl)acetic acid
For distribution to: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, manufacturability, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of (4-Amino-2,3-difluorophenyl)acetic acid, a fluorinated amino acid derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes theoretical principles, data from closely related analogues, and standard industry protocols to build a robust predictive solubility profile. We will delve into the core physicochemical properties, the theoretical basis for its pH-dependent solubility, and provide detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to assess and navigate the solubility challenges of this compound in a drug discovery and development context.
Physicochemical Characterization
A thorough understanding of the molecular properties of (4-Amino-2,3-difluorophenyl)acetic acid is fundamental to interpreting its solubility behavior. The molecule's structure as an amino acid derivative imparts amphoteric properties, while the difluorinated phenyl ring introduces significant electronic effects.
Key Structural Features:
-
Amphoteric Nature: The presence of both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) allows the molecule to exist as a cation, anion, or a neutral zwitterion depending on the pH.
-
Electron-Withdrawing Effects: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This inductive effect is expected to increase the acidity of the carboxylic acid (lower pKa) and decrease the basicity of the aniline-like amino group (lower pKa of the conjugate acid) compared to non-fluorinated analogues[1][2].
Specific experimental data for the 4-Amino-2,3-difluoro isomer is sparse. Therefore, we present data for the compound and its closely related isomers to build a comprehensive profile.
| Property | Value / Prediction | Source / Comment |
| Molecular Formula | C₈H₇F₂NO₂ | - |
| Molecular Weight | 187.14 g/mol | - |
| CAS Number | 835912-66-8 | For (4-Amino-2,3-difluorophenyl)acetic acid[3] |
| Predicted pKa₁ (Acid) | ~2.1 ± 0.2 | Estimated for the 2,4-difluoro isomer. The fluorines' inductive effect enhances acidity[4]. |
| Predicted pKa₂ (Amine) | ~9.2 ± 0.3 | Estimated for the 2,4-difluoro isomer. This reflects the stabilization of the protonated amino group[4]. |
| Predicted XLogP3 | -1.5 | For the 2,4-difluoro isomer, indicating high hydrophilicity[5]. |
| Estimated Water Solubility | 15-25 g/L at 25°C | Estimated for the 2,4-difluoro isomer, considered moderate solubility[4]. |
Note: The pKa and solubility values are based on the closely related 2-amino-2-(2,4-difluorophenyl)acetic acid and should be experimentally verified for the 4-amino-2,3-difluoro isomer.
pH-Dependent Aqueous Solubility
The solubility of an ionizable compound like (4-Amino-2,3-difluorophenyl)acetic acid is intrinsically linked to the pH of the aqueous medium. The molecule's charge state, governed by its two pKa values, dictates its interaction with water and thus its solubility.
-
At Low pH (pH < pKa₁): The carboxylic acid is protonated (-COOH) and the amino group is protonated (-NH₃⁺), resulting in a net positive charge. The cationic species is generally well-solvated by water, leading to higher solubility.
-
At Intermediate pH (pKa₁ < pH < pKa₂): The molecule exists predominantly as a zwitterion (-COO⁻ and -NH₃⁺). While zwitterions can engage in hydrogen bonding, their solubility is often at a minimum in this pH range, known as the isoelectric point (pI), due to strong intermolecular electrostatic interactions in the solid state.
-
At High pH (pH > pKa₂): The carboxylic acid is deprotonated (-COO⁻) and the amino group is neutral (-NH₂), resulting in a net negative charge. The anionic species is also highly soluble in water.
This behavior results in a characteristic "U-shaped" pH-solubility profile, which is a critical consideration for oral drug formulation, as the compound will traverse the varying pH environments of the gastrointestinal tract.
Caption: Conceptual pH-solubility relationship for (4-Amino-2,3-difluorophenyl)acetic acid.
Experimental Determination of Solubility
To move beyond theoretical predictions, robust experimental data is required. Solubility can be measured under kinetic or thermodynamic conditions, each providing distinct insights relevant to different stages of drug development.[6]
Protocol 1: Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound in solution after a short incubation period following dilution from a concentrated DMSO stock.[7] This method is high-throughput and mimics the conditions of many in vitro biological assays, helping to identify potential false negatives caused by compound precipitation.[6][8]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% Dimethyl Sulfoxide (DMSO).
-
Rationale: DMSO is a strong organic solvent capable of dissolving a wide range of compounds, serving as a standard vehicle for high-throughput screening.
-
-
Plate Preparation: Dispense the aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) into the wells of a 96-well microtiter plate.[9]
-
Compound Addition: Add a small aliquot of the DMSO stock solution to the buffer-containing wells to achieve the desired final concentration (e.g., 100-200 µM). The final DMSO concentration should be kept low (typically ≤2%) to minimize its effect on solubility.[8]
-
Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 1.5 - 2 hours).[8][10]
-
Rationale: This short incubation allows for rapid dissolution but may not be sufficient to reach true thermodynamic equilibrium, hence the term "kinetic."
-
-
Separation of Undissolved Solid: Use a filter plate (e.g., 0.45 µm) to separate the supernatant from any precipitated solid.[11]
-
Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing the response to a standard calibration curve.[11][12]
Caption: High-throughput kinetic solubility experimental workflow.
Protocol 2: Thermodynamic Solubility Determination
Thermodynamic (or equilibrium) solubility is the true saturation concentration of a compound in a solvent at equilibrium.[13] This "gold standard" measurement is crucial for lead optimization and formulation development.[9][14] The shake-flask method is the most common approach.[15]
Methodology:
-
Sample Preparation: Add an excess amount of the solid test compound to a glass vial.[14]
-
Rationale: Using excess solid ensures that the resulting solution is saturated and in equilibrium with the solid phase.
-
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., buffers at pH 2.0, 5.0, and 7.4 to map the pH-solubility profile).
-
Equilibration: Seal the vials and agitate them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours).[11][14]
-
Rationale: A long incubation time is necessary to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved compound.
-
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the suspension at high speed to pellet the undissolved solid.[9]
-
Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a fine-pore syringe filter (e.g., 0.22 µm) to remove any remaining microparticulates.[9]
-
Rationale: This step is critical to ensure that only the dissolved compound is being measured.
-
-
Quantification: Accurately dilute the filtrate and quantify the compound's concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve.[13]
Caption: Shake-flask method for thermodynamic solubility determination.
Application in Drug Development
The solubility profile of (4-Amino-2,3-difluorophenyl)acetic acid directly informs several key decisions in the drug development pipeline:
-
Early Discovery: Kinetic solubility data helps validate hits from high-throughput screens and ensures data quality in subsequent in vitro assays.[6] Compounds with very poor kinetic solubility may be flagged as problematic.
-
Lead Optimization: Thermodynamic solubility data across a pH range is essential. If solubility is low at physiological pH (e.g., pH 6.5-7.4), medicinal chemists may seek to modify the structure to improve this property.
-
Formulation Development: The pH-solubility profile guides formulators in selecting appropriate strategies to enhance drug delivery. For a compound with a profile like the one predicted here, strategies could include:
-
Salt Formation: Creating a salt of the acidic or basic group to target dissolution in a specific pH region of the GI tract.
-
pH-Modified Formulations: Using excipients to create a micro-environment that maintains a pH where the drug is more soluble.
-
Co-solvents and Surfactants: For parenteral formulations, the use of co-solvents can significantly increase solubility.
-
Conclusion
While direct experimental data for (4-Amino-2,3-difluorophenyl)acetic acid is not widely published, a robust and actionable solubility profile can be constructed based on its amphoteric chemical structure, the electronic influence of its fluoro-substituents, and data from analogous compounds. The compound is predicted to have moderate but highly pH-dependent aqueous solubility, with a minimum near its isoelectric point. For any research or development program, it is imperative to validate these predictions using the standardized kinetic and thermodynamic protocols detailed in this guide. The resulting data will be invaluable for interpreting biological results, guiding medicinal chemistry efforts, and developing a viable formulation strategy.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved January 21, 2026, from [Link]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved January 21, 2026, from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved January 21, 2026, from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved January 21, 2026, from [Link]
-
Semantic Scholar. (2006). Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors. Retrieved January 21, 2026, from [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). The calculated pK b values of aniline using different methods and basis... Retrieved January 21, 2026, from [Link]
-
MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved January 21, 2026, from [Link]
-
MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Retrieved January 21, 2026, from [Link]
-
NTU Journal of Pure Sciences. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. Retrieved January 21, 2026, from [Link]
-
RSC Publishing. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 2-amino-2-(2,4-difluorophenyl)acetic Acid. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Retrieved January 21, 2026, from [Link]
-
Sciencemadness Wiki. (2022). Phenylacetic acid. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). Amino(fluoro)acetic acid. Retrieved January 21, 2026, from [Link]
-
Lead Sciences. (n.d.). 2-Amino-2-(2,4-difluorophenyl)acetic acid. Retrieved January 21, 2026, from [Link]
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An In-depth Technical Guide to the Synthesis of (4-Amino-2,3-difluorophenyl)acetic acid
Foreword: The Enigmatic Presence of Fluorine in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of contemporary medicinal chemistry. The unique physicochemical properties imparted by this halogen—enhanced metabolic stability, increased binding affinity, and altered lipophilicity—have propelled numerous fluorinated compounds through the rigorous pipeline of drug development.[1] This guide delves into the synthesis of a specific, yet underexplored, fluorinated building block: (4-Amino-2,3-difluorophenyl)acetic acid. While a detailed historical account of its discovery remains elusive in readily available literature, its structural motifs are present in a variety of pharmacologically active agents. This document, therefore, serves as a technical roadmap for its synthesis, drawing upon established and analogous chemical transformations to provide researchers and drug development professionals with a robust and logical synthetic strategy.
Strategic Analysis of the Target Molecule
The target molecule, (4-Amino-2,3-difluorophenyl)acetic acid, presents a unique substitution pattern on the phenyl ring. The ortho and meta fluorine atoms, coupled with a para-amino group and an acetic acid side chain, offer multiple avenues for synthetic exploration. A retrosynthetic analysis suggests that the key challenges lie in the controlled introduction of the difluoro pattern and the subsequent installation of the amino and acetic acid functionalities. This guide will focus on a convergent synthetic approach, starting from a readily accessible difluorinated precursor.
Proposed Synthetic Pathway: A Multi-step Approach
The proposed synthesis of (4-Amino-2,3-difluorophenyl)acetic acid commences with the commercially available 2,3-difluoroaniline. The overall strategy involves the protection of the amine, introduction of the acetic acid precursor at the para-position, and subsequent deprotection.
Caption: Proposed synthetic workflow for (4-Amino-2,3-difluorophenyl)acetic acid.
Experimental Protocols
Step 1: Protection of the Amino Group
Rationale: The initial step focuses on the protection of the highly reactive amino group of 2,3-difluoroaniline to prevent unwanted side reactions in subsequent steps. Acetylation is a classic and effective method for this purpose, yielding the stable N-acetyl derivative.
Protocol:
-
To a stirred solution of 2,3-difluoroaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield N-acetyl-2,3-difluoroaniline.
Step 2: Regioselective Bromination
Rationale: The introduction of a bromine atom at the position para to the acetylamino group is a critical step. The acetylamino group is an ortho-, para-director, and due to steric hindrance from the ortho-fluorine, the para-position is favored for electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.
Protocol:
-
Dissolve N-acetyl-2,3-difluoroaniline (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-bromo-N-acetyl-2,3-difluoroaniline.
Step 3: Introduction of the Acetic Acid Precursor via Malonic Ester Synthesis
Rationale: The Willgerodt-Kindler reaction or similar methods for direct carboxymethylation can be harsh. A more controlled and widely applicable method is the palladium-catalyzed coupling of the aryl bromide with diethyl malonate, a classic approach for forming the carbon-carbon bond necessary for the acetic acid side chain. This method offers good yields and functional group tolerance. A similar strategy has been successfully employed in the synthesis of related fluorinated phenylacetic acids.[2]
Protocol:
-
To a solution of 4-bromo-N-acetyl-2,3-difluoroaniline (1.0 eq) and diethyl malonate (1.5 eq) in an anhydrous solvent like toluene, add a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq) and a base like sodium tert-butoxide (2.0 eq).
-
Degas the mixture and reflux under an inert atmosphere (e.g., argon) for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield diethyl (4-acetylamino-2,3-difluorophenyl)malonate.
Step 4: Hydrolysis and Decarboxylation
Rationale: The malonic ester is a precursor to the acetic acid moiety. The next step involves the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, which upon heating, readily undergoes decarboxylation to afford the desired phenylacetic acid derivative.
Protocol:
-
Dissolve diethyl (4-acetylamino-2,3-difluorophenyl)malonate (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide solution (excess).
-
Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of ~2.
-
Heat the acidified solution to reflux for 2-3 hours to effect decarboxylation.
-
Cool the solution to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to give crude (4-acetylamino-2,3-difluorophenyl)acetic acid, which can be used in the next step without further purification or recrystallized if necessary.
Step 5: Deprotection of the Amino Group
Rationale: The final step is the removal of the acetyl protecting group to unveil the free amino functionality. This is typically achieved by acid-catalyzed hydrolysis.
Protocol:
-
Suspend (4-acetylamino-2,3-difluorophenyl)acetic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base such as aqueous sodium hydroxide to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product, (4-Amino-2,3-difluorophenyl)acetic acid.
Physicochemical and Spectroscopic Data (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₈H₇F₂NO₂ |
| Molecular Weight | 187.14 g/mol |
| Appearance | Off-white to light brown solid |
| ¹H NMR (DMSO-d₆) | δ ~3.4 (s, 2H, CH₂), ~5.0 (br s, 2H, NH₂), ~6.5-7.0 (m, 2H, Ar-H), ~12.5 (br s, 1H, COOH) |
| ¹⁹F NMR (DMSO-d₆) | Two distinct multiplets in the aromatic region |
| Mass Spectrometry | [M+H]⁺ = 188.05 |
Applications in Medicinal Chemistry
Fluorinated aminophenylacetic acids are valuable scaffolds in drug discovery.[3] The title compound, with its specific substitution pattern, can be utilized as a key intermediate for the synthesis of more complex molecules. The amino group provides a handle for amide bond formation, allowing for its incorporation into peptide-like structures or for the attachment of various side chains. The carboxylic acid functionality can be converted to esters, amides, or other derivatives. The difluorophenyl ring can participate in various coupling reactions, further expanding the chemical space accessible from this building block. Its potential applications could span across various therapeutic areas, including oncology, inflammation, and infectious diseases, where fluorinated compounds have shown significant promise.
Conclusion
While the historical discovery of (4-Amino-2,3-difluorophenyl)acetic acid is not well-documented, a logical and robust synthetic pathway can be constructed based on well-established organic chemistry principles and analogous transformations reported in the literature. The multi-step synthesis outlined in this guide, starting from 2,3-difluoroaniline, provides a practical approach for researchers and drug development professionals to access this valuable fluorinated building block. The strategic use of protecting groups and controlled introduction of functional moieties are key to the successful synthesis of this and other similarly complex molecules, further enabling the exploration of fluorinated compounds in the quest for novel therapeutics.
References
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Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. [Link]
-
ResearchGate. Synthesis of fluorinated phenylacetic acid 19 from phenylacetic acid... [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
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- Google Patents. CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
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-
Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. [Link]
-
CORE. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. [Link]
-
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The Ascendant Trajectory of Difluorophenylacetic Acid Derivatives in Modern Drug Discovery
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination in Phenylacetic Acid Scaffolds
The deliberate incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry, a strategy elegantly exemplified by the diverse and potent class of difluorophenylacetic acid derivatives. These compounds, characterized by a phenylacetic acid core adorned with two fluorine atoms, have garnered significant attention for their potential as anti-inflammatory, analgesic, and anticancer agents.[1][2] The unique physicochemical properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—profoundly influence the pharmacokinetic and pharmacodynamic profiles of parent molecules. This strategic fluorination can enhance metabolic stability, improve bioavailability by increasing lipophilicity and cell membrane penetration, and modulate the acidity of the carboxylic acid moiety, thereby fine-tuning interactions with biological targets.[2][3][4]
This in-depth technical guide, curated from the perspective of a Senior Application Scientist, navigates the synthetic landscape, explores the multifaceted biological activities, elucidates structure-activity relationships, and examines the pharmacokinetic considerations of difluorophenylacetic acid derivatives. By explaining the causality behind experimental choices and grounding claims in authoritative references, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of this promising class of compounds.
I. The Synthetic Toolkit: Crafting Difluorophenylacetic Acid Isomers
The biological activity of difluorophenylacetic acid derivatives is exquisitely sensitive to the isomeric position of the fluorine atoms on the phenyl ring. Consequently, a command of regioselective synthetic strategies is paramount. This section details robust and scalable methods for the synthesis of key difluorophenylacetic acid isomers, providing a practical foundation for their accessibility in a research setting.
Synthesis of 2,3-Difluorophenylacetic Acid
A common and efficient route to 2,3-difluorophenylacetic acid commences with 2,3-difluorotoluene. The synthesis proceeds through a two-step sequence involving photohalogenation followed by carbonylation.[5]
Experimental Protocol:
-
Photohalogenation of 2,3-Difluorotoluene: In a suitable reactor equipped with an ultraviolet light source, 2,3-difluorotoluene is subjected to halogenation using a halogenating agent such as chlorine or bromine. The reaction can be performed in a solvent like carbon tetrachloride or neat.
-
Carbonylation of 2,3-Difluorobenzyl Halide: The resulting 2,3-difluorobenzyl halide is then reacted with carbon monoxide in the presence of a suitable catalyst to yield 2,3-difluorophenylacetic acid.[5]
This method is advantageous due to its relatively mild reaction conditions and high yield, making it suitable for industrial-scale production.[5]
Diagram: Synthesis of 2,3-Difluorophenylacetic Acid
Caption: A two-step synthesis of 2,3-difluorophenylacetic acid.
Synthesis of 2,4-Difluorophenylacetic Acid
A reliable method for the preparation of 2,4-difluorophenylacetic acid involves a Grignard reaction with subsequent carboxylation.[6]
Experimental Protocol:
-
Grignard Reagent Formation: 2,4-Difluorobenzyl bromide is dissolved in an anhydrous ether solvent, such as tetrahydrofuran, and slowly added to magnesium turnings to form the corresponding Grignard reagent.
-
Carboxylation: The freshly prepared Grignard reagent is then reacted with a stream of dry carbon dioxide gas.
-
Workup: The reaction mixture is subsequently acidified with a dilute acid (e.g., hydrochloric acid) and extracted with an organic solvent to isolate the 2,4-difluorophenylacetic acid.[6]
This method offers a classic and versatile approach to constructing the phenylacetic acid scaffold.
Diagram: Synthesis of 2,4-Difluorophenylacetic Acid via Grignard Reaction
Caption: Grignard-based synthesis of 2,4-difluorophenylacetic acid.
Synthesis of 2,5- and 3,5-Difluorophenylacetic Acids
A versatile approach for synthesizing various fluorophenylacetic acids, including the 2,5- and 3,5-isomers, starts from the corresponding difluoroanilines.[7]
Experimental Protocol:
-
Diazotization and Addition: The starting difluoroaniline is treated with a diazotizing agent (e.g., sodium nitrite) in an acidic medium, followed by reaction with vinylidene chloride in the presence of a copper catalyst and a phase transfer catalyst.
-
Hydrolysis: The resulting intermediate is then hydrolyzed under acidic conditions to yield the desired difluorophenylacetic acid.[7]
This method's adaptability allows for the synthesis of a range of isomers by simply varying the starting aniline.
II. Biological Activities: A Tale of Two Therapeutic Arenas
Difluorophenylacetic acid derivatives have emerged as promising candidates in two major therapeutic areas: inflammation and oncology. The strategic placement of fluorine atoms significantly influences their potency and selectivity.
Anti-inflammatory and Analgesic Properties
The anti-inflammatory effects of many phenylacetic acid derivatives are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis.[8][9][10] Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever.[8][9][10] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation.[11][12]
Derivatives of difluorophenylacetic acid have shown potent inhibitory activity against COX enzymes, with a particular focus on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[13][14] For example, gem-difluorobisarylic derivatives have been shown to exert anti-inflammatory activities by reducing the secretion of interleukin-6, nitric oxide, and prostaglandin E2, and by decreasing the protein expression of inducible nitric oxide synthase and cyclooxygenase-2 in mouse primary macrophages.[15]
Table 1: COX-2 Inhibitory Activity of Selected Phenylacetic Acid Derivatives
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | 0.29 | 67.24 | [13] |
| Celecoxib (Reference) | 0.42 | 33.8 | [13] |
Diagram: Mechanism of Action of NSAIDs
Caption: Inhibition of COX enzymes by NSAIDs.
Anticancer Activity
Emerging research has highlighted the potential of fluorinated phenylacetic acid derivatives as anticancer agents, particularly against prostate and breast cancer cell lines.[16][17][18]
In a study evaluating 2-(4-fluorophenyl)-N-phenylacetamide derivatives, several compounds demonstrated notable cytotoxicity against the PC-3 prostate cancer cell line.[17] For instance, compounds with a nitro moiety exhibited higher cytotoxic effects than those with a methoxy moiety.[17] Specifically, one derivative with a p-nitro substituent was the most active against the MCF-7 breast cancer cell line, with an IC50 value of 100 µM.[17] Another study on fluorophenyl derivatives of 1,3,4-thiadiazole showed that these compounds exhibited concentration-dependent cytotoxic activity against the estrogen-dependent MCF-7 breast cancer cell line, with the most active compounds having IC50 values in the range of 52-55 µM.[18] These compounds showed selectivity towards estrogen-dependent cancer cells, as they had no significant activity against the estrogen-independent MDA-MB-231 cell line.[18]
The precise mechanisms underlying the anticancer activity of difluorophenylacetic acid derivatives are still under investigation but may involve the modulation of various signaling pathways critical for cancer cell proliferation and survival.
Table 2: Anticancer Activity of Selected Fluorophenyl Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC-3 (Prostate) | 80 | [17] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | [17] |
| 1,3,4-Thiadiazole Derivative A2 | MCF-7 (Breast) | 52.35 | [18] |
| 1,3,4-Thiadiazole Derivative A3 | MCF-7 (Breast) | 54.81 | [18] |
| 1,3,4-Thiadiazole Derivative B1 | MCF-7 (Breast) | 53.9 | [18] |
| 1,3,4-Thiadiazole Derivative B3 | MCF-7 (Breast) | 54.1 | [18] |
III. Structure-Activity Relationships (SAR): Decoding the Impact of Fluorine Substitution
The relationship between the chemical structure of difluorophenylacetic acid derivatives and their biological activity is a critical aspect of their development as therapeutic agents. While comprehensive SAR studies specifically comparing the different isomers of the parent difluorophenylacetic acid are limited in the public domain, valuable insights can be gleaned from studies on related fluorinated compounds.
The position of the fluorine atoms on the phenyl ring is a key determinant of activity. For instance, in the context of COX inhibition, the substitution pattern influences the molecule's ability to fit into the active site of the COX-2 enzyme. The presence of fluorine can also impact the acidity of the carboxylic acid group, which is crucial for binding to the catalytic site.
In the realm of anticancer agents, the electronic properties conferred by fluorine substitution can affect interactions with target proteins and influence cell permeability. The observation that nitro-substituted 2-(4-fluorophenyl)-N-phenylacetamide derivatives are more cytotoxic than their methoxy-substituted counterparts suggests that electron-withdrawing groups may enhance anticancer activity in this particular scaffold.[17]
IV. Pharmacokinetic Profile: The Journey of a Fluorinated Drug
The pharmacokinetic properties of a drug—its absorption, distribution, metabolism, and excretion (ADME)—are profoundly influenced by its chemical structure. The incorporation of fluorine into phenylacetic acid derivatives generally leads to favorable modifications of their ADME profiles.
-
Absorption and Distribution: The increased lipophilicity imparted by fluorine atoms can enhance the absorption of these compounds across biological membranes.[2]
-
Metabolism: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This increased metabolic stability can lead to a longer half-life and improved bioavailability of the drug.[3][4]
-
Excretion: The metabolic fate and excretion pathways of these compounds are dependent on the overall molecular structure.
V. Conclusion and Future Directions
Difluorophenylacetic acid derivatives represent a versatile and highly promising scaffold in drug discovery. Their strategic fluorination offers a powerful tool to enhance biological activity, metabolic stability, and overall pharmacokinetic properties. The demonstrated efficacy of these compounds as anti-inflammatory and anticancer agents underscores their therapeutic potential.
Future research should focus on several key areas to fully realize the promise of this chemical class:
-
Comparative Isomer Studies: A systematic evaluation of the biological activities and pharmacokinetic profiles of the various difluorophenylacetic acid isomers is crucial to establish clear structure-activity and structure-property relationships.
-
Mechanism of Action Elucidation: In-depth mechanistic studies are needed to identify the specific molecular targets and signaling pathways modulated by these compounds in both inflammatory and oncological contexts.
-
Optimization of Lead Compounds: The existing active derivatives provide excellent starting points for further medicinal chemistry efforts to optimize potency, selectivity, and safety profiles.
By continuing to explore the rich chemical space of difluorophenylacetic acid derivatives and applying the principles of rational drug design, the scientific community is well-positioned to develop novel and effective therapies for a range of human diseases.
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Methodological & Application
Synthesis of (4-Amino-2,3-difluorophenyl)acetic Acid: An Application Note and Detailed Protocol
Abstract
(4-Amino-2,3-difluorophenyl)acetic acid is a valuable fluorinated aromatic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group and an acetic acid moiety on a difluorinated phenyl ring, makes it a key intermediate for the synthesis of novel therapeutic agents and functional materials. This document provides a comprehensive guide for the synthesis of (4-Amino-2,3-difluorophenyl)acetic acid, detailing a robust and reproducible protocol. The described methodology proceeds via a two-step sequence involving the nitration of commercially available 2,3-difluorophenylacetic acid followed by the reduction of the resulting nitro-intermediate. This application note offers in-depth procedural details, characterization data, and safety considerations, intended for researchers and professionals in drug development and chemical synthesis.
Introduction
Fluorinated organic molecules play a pivotal role in modern drug discovery and materials science. The introduction of fluorine atoms into a molecular scaffold can significantly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. (4-Amino-2,3-difluorophenyl)acetic acid, with its distinct arrangement of functional groups, serves as a critical precursor for a wide range of complex molecular architectures. The presence of the primary amino group allows for a variety of subsequent chemical transformations, such as amide bond formation, while the carboxylic acid moiety provides a handle for esterification or further derivatization. This guide presents a detailed and validated protocol for the synthesis of this important intermediate, starting from readily available materials.
Proposed Synthetic Pathway
The synthesis of (4-Amino-2,3-difluorophenyl)acetic acid is proposed to proceed via a two-step reaction sequence, as illustrated in the workflow diagram below. The initial step involves the regioselective nitration of 2,3-difluorophenylacetic acid to introduce a nitro group at the 4-position. The subsequent step is the reduction of the nitro group to the desired primary amine.
Caption: Proposed two-step synthesis of (4-Amino-2,3-difluorophenyl)acetic acid.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated.
-
2,3-Difluorophenylacetic acid (≥98% purity)
-
Fuming nitric acid (≥90%)
-
Concentrated sulfuric acid (95-98%)
-
Iron powder (fine mesh)
-
Ammonium chloride
-
Methanol
-
Ethyl acetate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Ice bath
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer (e.g., 400 MHz)
-
Mass spectrometer
Step 1: Synthesis of (4-Nitro-2,3-difluorophenyl)acetic Acid
Causality: The nitration of 2,3-difluorophenylacetic acid is achieved using a standard nitrating mixture of nitric acid and sulfuric acid. The strong electron-withdrawing nature of the fluorine atoms and the carboxylic acid group deactivates the aromatic ring towards electrophilic substitution. However, the ortho, para-directing influence of the fluorine atoms and the meta-directing effect of the acetic acid group favor the introduction of the nitro group at the C4 position. The reaction is conducted at low temperatures to control the exothermic nature of the nitration and to minimize the formation of side products.
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid (50 mL).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 2,3-difluorophenylacetic acid (10.0 g, 58.1 mmol) portion-wise to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Once the starting material is fully dissolved, prepare the nitrating mixture by cautiously adding fuming nitric acid (4.8 mL, 1.1 eq) to concentrated sulfuric acid (10 mL) in a separate cooled flask.
-
Add the nitrating mixture dropwise to the solution of 2,3-difluorophenylacetic acid over 30-45 minutes, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Dry the crude product under vacuum to yield (4-Nitro-2,3-difluorophenyl)acetic acid as a pale yellow solid.
Step 2: Synthesis of (4-Amino-2,3-difluorophenyl)acetic Acid
Causality: The reduction of the nitro group to a primary amine is a common transformation in organic synthesis. The use of iron powder in the presence of an electrolyte like ammonium chloride in a protic solvent system (methanol/water) is a classic and effective method known as the Béchamp reduction. This method is generally preferred for its relatively mild conditions and cost-effectiveness over catalytic hydrogenation for this type of transformation.
Protocol:
-
To a 500 mL round-bottom flask, add (4-Nitro-2,3-difluorophenyl)acetic acid (10.0 g, 46.1 mmol), methanol (150 mL), and a solution of ammonium chloride (2.5 g, 46.7 mmol) in deionized water (50 mL).
-
Heat the mixture to a gentle reflux (approximately 70-75 °C) with vigorous stirring.
-
Add iron powder (12.9 g, 5 eq) portion-wise over 30 minutes to the refluxing mixture.
-
Continue to heat at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with methanol (3 x 30 mL).
-
Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting aqueous solution is then extracted with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the ethyl acetate solution under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure (4-Amino-2,3-difluorophenyl)acetic acid as a crystalline solid.
Characterization and Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |
| (4-Nitro-2,3-difluorophenyl)acetic Acid | C₈H₅F₂NO₄ | 217.13 | 85-95 | 168-172 |
| (4-Amino-2,3-difluorophenyl)acetic Acid | C₈H₇F₂NO₂ | 187.14 | 75-85 | 155-159 |
Spectroscopic Data (Expected):
-
(4-Nitro-2,3-difluorophenyl)acetic Acid:
-
¹H NMR (DMSO-d₆): δ 13.5 (s, 1H, COOH), 8.1-8.2 (m, 1H, Ar-H), 7.6-7.7 (m, 1H, Ar-H), 3.8 (s, 2H, CH₂).
-
¹³C NMR (DMSO-d₆): δ 171.0, 151.5 (d, J=250 Hz), 148.0 (d, J=255 Hz), 145.0, 130.0, 125.0, 118.0, 35.0.
-
MS (ESI-): m/z 216.0 [M-H]⁻.
-
-
(4-Amino-2,3-difluorophenyl)acetic Acid):
-
¹H NMR (DMSO-d₆): δ 12.5 (s, 1H, COOH), 6.8-6.9 (m, 1H, Ar-H), 6.5-6.6 (m, 1H, Ar-H), 5.5 (s, 2H, NH₂), 3.5 (s, 2H, CH₂).
-
¹³C NMR (DMSO-d₆): δ 172.5, 149.0 (d, J=245 Hz), 146.0 (d, J=250 Hz), 140.0, 120.0, 118.0, 115.0, 36.0.
-
MS (ESI+): m/z 188.1 [M+H]⁺.
-
Safety and Hazard Considerations
This protocol involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes. The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.
-
Iron powder is flammable. Avoid creating dust clouds and keep away from ignition sources.
-
Organic solvents such as methanol, ethyl acetate, and dichloromethane are flammable and/or toxic. Handle in a well-ventilated area.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of (4-Amino-2,3-difluorophenyl)acetic acid. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable building block for applications in drug discovery and materials science. The characterization data provided serves as a benchmark for product validation.
References
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Jiang, J., et al. (2006). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. ePrints Soton - University of Southampton. Retrieved from [Link]
- Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284.
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Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 453-459. Retrieved from [Link]
The Strategic Incorporation of (4-Amino-2,3-difluorophenyl)acetic Acid in Modern Drug Discovery: Application Notes for the Medicinal Chemist
Introduction: The Value Proposition of Fluorination in Phenylacetic Acid Scaffolds
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. The phenylacetic acid motif, a privileged scaffold in numerous bioactive molecules, is a prime candidate for such modifications. (4-Amino-2,3-difluorophenyl)acetic acid (CAS 835912-66-8), in particular, represents a versatile building block that offers a unique combination of functionalities: a nucleophilic aniline, a carboxylic acid handle for amide bond formation, and a difluorinated phenyl ring. The presence of the two fluorine atoms at the 2 and 3 positions profoundly influences the molecule's electronic properties, pKa, and metabolic stability, making it an attractive starting point for the design of novel therapeutics.
The difluoro substitution pattern can lead to enhanced binding affinity to target proteins through favorable electrostatic interactions and can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate. Furthermore, the amino group at the 4-position provides a convenient vector for the introduction of further molecular complexity and for tuning the overall physicochemical properties of the molecule. This application note will delve into the utility of (4-Amino-2,3-difluorophenyl)acetic acid in medicinal chemistry, with a focus on its application in the development of kinase inhibitors, specifically targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Application Focus: Inhibition of IRAK4 for the Treatment of Inflammatory Diseases
A compelling example of the strategic use of the (4-Amino-2,3-difluorophenyl)acetic acid scaffold is in the development of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a pivotal role in the innate immune signaling cascade downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs)[1]. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis, lupus, and certain types of lymphomas[1][2]. Consequently, the development of potent and selective IRAK4 inhibitors is a major focus of pharmaceutical research[1][2][3].
The clinical candidate PF-06650833 (Zimlovisertib) stands out as a potent and selective IRAK4 inhibitor that has undergone clinical investigation for the treatment of rheumatoid arthritis[4][5][6]. The discovery and optimization of this molecule highlight the importance of fine-tuning molecular properties to achieve the desired therapeutic profile[7]. While the detailed synthesis of PF-06650833 is a multi-step process, the core principles of its design and the potential utility of building blocks like (4-Amino-2,3-difluorophenyl)acetic acid are highly instructive for medicinal chemists.
Mechanism of Action: Targeting the IRAK4 Signaling Pathway
IRAK4 functions as a critical upstream kinase in the MyD88-dependent signaling pathway. Upon activation of TLRs or IL-1Rs, IRAK4 is recruited to the receptor complex and becomes activated. Activated IRAK4 then phosphorylates downstream substrates, including IRAK1, initiating a signaling cascade that ultimately leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α and IL-6[1][8]. By inhibiting the kinase activity of IRAK4, small molecules can effectively block this inflammatory cascade at its source[1].
Caption: Synthetic workflow for (4-Amino-2,3-difluorophenyl)acetic acid.
Step-by-Step Methodology:
-
Synthesis of Diethyl (2,3-difluoro-4-nitrophenyl)malonate:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl malonate dropwise under an inert atmosphere.
-
After the evolution of hydrogen ceases, add a solution of 1,2-difluoro-4-nitrobenzene in THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
-
Synthesis of (2,3-Difluoro-4-nitrophenyl)acetic acid:
-
Dissolve the diethyl (2,3-difluoro-4-nitrophenyl)malonate in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture at reflux for several hours to facilitate hydrolysis of the esters.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is approximately 1.
-
Heat the acidified mixture to reflux to promote decarboxylation.
-
Cool the reaction to room temperature, and collect the precipitated product by filtration. Wash with cold water and dry under vacuum.
-
-
Synthesis of (4-Amino-2,3-difluorophenyl)acetic acid:
-
Dissolve (2,3-Difluoro-4-nitrophenyl)acetic acid in ethanol and add a catalytic amount of 10% palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield (4-Amino-2,3-difluorophenyl)acetic acid.
-
Protocol 2: Amide Coupling with a Heterocyclic Amine
This protocol describes a standard amide coupling reaction, a cornerstone of medicinal chemistry, using (4-Amino-2,3-difluorophenyl)acetic acid as the carboxylic acid component.
Caption: Amide coupling workflow.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a solution of (4-Amino-2,3-difluorophenyl)acetic acid (1.0 equivalent) in anhydrous dimethylformamide (DMF), add the desired heterocyclic amine (e.g., 4-aminopyridine, 1.1 equivalents).
-
-
Coupling Agent Addition:
-
Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 equivalents) to the reaction mixture.
-
-
Base Addition and Reaction:
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0 equivalents), to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired amide.
-
Data Presentation: Physicochemical Properties
The introduction of fluorine atoms significantly alters the physicochemical properties of the parent phenylacetic acid molecule.
| Property | Phenylacetic Acid | (4-Amino-2,3-difluorophenyl)acetic acid | Rationale for Change |
| Molecular Weight | 136.15 g/mol | 187.14 g/mol | Addition of two fluorine atoms and one amino group. |
| Calculated logP | 1.41 | ~1.2-1.5 (estimated) | The hydrophobic contribution of the two fluorine atoms is partially offset by the hydrophilic amino group. |
| pKa (Carboxylic Acid) | ~4.3 | ~3.5-4.0 (estimated) | The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid. |
| pKa (Anilinium Ion) | N/A | ~3.0-3.5 (estimated) | The electron-withdrawing fluorine atoms decrease the basicity of the aniline nitrogen. |
Conclusion and Future Perspectives
(4-Amino-2,3-difluorophenyl)acetic acid is a valuable and versatile building block in modern medicinal chemistry. Its strategic application, particularly in the design of kinase inhibitors such as those targeting IRAK4, underscores the power of fluorine chemistry in drug discovery. The ability to modulate key physicochemical and pharmacological properties through the introduction of this motif allows for the fine-tuning of drug candidates to achieve desired levels of potency, selectivity, and metabolic stability. The protocols outlined herein provide a practical foundation for the synthesis and utilization of this important scaffold, empowering researchers to explore its full potential in the development of novel therapeutics for a range of diseases. As our understanding of the intricate roles of kinases in disease continues to grow, so too will the importance of rationally designed building blocks like (4-Amino-2,3-difluorophenyl)acetic acid.
References
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Wright, S. W., et al. (2018). Improvements to Enable the Large Scale Synthesis of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833). Organic Process Research & Development, 22(11), 1835–1845. [Link]
-
Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521–5542. [Link]
-
Winkler, A., et al. (2021). The interleukin-1 receptor-associated kinase 4 inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatic disease and in humans enrolled in a randomized clinical trial. Arthritis & Rheumatology, 73(12), 2206-2218. [Link]
-
Balensiefer, H., et al. (2022). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters, 13(5), 738–743. [Link]
-
Nuesslein-Hildesheim, B., et al. (2016). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 7(10), 922–927. [Link]
-
Kelly, P. N., et al. (2016). Inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4): a patent review (2012-2015). Expert Opinion on Therapeutic Patents, 26(4), 433-446. [Link]
-
Wang, L., et al. (2024). A Novel IRAK4 Inhibitor DW18134 Ameliorates Peritonitis and Inflammatory Bowel Disease. International Journal of Molecular Sciences, 25(8), 4413. [Link]
-
Vang, T., et al. (2023). IRAK4 inhibition dampens pathogenic processes driving inflammatory skin diseases. Science Translational Medicine, 15(683). [Link]
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Wang, Z., et al. (2009). IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry, 9(8), 724-737. [Link]
-
Singh, R., et al. (2019). A comprehensive review on IRAK-4 inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115041. [Link]
-
Das, D., & Chen, G. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72. [Link]
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Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(21), 15599-15667. [Link]
-
Yarmoluk, S. M., et al. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry, 115, 24-34. [Link]
-
Patel, M., et al. (2021). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules, 26(16), 4993. [Link]
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Wang, X., et al. (2013). Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4). Journal of Biological Chemistry, 288(41), 29638-29648. [Link]
- Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
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The Versatile Role of (4-Amino-2,3-difluorophenyl)acetic Acid in Modern Organic Synthesis
Introduction: A Fluorinated Building Block of Strategic Importance
(4-Amino-2,3-difluorophenyl)acetic acid is a key building block in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique structural features—a phenylacetic acid scaffold bearing both an amino group and a vicinal difluoro motif—confer a distinct combination of reactivity and physicochemical properties. The presence of fluorine atoms can significantly modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a valuable starting material for the synthesis of novel therapeutics. Notably, this building block is a crucial component in the synthesis of advanced Bruton's tyrosine kinase (BTK) inhibitors, which are at the forefront of treating various B-cell malignancies and autoimmune diseases.[1][2] This guide provides detailed application notes and protocols for the use of (4-Amino-2,3-difluorophenyl)acetic acid in several key synthetic transformations.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. Below is a summary of the key properties for (4-Amino-2,3-difluorophenyl)acetic acid.
| Property | Value | Source/Notes |
| CAS Number | 835912-66-8 | [1][3][4] |
| Molecular Formula | C₈H₇F₂NO₂ | [3][4] |
| Molecular Weight | 187.14 g/mol | [3][4] |
| Appearance | Off-white to light yellow solid (typical) | Estimated from similar compounds |
| Melting Point | Not widely reported; expected to be >150 °C | Based on analogous structures |
| Solubility | Moderately soluble in polar aprotic solvents (DMF, DMSO, THF); limited solubility in water and nonpolar organic solvents. | Estimated from related compounds[5] |
| pKa₁ (Carboxylic Acid) | ~2.0 - 2.5 | Estimated based on the electron-withdrawing nature of the difluorophenyl group[5] |
| pKa₂ (Ammonium) | ~3.5 - 4.0 | Estimated based on the electron-withdrawing effects on the aniline amino group |
Core Synthetic Applications and Protocols
(4-Amino-2,3-difluorophenyl)acetic acid offers three primary reactive sites: the carboxylic acid, the aromatic amino group, and the phenyl ring itself, which can be further functionalized. The following sections detail protocols for key transformations at these sites.
Amide Bond Formation: Coupling to Amino Scaffolds
The carboxylic acid moiety of (4-Amino-2,3-difluorophenyl)acetic acid is readily activated for amide bond formation, a cornerstone reaction in the synthesis of many pharmaceuticals, including BTK inhibitors. The choice of coupling reagent is critical to ensure high yields and minimize side reactions. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective, particularly for coupling with a diverse range of amines.[6][7][8]
This protocol describes a general procedure for the coupling of (4-Amino-2,3-difluorophenyl)acetic acid with a primary or secondary amine.
Caption: Workflow for HATU-Mediated Amide Coupling
Materials:
-
(4-Amino-2,3-difluorophenyl)acetic acid (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (4-Amino-2,3-difluorophenyl)acetic acid (1.0 equiv) and the desired amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF (approximately 0.1 M concentration relative to the acetic acid derivative).
-
To the stirred solution, add DIPEA (3.0 equiv) followed by the portion-wise addition of HATU (1.2 equiv). A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
N-Alkylation of the Aromatic Amino Group
The aromatic amino group can be selectively alkylated to introduce further diversity. Direct N-alkylation with alkyl halides under basic conditions is a common and effective method. The choice of base and solvent is crucial to achieve mono-alkylation and minimize side reactions.
This protocol outlines a general procedure for the N-alkylation of the amino group of (4-Amino-2,3-difluorophenyl)acetic acid or its ester derivative with an alkyl bromide.
Caption: Workflow for Direct N-Alkylation
Materials:
-
(4-Amino-2,3-difluorophenyl)acetic acid, methyl or ethyl ester (1.0 equiv) - Note: Esterification of the carboxylic acid is recommended to prevent interference.
-
Alkyl bromide (e.g., benzyl bromide, 1.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend the ester of (4-Amino-2,3-difluorophenyl)acetic acid (1.0 equiv) and potassium carbonate (2.0 equiv) in anhydrous DMF.[2][5]
-
To this stirred suspension, add the alkyl bromide (1.1 equiv) dropwise at room temperature.[2]
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography to yield the N-alkylated product.
Palladium-Catalyzed Cross-Coupling: Arylation of the Phenyl Ring
To further elaborate the core structure, the phenyl ring can be functionalized via transition metal-catalyzed cross-coupling reactions. For this, the (4-Amino-2,3-difluorophenyl)acetic acid needs to be first converted to a suitable precursor, such as a bromo-derivative. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[9][10][11][12]
This protocol assumes the availability of a bromo-substituted derivative, for instance, methyl (4-amino-5-bromo-2,3-difluorophenyl)acetate.
Caption: Workflow for Suzuki-Miyaura Coupling
Materials:
-
Methyl (4-amino-5-bromo-2,3-difluorophenyl)acetate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/water or Toluene/water)
-
Celite
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a Schlenk flask, add the bromo-derivative (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 90-100 °C and stir for 6-16 hours, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired biaryl product.
Safety and Handling
(4-Amino-2,3-difluorophenyl)acetic acid should be handled in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(4-Amino-2,3-difluorophenyl)acetic acid is a highly functionalized and valuable building block for organic synthesis. Its strategic application in the construction of complex molecules, particularly in the realm of medicinal chemistry, underscores its importance. The protocols provided herein offer a foundational guide for the effective utilization of this compound in key synthetic transformations, enabling the rapid diversification and optimization of lead compounds in drug discovery programs.
References
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Reddit. (2022). amide coupling help. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Selective N-Alkylation of Primary Amines with R-NH2.HBr and Alkylbromides using Competitive Deprotonation/Protonation Strategy. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]
-
ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines. Retrieved from [Link]
-
Chemsigma. (n.d.). 4-AMINO-2,3-DIFLUORO-PHENOL [163733-99-1]. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
IUCr Journals. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. Retrieved from [Link]
-
PubMed. (2024). Aminative Suzuki-Miyaura coupling. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2,3-difluorophenylacetic acid.
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method 2,4,5-trifluorophenylacetic acid.
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminophenylacetic acid. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Application Notes & Protocols for the Derivatization of (4-Amino-2,3-difluorophenyl)acetic acid
An In-Depth Technical Guide
Introduction: The Strategic Value of a Fluorinated Phenylacetic Acid Building Block
(4-Amino-2,3-difluorophenyl)acetic acid is a key structural motif in modern medicinal chemistry. Its utility stems from the unique combination of three pharmacologically significant features: a phenylacetic acid core, an aniline-type amino group, and vicinal fluorine atoms on the aromatic ring. The phenylacetic acid moiety is a well-known scaffold found in numerous bioactive compounds, including the NSAID Diclofenac[1]. The strategic placement of fluorine atoms can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity by altering the electronic properties of the molecule.[2][3][4] This guide provides a detailed exploration of the principal derivatization reactions for this versatile building block, offering both mechanistic insights and actionable laboratory protocols for researchers in drug discovery and development.
The molecule presents two primary reactive centers for derivatization: the carboxylic acid group and the aromatic amino group. This allows for the divergent synthesis of a wide array of chemical entities, including amides, esters, and N-substituted analogs, making it an invaluable starting material for building combinatorial libraries and exploring structure-activity relationships (SAR).
Core Derivatization Strategies
The derivatization pathways for (4-Amino-2,3-difluorophenyl)acetic acid can be logically categorized based on the reactive handle being targeted. This guide will focus on the most common and synthetically useful transformations.
Figure 1: Key derivatization pathways for (4-Amino-2,3-difluorophenyl)acetic acid.
Section 1: Derivatization of the Carboxylic Acid Group
The carboxylic acid moiety is arguably the most versatile handle for derivatization, primarily through the formation of amide and ester linkages.
Amide Bond Formation: The Cornerstone of Peptide and Small Molecule Synthesis
The synthesis of amides from a carboxylic acid and an amine is a cornerstone reaction in organic synthesis.[5] Direct condensation is thermally demanding and impractical for complex molecules; therefore, activation of the carboxylic acid is necessary. This is typically achieved using a "coupling reagent."
Causality Behind Experimental Choices: The choice of coupling reagent is critical and depends on factors like the steric hindrance of the coupling partners, the potential for racemization (if chiral centers are present), cost, and the solubility of byproducts.
Workflow for Amide Coupling:
Figure 2: A typical experimental workflow for amide bond formation.
Comparison of Common Amide Coupling Reagents
| Reagent | Class | Byproduct | Key Advantages | Common Disadvantages |
| EDC (or DIC) | Carbodiimide | Water-soluble urea (or insoluble DCU for DCC) | Cost-effective, common.[6] | Can cause racemization; often used with additives like HOBt. |
| HATU (or HBTU) | Uronium Salt | Tetramethylurea | High efficiency, low racemization, fast reactions.[5] | Higher cost, can react with amine if added first. |
| SOCl₂ / Oxalyl Chloride | Acyl Chloride Formation | SO₂ + HCl | Highly reactive intermediate, drives reaction to completion. | Harsh conditions, not suitable for sensitive substrates, requires base.[6] |
Protocol 1: General Amide Coupling using HATU
This protocol describes a robust method for coupling (4-Amino-2,3-difluorophenyl)acetic acid with a primary or secondary amine using HATU, a highly efficient uronium-based coupling agent.
Rationale: HATU is selected for its high reactivity and ability to suppress side reactions, making it ideal for a broad range of substrates, including those that may be sterically hindered or electronically deactivated.[5] N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the acid formed during the reaction without competing in the coupling.
Materials:
-
(4-Amino-2,3-difluorophenyl)acetic acid
-
Amine of choice (1.0 - 1.2 equivalents)
-
HATU (1.1 equivalents)
-
DIPEA (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (4-Amino-2,3-difluorophenyl)acetic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. The solution should remain clear.
-
Coupling: Add the desired amine (1.0 eq) to the activated acid solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The aqueous washes remove unreacted starting materials, DMF, and reagent byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Esterification: Accessing Another Key Functional Group
Esterification of the carboxylic acid provides another avenue for molecular diversification. The Fischer esterification is a classic and reliable method involving the reaction of a carboxylic acid with an excess of alcohol under acidic catalysis.[7][8]
Mechanism Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[8] This allows the weakly nucleophilic alcohol to attack. The reaction is an equilibrium process, and is typically driven to completion by using a large excess of the alcohol or by removing the water byproduct.[8][9]
Fischer Esterification Mechanism:
Figure 3: Simplified mechanism of Fischer Esterification.
Protocol 2: Fischer Esterification to Synthesize the Methyl Ester
This protocol details the synthesis of Methyl (4-amino-2,3-difluorophenyl)acetate.
Materials:
-
(4-Amino-2,3-difluorophenyl)acetic acid
-
Methanol (Anhydrous, large excess, serves as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Setup: Suspend (4-Amino-2,3-difluorophenyl)acetic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser. A high solvent volume is beneficial (e.g., 1g of acid in 20-30 mL of methanol).
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid dropwise (e.g., 0.1-0.2 equivalents, or ~5 drops per gram of acid). Caution: This is an exothermic process.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC (a new, less polar spot should appear for the ester).
-
Cooling and Neutralization: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing saturated aqueous NaHCO₃ solution to neutralize the sulfuric acid catalyst. Caution: CO₂ gas will evolve.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product into ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine to remove residual water and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude ester.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography.
-
Characterization: Confirm the structure via NMR and MS.
Section 2: Derivatization of the Amino Group
The aromatic amino group offers a second site for modification, enabling the synthesis of N-substituted analogs. It is important to note that the amino group can interfere with reactions at the carboxylic acid. For certain transformations, protection of the amine (e.g., as a Boc-carbamate) may be necessary.[10]
N-Acylation
Reacting the amino group with an acylating agent (like an acyl chloride or anhydride) in the presence of a base yields an N-acyl derivative. This is mechanistically similar to the Schotten-Baumann reaction.[6] If the carboxylic acid is not protected, it will be deprotonated by the base, but the more nucleophilic amino group will preferentially react with the acylating agent.
Protocol 3: N-Acetylation
This protocol describes the formation of (4-acetamido-2,3-difluorophenyl)acetic acid.
Materials:
-
(4-Amino-2,3-difluorophenyl)acetic acid
-
Acetic Anhydride (1.5 equivalents)
-
Pyridine (as solvent and base)
-
1 M Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethyl Acetate
Step-by-Step Methodology:
-
Dissolution: Dissolve (4-Amino-2,3-difluorophenyl)acetic acid in pyridine in a round-bottom flask and cool the solution in an ice bath.
-
Acylation: Add acetic anhydride dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Quenching: Slowly pour the reaction mixture into a beaker of ice-cold 1 M HCl. This neutralizes the pyridine and protonates the product's carboxylic acid, causing it to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water.
-
Purification: The crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-acetylated product.
-
Characterization: Confirm the structure via NMR and MS. The disappearance of the -NH₂ signal and the appearance of an amide N-H and a methyl singlet in the ¹H NMR are indicative of success.
Conclusion
(4-Amino-2,3-difluorophenyl)acetic acid is a highly adaptable building block for chemical synthesis. By leveraging well-established protocols for amide coupling, esterification, and N-acylation, researchers can efficiently generate a diverse range of derivatives. The protocols and mechanistic insights provided in this guide serve as a validated starting point for exploring the chemical space around this valuable scaffold, accelerating the discovery of new therapeutic agents. Careful selection of reagents and reaction conditions, coupled with diligent monitoring and purification, are paramount to achieving successful and reproducible outcomes.
References
- CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Amide Synthesis. Fisher Scientific.
- Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. BOC Sciences.
- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.
- Process optimization for acid-amine coupling: a c
- Reactions of Amino Acids: Esterification: Videos & Practice Problems. Pearson.
- Applications of fluorine-containing amino acids for drug design. PubMed.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- 3: Esterification (Experiment). Chemistry LibreTexts.
- Amino Acid Deriv
- DICLOFENAC SODIUM tablet, delayed release. DailyMed.
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- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Amide Synthesis [fishersci.co.uk]
- 7. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. peptide.com [peptide.com]
Revolutionizing Pharmaceutical Synthesis: Advanced Applications in API Manufacturing
Abstract
The synthesis of Active Pharmaceutical Ingredients (APIs) is a cornerstone of drug development and manufacturing. Traditional batch-wise synthetic routes, however, often face challenges related to efficiency, safety, sustainability, and cost. This comprehensive guide delves into three transformative technologies that are reshaping the landscape of pharmaceutical synthesis: Continuous Flow Chemistry , Biocatalysis , and Direct C-H Activation . Designed for researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the fundamental principles, practical advantages, and detailed application protocols for these modern synthetic methodologies. Through illustrative case studies of commercially significant APIs—Pfizer's Nirmatrelvir, Merck's Sitagliptin, and the widely-used anti-inflammatory drug Celecoxib—we demonstrate the tangible benefits of adopting these advanced techniques. This guide aims to be an authoritative resource, bridging theoretical concepts with actionable protocols to empower innovation in pharmaceutical manufacturing.
The Imperative for Innovation in API Synthesis
The pharmaceutical industry is under constant pressure to deliver novel therapeutics while simultaneously optimizing manufacturing processes to be more cost-effective, safer, and environmentally benign.[1] Conventional synthetic methods often involve multi-step batch processes that can be time-consuming, generate significant waste, and require harsh reaction conditions.[2] The principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use or generation of hazardous substances, have become a guiding framework for innovation in this sector.[2][3] Adopting greener manufacturing practices is not merely an ethical choice but a strategic imperative that enhances operational efficiency, ensures regulatory compliance, and provides a competitive edge in a sustainability-conscious market.[1][4]
This application note explores three cutting-edge synthetic strategies that directly address these challenges, offering pathways to more efficient, selective, and sustainable API production.
Continuous Flow Chemistry: A Paradigm Shift from Batch to Flow
Continuous flow chemistry, where chemical reactions are performed in a continuously flowing stream within a network of tubes or microreactors, represents a fundamental departure from traditional batch processing.[5][6] This technology offers unparalleled control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, improved yields, and greater consistency.[5][7]
Causality: Why Choose Flow Chemistry?
The move from batch to continuous flow is driven by several key advantages:
-
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly reducing the risk associated with highly exothermic or explosive reactions.[7][8]
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat exchange, enabling precise temperature control that is often unachievable in large batch reactors.[9] This leads to fewer side reactions and purer products.
-
Increased Efficiency and Scalability: Flow processes can be run for extended periods, allowing for the production of large quantities of material from a small reactor footprint.[7] Scaling up is achieved by simply running the system for a longer duration or by "scaling out" (running multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactions.[7]
-
Reduced Waste and Environmental Impact: The precise control and higher yields inherent to flow chemistry reduce the formation of byproducts and minimize the use of excess reagents and solvents, aligning with green chemistry principles.[8][10]
Diagram 1: Conceptual Workflow of Batch vs. Continuous Flow Synthesis
Caption: Batch vs. Continuous Flow Synthesis Workflow.
Application Case Study: Final Step in the Synthesis of Nirmatrelvir (Paxlovid™)
Nirmatrelvir, a key component of Pfizer's antiviral therapy Paxlovid™, is a complex molecule whose synthesis presents numerous challenges, including the management of multiple chiral centers.[11][12] The final step of one of the reported syntheses involves the dehydration of a primary amide to a nitrile.[13] In a batch process, this transformation can require long reaction times (12-16 hours) and the use of specialized, expensive, and difficult-to-handle reagents like the Burgess reagent.[11][13]
A continuous flow approach offers a significant improvement. By using propanephosphonic acid anhydride (T3P), a less hazardous and more stable reagent, the reaction time can be dramatically reduced.[11][13]
Protocol: Flow Chemistry-Mediated Amide Dehydration to Nirmatrelvir
This protocol is adapted from a reported scalable synthesis strategy.[13]
Objective: To perform the final dehydration step in the synthesis of Nirmatrelvir using a continuous flow setup.
Materials:
-
Nirmatrelvir precursor amide (Compound 9 in cited literature)
-
Propanephosphonic acid anhydride (T3P®), 50 wt% solution in THF
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Flow reactor system (e.g., Vapourtec R-Series or similar) equipped with a tube reactor, pumps, and a back-pressure regulator.
Procedure:
-
Solution Preparation:
-
Prepare a solution of the Nirmatrelvir precursor amide (9 ) in anhydrous THF.
-
Prepare a solution of T3P® (2.0 molar equivalents relative to the amide) and DIPEA (2.5 molar equivalents) in anhydrous THF.
-
-
System Setup:
-
Set up the flow reactor with a tube reactor of appropriate volume.
-
Set the reactor temperature to 100 °C.
-
Set the system back-pressure to an appropriate level (e.g., 5 bar) to prevent solvent boiling.
-
Prime the pumps and lines with anhydrous THF.
-
-
Reaction Execution:
-
Pump the two prepared solutions at equal flow rates into a T-mixer to initiate the reaction.
-
The combined stream then enters the heated tube reactor.
-
Set the total flow rate to achieve a residence time of 30 minutes within the reactor.
-
-
Collection and Work-up:
-
Collect the output stream from the reactor after the system has reached a steady state.
-
Quench the reaction mixture with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry over sodium sulfate, and concentrate in vacuo to yield crude Nirmatrelvir.
-
Purify the crude product by recrystallization or chromatography as required.
-
Data Summary: Batch vs. Flow for Nirmatrelvir Synthesis
| Parameter | Traditional Batch Process[13] | Continuous Flow Process[13] |
| Reaction Time | 12 - 16 hours | 30 minutes |
| Reagent | Burgess Reagent | T3P® |
| Temperature | 25 °C | 100 °C |
| Yield | Comparable | Comparable (e.g., 60-75% crude) |
| Safety/Handling | Difficult to handle reagent | Easier to handle, more stable reagent |
Biocatalysis: Harnessing Nature's Catalysts for Chiral Synthesis
Biocatalysis utilizes enzymes—nature's catalysts—to perform chemical transformations with exceptional selectivity and efficiency under mild conditions.[14] For the synthesis of chiral APIs, where a specific stereoisomer is required for therapeutic efficacy, biocatalysis is an invaluable tool.[3][9]
Causality: Why Employ Enzymes in Synthesis?
-
Unparalleled Selectivity: Enzymes exhibit exquisite chemo-, regio-, and stereoselectivity, often leading to the formation of a single enantiomer with greater than 99% enantiomeric excess (e.e.).[14] This eliminates the need for costly chiral resolution steps.
-
Mild Reaction Conditions: Most enzymatic reactions are performed in aqueous media at ambient temperature and pressure, reducing energy consumption and avoiding the use of harsh or toxic reagents.[9]
-
Green and Sustainable: Enzymes are biodegradable and derived from renewable resources, making biocatalysis an inherently green technology.[15]
-
Process Efficiency: High conversion rates and cleaner reaction profiles can lead to higher yields and simplified purification processes, potentially reducing overall production costs by as much as 30%.[14]
Diagram 2: General Catalytic Cycle of a Transaminase
Caption: Transaminase cycle for chiral amine synthesis.
Application Case Study: Asymmetric Synthesis of Sitagliptin
Sitagliptin (Januvia®), a blockbuster drug for type 2 diabetes, contains a critical chiral β-amino acid moiety.[16] The initial commercial synthesis developed by Merck involved a high-pressure rhodium-catalyzed asymmetric hydrogenation.[8] While effective, this process required a transition metal catalyst and specialized high-pressure equipment.
In a landmark application of green chemistry, Merck and Codexis developed a highly efficient second-generation synthesis using a novel, engineered transaminase enzyme.[2][8] This biocatalytic route significantly improved the process by increasing the yield, eliminating the need for a heavy metal catalyst, and reducing waste.[8]
Protocol: Biocatalytic Transamination for Sitagliptin Synthesis
This protocol is a representation of the principles used in the evolved biocatalytic process.[8]
Objective: To synthesize the chiral amine precursor to Sitagliptin via enzymatic transamination of a prositagliptin ketone.
Materials:
-
Prositagliptin ketone (β-keto amide substrate)
-
Engineered (R)-selective transaminase (evolved from Arthrobacter sp.)
-
Isopropylamine (IPA) as the amine donor
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 8.5) containing the engineered transaminase enzyme (e.g., 6 g/L) and the PLP cofactor (e.g., 1 mM).
-
Dissolve the prositagliptin ketone substrate in DMSO to create a concentrated stock solution.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel (e.g., 40 °C), add the enzyme solution.
-
Add isopropylamine (amine donor) to the reaction vessel.
-
Begin gentle agitation.
-
-
Reaction Execution:
-
Slowly add the substrate stock solution to the reaction mixture to achieve a target concentration (e.g., 200 g/L). The high concentration of DMSO (e.g., 50% v/v) is necessary for substrate solubility.
-
Maintain the reaction at 40 °C with continuous stirring for 24 hours.
-
Monitor the reaction progress using HPLC to determine conversion and enantiomeric excess.
-
-
Work-up and Isolation:
-
Upon completion, terminate the reaction (e.g., by pH adjustment or addition of a solvent).
-
Extract the Sitagliptin amine product with an appropriate organic solvent (e.g., isopropyl acetate).
-
The byproduct, acetone, is volatile and can be easily removed.
-
Wash, dry, and concentrate the organic layers. The product can then be isolated as the free base or converted directly to the phosphate salt.
-
Data Summary: Chemical vs. Biocatalytic Synthesis of Sitagliptin
| Parameter | Rh-Catalyzed Hydrogenation[8] | Biocatalytic Transamination[8] |
| Key Transformation | Asymmetric Hydrogenation | Asymmetric Transamination |
| Catalyst | Rhodium-based complex | Engineered Transaminase |
| Pressure | High Pressure (250 psi) | Atmospheric Pressure |
| Overall Yield | ~82% | 92% |
| Enantiomeric Excess | 95% e.e. (before crystallization) | >99.95% e.e. |
| Process Mass Intensity | Significantly Higher | Reduced by 10-13% |
Direct C-H Activation: The Atom-Economical Frontier
Carbon-hydrogen (C-H) bonds are the most ubiquitous bonds in organic molecules, yet they are typically considered unreactive. C-H activation is a transformative strategy that enables the direct functionalization of these bonds, bypassing the need for pre-functionalized starting materials (e.g., halides or organometallics) that are required in traditional cross-coupling reactions.[1] This approach offers a more atom- and step-economical route to complex molecules.[1]
Causality: The Logic of C-H Activation
-
Step Economy: By eliminating steps needed for pre-functionalization, C-H activation shortens synthetic routes, saving time, resources, and labor.[1][6]
-
Atom Economy: This strategy maximizes the incorporation of atoms from the starting materials into the final product, inherently generating less waste.[1]
-
Novel Disconnections: C-H activation allows for retrosynthetic disconnections that are not possible with classical methods, opening up new avenues for the synthesis of complex targets.[6]
-
Late-Stage Functionalization: It is particularly powerful for the late-stage modification of complex drug candidates, allowing for the rapid generation of analogues to explore structure-activity relationships (SAR).[4]
Diagram 3: General Palladium-Catalyzed C-H Arylation Cycle
Caption: Palladium catalytic cycle for direct C-H arylation.
Application Case Study: Synthesis of Celecoxib
Celecoxib (Celebrex®), a selective COX-2 inhibitor, is traditionally synthesized via a condensation reaction that can lead to regioisomeric impurities, complicating purification.[3] A more elegant and regioselective approach utilizes a palladium-catalyzed direct C-H arylation of a 1,3-disubstituted pyrazole core.[3] This method provides the desired product as a single regioisomer, streamlining the synthesis and purification process.
Protocol: Palladium-Catalyzed C-H Arylation for a Key Celecoxib Intermediate
This protocol is based on a reported three-step synthesis of Celecoxib.[3] This specific protocol details the key C-H activation step.
Objective: To perform the regioselective C5-arylation of a protected pyrazole intermediate via palladium-catalyzed direct C-H activation.
Materials:
-
N,N-Dibenzyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Intermediate 9 in cited literature)
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
Procedure:
-
Reaction Setup:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the pyrazole intermediate 9 (1.0 equiv), 4-bromotoluene (1.2 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and anhydrous K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Execution:
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-18 hours.
-
Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the C5-arylated product (10 ). The reported yield for this key step is 66%.[3]
-
Data Summary: Comparison of Synthetic Strategies for Celecoxib
| Parameter | Traditional Condensation[3] | C-H Arylation Approach[3] |
| Key Transformation | Cyclocondensation | Pd-catalyzed C-H Arylation |
| Regioselectivity | Can produce mixtures of isomers | Highly regioselective (single isomer) |
| Purification | Can be complex | Simplified due to high selectivity |
| Overall Yield | Variable | 33% over three linear steps |
| Atom Economy | Lower (due to byproduct formation) | Higher (direct functionalization) |
Conclusion and Future Perspectives
The adoption of continuous flow chemistry, biocatalysis, and C-H activation is not a futuristic ideal but a present-day reality that is delivering substantial benefits to pharmaceutical manufacturing. These technologies enable the development of shorter, safer, more efficient, and sustainable synthetic routes to essential medicines.[5][6][14] As the industry continues to evolve, the integration of these advanced applications will be crucial for accelerating drug development, reducing environmental impact, and ultimately, improving global healthcare outcomes.[8] The ongoing innovation in these fields, from the discovery of new enzymes to the development of more robust catalysts, promises to further expand the synthetic chemist's toolbox, paving the way for the next generation of pharmaceutical manufacturing.
References
- Green Chemistry in Pharmaceutical Manufacturing: A Sustainable Future. (n.d.). Google Cloud.
- Principles of green chemistry: Advancing pharma sustainability. (2024, December 24). Imperial College Business School.
- Modern Catalysis in the Synthesis of Some Pharmaceuticals and Fine Chemicals. (2025, August 10). ResearchGate.
- Flow Chemistry in the Pharmaceutical Industry. (n.d.). Syrris.
- Green chemistry: Navigating growing ESG challenges in pharma manufacturing. (2025, May 15). Pharmaceutical Technology.
- Pioneering Progress: Active Pharmaceutical Ingredients (APIs) Synthesis Enabled by Continuous Flow Chemistry. (n.d.). SCL Lifesciences.
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (n.d.). Lamhas.
- What Pharma Needs to Know About Green Chemistry. (2025, April 18). News-Medical.Net.
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). PubMed.
- Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. (n.d.). MDPI.
- Role in API Manufacturing - Flow Chemistry. (2023, January 12). Asynt.
- SYNTHESIS OF THE ANTI-COVID THERAPEUTIC NIRMATRELVIR: USING FLOW CHEMISTRY TO ENHANCE EFFICIENCY OF AMIDE TO NITRILE CONVERSION. (n.d.). Vapourtec.
- Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. (n.d.). ResearchGate.
- Biocatalysis: An Indispensable Tool for Synthesis of Active Pharmaceutical Ingredients. (2021, September 30). Wavelength Pharmaceuticals.
- Emerging Technologies for Biocatalysis in the Pharmaceutical Industry. (2023, April 10). ACS Publications.
- Recent Advances in Biocatalysis for Drug Synthesis. (n.d.). PMC - NIH.
- The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. (2024, February 2). PMC - NIH.
- Paxlovid: Mechanism of Action, Synthesis, and In Silico Study. (2022, July 7). PMC - NIH.
- Development and patent synthesis of nirmatrelvir – the main component of the first oral drug against SARS-CoV-2 Paxlovid®. (2022, August 18). CSIRO Publishing.
- Alternate end-game strategies towards Nirmatrelvir synthesis. (n.d.). Aurigene Pharmaceutical Services.
- Green Chemistry Pharmaceutical Industry. (n.d.). Syrris.
- A novel three-step synthesis of Celecoxib via palladium-catalyzed direct arylation. (2011, September 5). ResearchGate.
- C-H Activation. (2026, January 4). ACS GCI Pharmaceutical Roundtable.
- Preparative Scale Applications of CH Activation in Medicinal Chemistry. (n.d.). MACAU.
- Late-stage C–H Functionalization: Synthesis of Natural Products and Pharmaceuticals. (2023, March 24). Semantic Scholar.
-
Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. (n.d.). IRIS . Retrieved January 21, 2026, from
- (PDF) Biocatalytic Cascade for Synthesis of Sitagliptin Intermediate Employing Coupled Transaminase. (2023, May 15). ResearchGate.
- Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (n.d.). MDPI.
- WO2019214084A1 - Method for biocatalytic synthesis of sitagliptin and intermediate thereof. (n.d.). Google Patents.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). PMC - PubMed Central.
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Application Notes & Protocols: Mastering the Amide Coupling of (4-Amino-2,3-difluorophenyl)acetic acid
Introduction: The Significance of a Fluorinated Building Block
(4-Amino-2,3-difluorophenyl)acetic acid is a valuable building block in contemporary medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into molecular scaffolds is a widely used strategy to modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This particular scaffold combines a phenylacetic acid moiety with a difluorinated aniline, presenting both opportunities and distinct chemical challenges for synthetic chemists.
The primary synthetic transformation involving this molecule is the formation of an amide bond, a cornerstone reaction in the synthesis of pharmaceuticals.[4] This guide provides an in-depth analysis of the factors governing the reactivity of (4-Amino-2,3-difluorophenyl)acetic acid and delivers robust, field-proven protocols for its successful coupling to a variety of amine partners.
Core Challenge: Reactivity of an Electron-Deficient Aniline
The central challenge in coupling this substrate lies in the reduced nucleophilicity of the aromatic amino group. The two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which significantly decreases the electron density on the nitrogen atom. This deactivation makes the amine a weaker nucleophile compared to non-fluorinated anilines, rendering standard amide coupling conditions sluggish and often inefficient.[5][6]
Therefore, successful protocol design must focus on highly effective activation of the carboxylic acid partner to overcome the poor reactivity of the aniline. The choice of coupling reagent is paramount.
Visual Guide: General Amide Coupling Workflow
The fundamental process of amide bond formation involves two key stages: activation of the carboxylic acid and nucleophilic attack by the amine.[4][7] This workflow visualizes the critical decision points and components involved.
Caption: General workflow for amide bond formation.
Protocol Selection: Choosing the Right Tool for the Job
Given the electron-deficient nature of the aniline in (4-Amino-2,3-difluorophenyl)acetic acid, not all coupling reagents are equally effective. The choice depends on the reactivity of the coupling partner, scale, cost considerations, and desired purity profile.
| Reagent Class | Examples | Reactivity Level | Best For... | Key Considerations |
| Carbodiimides | EDC, DCC, DIC | Moderate | Cost-effective, large-scale synthesis with less challenging amines. | Often requires additives (HOBt, Oxyma) for efficiency and to suppress racemization. EDC byproducts are water-soluble; DCC byproducts are not.[8] |
| Uronium/Aminium | HATU, HBTU, HCTU | High | Electron-deficient anilines , sterically hindered substrates, and difficult couplings.[9] | More expensive but highly reliable. HATU is often the reagent of choice for challenging couplings due to the formation of highly reactive OAt esters.[4][9] |
| Phosphonium | PyBOP, PyAOP | High | Similar applications to uronium salts, particularly useful in solid-phase synthesis. | Generates phosphine oxide byproducts. PyAOP is analogous to HATU in reactivity.[9] |
| Acid Halides | Thionyl Chloride, Oxalyl Chloride | Very High | When other methods fail and substrate compatibility allows. | Generates HCl, requiring a stoichiometric base. The high reactivity can lead to side reactions with sensitive functional groups.[10] |
For the specific case of coupling amines to the carboxylic acid of (4-Amino-2,3-difluorophenyl)acetic acid , uronium salt-based reagents are highly recommended for their superior performance. For coupling the amino group of this molecule to other carboxylic acids, the same logic applies: a highly activated carboxylic acid partner is essential.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for common coupling scenarios.
Protocol 1: High-Efficiency Coupling with HATU
This is the recommended protocol for coupling a carboxylic acid to the electron-deficient amino group of (4-Amino-2,3-difluorophenyl)acetic acid, or for coupling the acid function of this molecule to another weakly nucleophilic amine. HATU is exceptionally effective for difficult couplings.[5][9]
Mechanism Overview: The base deprotonates the carboxylic acid. HATU then reacts with the carboxylate to form a highly reactive OAt-ester intermediate, which is readily attacked by the amine.[4]
Caption: Simplified HATU-mediated coupling mechanism.
Step-by-Step Methodology:
-
Reactant Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂, ~0.1 M concentration).
-
Reagent Addition: Add (4-Amino-2,3-difluorophenyl)acetic acid (or other amine partner, 1.0-1.2 eq) to the solution.
-
Activator and Base: Add HATU (1.1-1.3 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq). The order of addition can be critical; adding the base last is often preferred.
-
Reaction: Stir the mixture at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours. For particularly stubborn couplings, the temperature can be gently raised to 40-50 °C.
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl (to remove base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: Cost-Effective Carbodiimide Coupling with EDC/Oxyma
This protocol uses the water-soluble carbodiimide EDC, which is a good choice for larger-scale reactions where cost is a factor.[8] We recommend using OxymaPure (Ethyl cyano(hydroxyimino)acetate) as an additive instead of the potentially explosive HOBt. Oxyma provides comparable or superior efficiency and safety.[8] This method can be effective but may require longer reaction times or gentle heating for electron-deficient anilines.
Mechanism Overview: EDC activates the carboxylic acid to form a highly reactive O-acylisourea. This intermediate is prone to side reactions and racemization. The additive (Oxyma) intercepts this intermediate to form a more stable, yet still highly reactive, Oxyma-ester, which then reacts with the amine.[8]
Step-by-Step Methodology:
-
Reactant Preparation: In a clean, dry flask, dissolve the carboxylic acid (1.0 eq) and OxymaPure (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Amine Addition: Add the (4-Amino-2,3-difluorophenyl)acetic acid (or other amine partner, 1.1 eq).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2-1.5 eq) portion-wise to control any exotherm.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) can significantly accelerate the coupling of the active ester with the electron-deficient aniline.[5]
-
Work-up:
-
Dilute with Ethyl Acetate or another suitable solvent.
-
Wash the organic phase with water or 1M HCl to remove the water-soluble urea byproduct and unreacted EDC.
-
Perform subsequent washes with NaHCO₃ and brine as described in Protocol 1.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product via flash column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient activation of the carboxylic acid. 2. Low nucleophilicity of the amine. 3. Reagents degraded by moisture. | 1. Switch to a stronger coupling reagent (e.g., from EDC to HATU). 2. Increase reaction temperature (e.g., to 40 °C) and/or extend reaction time. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Multiple Byproducts | 1. Side reaction of the activated intermediate (e.g., N-acylurea formation with EDC).[8] 2. Guanidinylation of the amine if using uronium reagents incorrectly.[7] | 1. Ensure an additive (Oxyma, HOBt) is used with carbodiimides. 2. Pre-activate the acid with the uronium reagent for 5-10 minutes before adding the amine to minimize direct reaction between the amine and coupling agent. |
| Epimerization / Racemization | Over-activation or prolonged exposure to base, especially with chiral carboxylic acids. | 1. Use a racemization-suppressing additive like Oxyma or HOAt (present in HATU).[8][9] 2. Minimize reaction time and avoid excessive amounts of base. 3. Perform the reaction at lower temperatures (0 °C to RT). |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Pore, V. S., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(25), 3299-3302. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Sharma, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-145. [Link]
-
Engle, J. (2020). Peptide Coupling Reagents. YouTube. [Link]
-
Carpino, L. A., & El-Faham, A. (2005). Amide bond formation using amino acid fluorides. ARKIVOC, 2005(14), 87-95. [Link]
-
Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
-
Zúñiga-Núñez, D., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1780. [Link]
-
Végvári, A., et al. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry, 22(1), 115-121. [Link]
-
Semantic Scholar. Amide bond formation by using amino acid fluorides. [Link]
-
Soloshonok, V. A., & Izawa, K. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(3), 1395. [Link]
-
ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
ResearchGate. Does anyone have experience with amide coupling reaction of aniline?. [Link]
-
ResearchGate. Synthesis of Fluorinated Amino Acids. [Link]
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. bachem.com [bachem.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. people.uniurb.it [people.uniurb.it]
Application Notes & Protocols: The Strategic Incorporation of Fluorine-Containing Amino Acids in Modern Drug Design
Foreword: Beyond the Native Alphabet
In the intricate language of biochemistry, the twenty canonical amino acids form the foundation of life's machinery. However, the relentless pursuit of therapeutic innovation demands that we expand this alphabet. This guide delves into the world of fluorine-containing amino acids (FAAs), a class of non-canonical building blocks that have become indispensable tools in medicinal chemistry. The strategic substitution of hydrogen with fluorine, the most electronegative element, imparts a unique combination of physicochemical properties that can profoundly influence a molecule's behavior. This document serves as both a strategic overview and a practical handbook for researchers, scientists, and drug development professionals, elucidating the rationale behind using FAAs and providing robust protocols for their synthesis, incorporation, and analysis. We will move beyond simply listing steps to explore the causality behind experimental choices, empowering you to harness the full potential of fluorine in your drug discovery programs.
Part I: The Fluorine Advantage: Understanding the Physicochemical Impact
The utility of fluorine in drug design stems from its unique atomic properties, which are dramatically different from hydrogen, yet it can often replace hydrogen with minimal steric disruption. Understanding these properties is fundamental to predicting and exploiting their effects.
-
Potent Inductive Effects: Fluorine's extreme electronegativity creates a strong C-F bond, which is highly polarized. This has profound consequences, such as lowering the pKa of adjacent acidic or basic groups, altering hydrogen bonding capabilities, and most critically, blocking sites of metabolic oxidation. The C-F bond is exceptionally stable to cleavage, significantly enhancing the metabolic half-life of drug candidates.[1][2]
-
Conformational Control: The introduction of fluorine can impose specific conformational biases on the amino acid side chain and, by extension, the peptide backbone.[3] This is due to stereoelectronic effects, such as the gauche effect between the C-F bond and adjacent amide bonds. Fluorinated prolines, for example, are powerful tools for controlling the cis-trans isomerization of the peptidyl-prolyl bond, allowing chemists to "lock" a peptide into its bioactive conformation and reduce the entropic penalty upon binding to its target.[4][5]
-
Modulation of Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1][3][6] This effect is carefully titrated; while monofluorination often increases lipophilicity, extensive fluorination can lead to "fluorous" character, creating domains that are both hydrophobic and lipophobic, a property that can be exploited for unique self-assembly or purification strategies.[2][7]
-
A Unique Bioanalytical Probe: The fluorine-19 (¹⁹F) nucleus is an ideal probe for Nuclear Magnetic Resonance (NMR) spectroscopy. It is 100% naturally abundant, possesses a high gyromagnetic ratio, and has a wide chemical shift range that is exquisitely sensitive to the local chemical environment.[4] Since fluorine is virtually absent from biological systems, ¹⁹F NMR offers background-free analysis of drug binding, protein folding, and dynamics.[4] Furthermore, the positron-emitting isotope ¹⁸F is a cornerstone of Positron Emission Tomography (PET) imaging, enabling non-invasive, real-time visualization of a drug's distribution and target engagement in vivo.[6]
Table 1: Comparison of Key Physicochemical Properties
| Property | Hydrogen (H) | Fluorine (F) | Implication in Drug Design |
| van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric increase; F can act as an H-mimic. |
| Electronegativity (Pauling) | 2.20 | 3.98 | Strong inductive effects, pKa modulation, metabolic stability. |
| Bond Dissociation Energy (C-X) | C-H: ~413 kJ/mol | C-F: ~485 kJ/mol | High metabolic stability; blocks P450 oxidation. |
| NMR Activity | ¹H (Active) | ¹⁹F (Active, 100% Abundant) | ¹⁹F NMR provides a sensitive, background-free analytical tool. |
| Lipophilicity Contribution (π) | +0.13 (Aliphatic) | +0.38 (Aromatic) | Generally increases membrane permeability and bioavailability. |
Part II: Acquiring the Building Blocks: Synthesis of Fluorinated Amino Acids
The accessibility of FAAs is critical for their widespread use. Synthetic strategies can be broadly categorized into two approaches: starting with a simple fluorinated building block or performing a late-stage fluorination on a more complex amino acid precursor.[3][8][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04061A [pubs.rsc.org]
- 7. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Amino-2,3-difluorophenyl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (4-Amino-2,3-difluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. The unique electronic properties conferred by the fluorine atoms can present specific challenges, and this document provides field-proven insights to ensure a successful outcome.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format. A summary table is provided for quick reference, followed by detailed explanations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Nitro Reduction | 1. Catalyst poisoning or deactivation.2. Incomplete reaction due to insufficient hydrogen pressure or time.3. Formation of azo/azoxy dimeric byproducts. | 1. Use fresh, high-quality catalyst (e.g., Pd/C).2. Increase hydrogen pressure; extend reaction time and monitor by TLC/HPLC.3. Consider alternative reducing agents like Fe/NH₄Cl or SnCl₂/HCl. |
| Formation of Colored Impurities | Oxidation of the final aminophenyl product. | 1. Conduct the reaction and work-up under an inert atmosphere (N₂ or Ar).2. Use degassed solvents.3. Store the final product protected from light and air. |
| Incomplete Hydrolysis of Nitrile | 1. Insufficiently harsh reaction conditions (acid/base concentration, temperature).2. Steric hindrance from ortho-fluorine atoms. | 1. Increase the concentration of acid or base.2. Extend reflux time significantly and monitor progress by TLC.3. Consider microwave-assisted hydrolysis to accelerate the reaction. |
| Difficult Product Purification | 1. Zwitterionic nature of the amino acid leading to poor solubility in common organic solvents.2. Presence of closely related impurities. | 1. Purify via recrystallization from aqueous solutions, adjusting the pH to find the isoelectric point where solubility is minimal.2. For column chromatography, consider a polar stationary phase or reverse-phase HPLC. |
Q1: My catalytic hydrogenation of the nitro-intermediate is stalling or giving a low yield. What's going wrong?
A1: This is a frequent challenge. Low yields in the reduction of an aromatic nitro group are often due to several factors.
-
Causality: The catalytic surface of palladium on carbon (Pd/C) can be deactivated by trace impurities (e.g., sulfur or halide compounds) from previous steps. Furthermore, the reaction is often diffusion-limited, requiring sufficient hydrogen pressure and efficient stirring to ensure the gas, liquid, and solid phases interact effectively. In some cases, partially reduced intermediates like nitroso and hydroxylamine derivatives can condense to form undesirable dimeric species, such as azo and azoxy compounds, which appear as colored impurities.[1]
-
Troubleshooting & Optimization:
-
Catalyst Quality: Always use a fresh batch of high-quality Pd/C catalyst. If you suspect poisoning, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome the issue.
-
Reaction Conditions: Ensure your system is properly sealed and can maintain a stable hydrogen pressure. If the reaction is slow, consider increasing the pressure. Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.
-
Alternative Reagents: If catalytic hydrogenation remains problematic, alternative reduction methods are highly effective. Reduction with iron powder in the presence of an acid (like acetic acid or ammonium chloride) is a robust and scalable option.[2] Another common method is using tin(II) chloride in concentrated hydrochloric acid.[3]
-
Q2: The final product has a persistent brown or reddish color, even after initial purification. How can I get a clean, white product?
A2: Product discoloration is a classic sign of oxidation.
-
Causality: The (4-Amino-2,3-difluorophenyl)acetic acid molecule contains both an aniline-like amino group and a phenylacetic acid structure. Aromatic amines are highly susceptible to air oxidation, which forms highly colored, conjugated impurities. This process can be accelerated by exposure to light or trace metals.[4]
-
Troubleshooting & Optimization:
-
Inert Atmosphere: The most critical step is to minimize exposure to oxygen. Perform the final reduction step, the subsequent work-up, and all purification procedures under an inert atmosphere of nitrogen or argon.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle to remove dissolved oxygen.
-
Storage: Store the purified final compound in a dark, airtight container, preferably under an inert atmosphere and refrigerated, to prevent degradation over time.
-
Q3: I'm having difficulty hydrolyzing the phenylacetonitrile intermediate to the carboxylic acid. The reaction seems very slow.
A3: The hydrolysis of nitriles, especially those on electron-rich or sterically hindered aromatic rings, can be sluggish.
-
Causality: This reaction requires either harsh acidic or basic conditions to proceed to completion. The fluorine atoms in the ortho positions to the side chain can exert some steric hindrance, slowing the approach of the hydroxide or hydronium ions to the nitrile carbon.
-
Troubleshooting & Optimization:
-
Aggressive Conditions: Don't be timid with the reaction conditions. For basic hydrolysis, use a high concentration of NaOH or KOH (e.g., 6-10 M) in a mixture of water and a co-solvent like ethanol, and reflux for an extended period (24 hours or more).[5][6]
-
Monitoring: The disappearance of the nitrile starting material can be monitored by TLC or IR spectroscopy (loss of the C≡N stretch around 2230 cm⁻¹).
-
Work-up: After hydrolysis, the reaction mixture will contain the sodium salt of the carboxylic acid. Careful acidification with concentrated HCl is required to precipitate the final product.[5][6] Ensure the pH is sufficiently acidic (pH ~1-2) to fully protonate the carboxylic acid.
-
Frequently Asked Questions (FAQs)
Q: What is the most reliable starting material for this synthesis?
A: A common and effective strategy begins with 1,2-difluoro-4-nitrobenzene . This precursor is commercially available and sets up the required substitution pattern early. The nitro group strongly activates the aromatic ring for subsequent reactions and serves as a convenient precursor to the required amino group.
Q: How should I monitor the progress of my reactions?
A: Thin Layer Chromatography (TLC) is indispensable for routine monitoring. Use a solvent system that provides good separation between your starting material and product (e.g., a mixture of ethyl acetate and hexanes). Staining with potassium permanganate or viewing under UV light is typically effective. For more quantitative analysis and to check for minor impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q: My final product is difficult to dissolve for purification or analysis. What are the best solvents?
A: As an amino acid, the product is zwitterionic at neutral pH, leading to high lattice energy and poor solubility in many common organic solvents. It is generally soluble in polar aprotic solvents like DMSO and DMF. For purification by recrystallization, using water is often the best approach. You can manipulate the solubility by adjusting the pH; the compound will be more soluble in acidic (pH < 2) or basic (pH > 10) solutions.[4] The lowest solubility will be at its isoelectric point, which is ideal for inducing crystallization.
Recommended Synthetic Protocol
This protocol outlines a reliable three-step synthesis starting from 2,3-difluorobenzaldehyde. This route avoids the direct handling of highly toxic cyanide reagents by using a common homologation sequence.
Step 1: Synthesis of (2,3-Difluorophenyl)methanol
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,3-difluorobenzaldehyde (1.0 eq) in dry methanol.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor the reaction by TLC until the aldehyde is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the benzyl alcohol.
Step 2: Synthesis of 1-(Chloromethyl)-2,3-difluorobenzene
-
Setup: In a fume hood, dissolve the (2,3-difluorophenyl)methanol (1.0 eq) from the previous step in dichloromethane.
-
Reaction: Cool the solution to 0 °C. Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise.
-
Monitoring: After the addition, allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC.
-
Work-up: Carefully pour the reaction mixture onto ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate and concentrate carefully under reduced pressure to yield the benzyl chloride. Caution: This product is a lachrymator.
Step 3: Synthesis of (2,3-Difluorophenyl)acetonitrile
-
Setup: In a round-bottom flask, dissolve the 1-(chloromethyl)-2,3-difluorobenzene (1.0 eq) in a polar aprotic solvent like DMSO.
-
Reaction: Add sodium cyanide (NaCN) (1.1 eq). Extreme Caution: NaCN is highly toxic. Handle only in a certified fume hood with appropriate personal protective equipment.
-
Monitoring: Heat the mixture to 50-60 °C and stir until the reaction is complete by TLC.
-
Work-up: Cool the reaction mixture and pour it into water. Extract the product with ethyl acetate. Wash the organic layers thoroughly with water and brine to remove residual cyanide. Dry over anhydrous sodium sulfate and concentrate. The crude nitrile can be purified by column chromatography.
Step 4: Synthesis of (2,3-Difluoro-4-nitrophenyl)acetonitrile
-
Setup: Cool concentrated sulfuric acid in a flask to 0 °C. Slowly add the (2,3-difluorophenyl)acetonitrile (1.0 eq).
-
Reaction: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C. Add this nitrating mixture dropwise to the solution of the nitrile, maintaining the temperature below 10 °C.[7]
-
Monitoring: Stir at 0-5 °C for 1-2 hours, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product should precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Step 5: Synthesis of (4-Amino-2,3-difluorophenyl)acetic acid
-
Hydrolysis & Reduction: Combine the crude (2,3-difluoro-4-nitrophenyl)acetonitrile (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.5 eq) in a mixture of ethanol and water.
-
Reaction: Heat the mixture to reflux and stir vigorously. The iron serves to reduce the nitro group while the aqueous conditions will hydrolyze the nitrile. This combined step can be efficient but may require long reaction times (24-48 hours).
-
Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting material and the appearance of the final product.
-
Work-up: After completion, cool the reaction and filter through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol. Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Purification: Adjust the pH of the remaining aqueous solution with 1 M NaOH to ~10-11 to dissolve the product and then filter to remove any remaining solids. Re-acidify the filtrate slowly with 6 M HCl to its isoelectric point (typically pH 3-5) to precipitate the (4-Amino-2,3-difluorophenyl)acetic acid. Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
Visual Guides
Synthetic Pathway Overview
Caption: Proposed synthetic route for (4-Amino-2,3-difluorophenyl)acetic acid.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
Experimental Workflow
Caption: General experimental workflow for a single synthetic step.
References
-
Zheng, B., et al. (2020). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Nature Communications. Available at: [Link]
-
Kozlov, A., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E. Available at: [Link]
-
Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Fluorinated Amino Acids. Request PDF. Retrieved from [Link]
- Google Patents. (2009). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
-
IUCr Journals. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. Retrieved from [Link]
- Google Patents. (2013). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
-
ACS Publications. (2023). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of (4-Amino-2,3-difluorophenyl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (4-Amino-2,3-difluorophenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile intermediate. The unique amphoteric nature and physicochemical properties of this molecule present specific purification challenges. This document provides in-depth, experience-based answers and troubleshooting protocols to help you achieve high purity and yield in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of (4-Amino-2,3-difluorophenyl)acetic acid that influence its purification?
A1: The purification strategy for this compound is governed by its hybrid structure: a fluorinated aromatic ring combined with an amino acid moiety.
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Amphoteric Nature: It possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This allows it to act as either an acid or a base.
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Zwitterionic State: In solid form and in aqueous solution near its isoelectric point (pI), the molecule exists as a zwitterion (a neutral molecule with both positive and negative charges). This state typically results in low solubility in common organic solvents but moderate solubility in water.
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pH-Dependent Solubility: This is the most critical property to leverage.
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In acidic solutions (pH < pKa₁ ≈ 2-3): The amino group is protonated (-NH₃⁺), and the molecule is a cation, making it highly soluble in water.
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In basic solutions (pH > pKa₂ ≈ 9-10): The carboxylic acid is deprotonated (-COO⁻), and the molecule is an anion, also making it highly soluble in water.
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At the Isoelectric Point (pI): The net charge is zero. At this pH, the compound's solubility in water is at its minimum, causing it to precipitate. This is the fundamental principle behind purification by pH adjustment and crystallization. The electron-withdrawing fluorine atoms are expected to increase the acidity of the carboxylic group (lower pKa₁) and decrease the basicity of the amino group (lower pKa₂) compared to non-fluorinated analogs.[1]
-
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Hydrophobicity: The difluorophenyl ring imparts significant hydrophobic character, which is useful for reversed-phase chromatography separations.
A summary of key properties is presented below.
| Property | Value / Description |
| Molecular Formula | C₈H₇F₂NO₂ |
| Molecular Weight | ~187.14 g/mol |
| Appearance | Typically an off-white to white solid. |
| Estimated pKa₁ (-COOH) | ~2.0 - 2.5 (Enhanced acidity due to fluorine substituents)[1] |
| Estimated pKa₂ (-NH₃⁺) | ~9.0 - 9.5[1] |
| Solubility | Soluble in acidic and basic aqueous solutions. Low solubility in water at its isoelectric point. Sparingly soluble in most non-polar organic solvents. |
Q2: What are the most common impurities I should expect?
A2: Impurities can originate from the synthetic route, side reactions, or degradation. Understanding potential impurities is key to selecting an appropriate purification method.
| Impurity Class | Specific Examples | Likely Source & Rationale |
| Process-Related Impurities | Unreacted starting materials (e.g., corresponding nitrobenzene or benzyl halide precursors).[2] | Incomplete reaction conversion during synthesis. |
| Residual catalysts (e.g., Palladium, Copper).[3][4] | Used in common synthetic steps like reductions or cross-coupling reactions.[5] | |
| Residual solvents (e.g., Toluene, DMF, Ethanol).[3][4] | Trapped within the crystal lattice or inadequately removed during drying. | |
| Side-Reaction Products | Dimer/Oligomers: Amide-bonded species. | Self-condensation of the amino acid, especially if the carboxylic acid is activated or exposed to high heat. This is a known issue with amino acid derivatives. |
| Positional Isomers: e.g., (2-Amino-3,4-difluorophenyl)acetic acid. | Lack of complete regioselectivity in the synthetic route. | |
| Products of Incomplete Transformation: e.g., (4-Nitro-2,3-difluorophenyl)acetic acid. | If the synthesis involves the reduction of a nitro group to an amine, this impurity indicates an incomplete reduction step.[2] | |
| Degradation Products | Oxidation Products: Formation of colored impurities. | The aromatic amine functionality can be susceptible to air oxidation over time, especially if exposed to light or trace metals. |
| Decarboxylation Product: 2,3-Difluoro-4-methylaniline. | Can occur under harsh thermal or acidic conditions, though generally requires significant energy. |
Q3: What is the best initial approach for purifying a crude sample?
A3: A multi-step approach is most effective. Start with a bulk purification method to remove major impurities and then apply a high-resolution technique if necessary.
Caption: General purification workflow for the target compound.
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pH-Based Extractive Workup: Use liquid-liquid extraction to separate the amphoteric product from neutral organic impurities. This is a highly effective first pass.
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Recrystallization: Induce precipitation by adjusting the pH of an aqueous solution to the isoelectric point. This is excellent for removing salts and highly polar or non-polar impurities.
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Chromatography (If Needed): For removing structurally similar impurities (e.g., positional isomers), column chromatography is required. Ion-exchange chromatography is often superior to standard silica gel for this class of compounds.[6]
Q4: How do I properly handle and store the purified compound?
A4: To maintain purity, store the solid compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., Argon or Nitrogen) at low temperatures (2-8 °C). Aromatic amines can be sensitive to light and air, which can cause gradual discoloration and degradation over time.
Section 2: Troubleshooting Guide: Crystallization
Crystallization by pH adjustment is the most powerful and scalable purification technique for this molecule.
Q: My compound won't crystallize after pH adjustment. What should I do?
A: This is a common issue related to supersaturation, nucleation, and the presence of interfering impurities.
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Confirm the pH: Use a calibrated pH meter. The precipitation window at the isoelectric point can be narrow. Titrate slowly with dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH).
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Increase Concentration: If the solution is too dilute, it may not reach the required level of supersaturation. Carefully evaporate some of the solvent (water) under reduced pressure before or after pH adjustment.
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Induce Nucleation:
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Seeding: Add a tiny crystal of previously purified material to the solution.
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Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. This creates microscopic imperfections that can serve as nucleation sites.
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Cool the Solution: Reduce the temperature slowly to 0-4 °C after pH adjustment to decrease solubility further. Avoid crash cooling.
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Add an Anti-Solvent: If the compound is still soluble, it may be "salted in" by other ionic species. Try slowly adding a water-miscible organic solvent in which the product is insoluble (e.g., isopropanol, acetone) to the aqueous solution after pH adjustment. This reduces the solvating power of the medium.
Q: The purity of my recrystallized product is still low. How can I improve it?
A: Low purity after crystallization suggests that impurities are being trapped in the crystal lattice or are co-precipitating.
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Slower Crystallization: The faster the crystals form, the more impurities they trap. Ensure the pH adjustment is done dropwise with vigorous stirring. Allow the solution to cool slowly over several hours.
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Charcoal Treatment: If colored impurities are present, they may be removed with activated carbon. Before the final pH adjustment step, while the product is fully dissolved in acid or base, add a small amount of activated carbon (0.5-1% w/w), stir for 15-30 minutes at room temperature, and then filter through a pad of Celite® to remove the carbon. Caution: Carbon can adsorb your product, leading to yield loss.
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Multiple Recrystallizations: A single crystallization may not be sufficient. Re-dissolve the semi-pure product in an acidic or basic solution and repeat the pH adjustment and isolation procedure.
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Wash Thoroughly: Once the crystals are filtered, wash the filter cake with cold deionized water to remove residual mother liquor, followed by a quick wash with a non-solvent (like cold isopropanol) to help dry the crystals.
Q: My product precipitates as an oil instead of a solid. What's happening?
A: This phenomenon, known as "oiling out," occurs when the solute's solubility limit is exceeded at a temperature above its melting point (or the melting point of the solvated complex). It is often caused by using solutions that are too concentrated or by changing the solvent composition too rapidly.
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Use a More Dilute Solution: The most common fix. Add more water before or during the pH adjustment.
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Maintain Temperature: Ensure the temperature of your solution is below the melting point of your product during pH adjustment.
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Slower pH Adjustment: Add the acid/base more slowly to avoid creating localized areas of very high supersaturation.
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Change Solvent System: Consider performing the pH adjustment in a mixed solvent system, such as water/isopropanol, which can sometimes prevent oiling.
Protocol: Purification by pH-Mediated Crystallization
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Dissolution: Dissolve the crude (4-Amino-2,3-difluorophenyl)acetic acid in a minimal amount of aqueous base (e.g., 1 M NaOH) to achieve a pH of ~11-12, ensuring all solids are dissolved.
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(Optional) Charcoal Treatment: If the solution is highly colored, perform an activated carbon treatment as described above.
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Precipitation: With vigorous stirring, slowly add aqueous acid (e.g., 1 M HCl) dropwise. You will observe the solution becoming cloudy as it approaches the isoelectric point.
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pH Targeting: Continue adding acid until the pH reaches ~5-6 (the optimal pH should be determined empirically). Monitor the pH with a calibrated meter. Add the acid very slowly during the final approach to the target pH.
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Maturation: Once precipitation is complete, continue stirring the resulting slurry at room temperature for 1-2 hours to allow the crystals to mature.
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Cooling: Cool the slurry to 0-5 °C and hold for at least 1 hour to maximize yield.
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Isolation: Collect the solid product by vacuum filtration.
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Washing: Wash the filter cake sequentially with a small volume of cold deionized water, followed by a cold, water-miscible organic solvent (e.g., ethanol or isopropanol).
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Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Section 3: Troubleshooting Guide: Column Chromatography
While crystallization is effective for bulk purity, chromatography is essential for removing stubborn, structurally similar impurities.
Q: My compound is streaking badly on a silica gel column. How can I fix this?
A: The zwitterionic nature of your compound leads to very strong, non-ideal interactions with the acidic silanol groups on the silica surface, causing severe tailing.
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Modify the Mobile Phase: You must suppress these ionic interactions.
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Add Acetic Acid: Including 0.5-2% acetic acid in your eluent (e.g., Ethyl Acetate/Hexane/Acetic Acid) will protonate the amino group, creating a consistent cationic species and saturating the silica's acidic sites. This is the most common solution.
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Add Triethylamine/Ammonia: Alternatively, adding a small amount of a basic modifier (0.5-1% triethylamine or using a solvent system containing ammonium hydroxide) can deprotonate the silica's silanol groups, reducing interaction with the product's amino group.
-
-
Use a Different Stationary Phase: Standard silica is often a poor choice. Consider alternatives like alumina (neutral or basic) or reversed-phase silica (C18).
Q: What's a better alternative to silica gel chromatography for this compound?
A: Ion-Exchange Chromatography (IEC) is a far superior technique for separating amino acids and their derivatives.[6][7] It separates molecules based on their net charge at a specific pH. For this compound, which has a net positive charge at low pH, Strong Cation Exchange (SCX) chromatography is ideal.
Caption: Workflow for purification via cation-exchange chromatography.
Protocol: Purification by Strong Cation Exchange (SCX) Chromatography
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Column & Equilibration: Select a suitable SCX resin (e.g., sulfopropyl-functionalized). Pack a column and equilibrate it thoroughly with a low ionic strength acidic buffer (e.g., 20 mM sodium phosphate, pH 2.5-3.0) (Buffer A).
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Sample Preparation: Dissolve the semi-pure product in a minimal volume of Buffer A. Ensure the pH is low enough to fully protonate the amino group, giving the molecule a net positive charge. Filter the sample through a 0.45 µm filter.
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Loading: Load the prepared sample onto the equilibrated SCX column at a slow flow rate. The positively charged product will bind to the negatively charged resin.
-
Washing: Wash the column with several column volumes of Buffer A. This will remove neutral impurities and any anionic impurities that did not bind.
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Elution: Elute the bound product using one of two methods:
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Salt Gradient: Gradually increase the ionic strength by applying a linear gradient from Buffer A to a high-salt buffer (e.g., 20 mM sodium phosphate + 1.0 M NaCl, pH 2.5-3.0) (Buffer B). The salt ions will compete with the product for binding sites, eluting it from the column.
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pH Gradient: Gradually increase the pH of the mobile phase. As the pH approaches the isoelectric point, the net positive charge on the product decreases, weakening its binding to the resin and causing it to elute.
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-
Fraction Analysis: Collect fractions and analyze them by HPLC or TLC to identify those containing the pure product.
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Desalting: Combine the pure fractions. The product will now be in a salt-containing buffer. It must be desalted, either by subsequent reversed-phase chromatography, dialysis, or by precipitating the product via pH adjustment as described in the crystallization protocol.
Section 4: Analytical Methods for Purity Assessment
Accurate purity assessment is critical. Relying on a single method is not advisable.
Q: How can I accurately determine the purity of my final product?
A: A combination of techniques is required for a comprehensive assessment.
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High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[8] A reversed-phase method (C18 column) is most common. It can separate the target compound from most organic impurities. Purity is typically reported as area percent (A%).
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Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR are essential for structural confirmation and for detecting impurities that might not be visible by HPLC (e.g., residual solvents).
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Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main peak seen in the HPLC and helps in identifying the mass of unknown impurity peaks.[9]
Q: What HPLC conditions are recommended for this compound?
A: A gradient reversed-phase method using an acidic mobile phase is a good starting point. The acid suppresses the ionization of the carboxylic acid and provides a consistent protonation state for the amine, leading to sharp, symmetrical peaks.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 or 5 µm particle size. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. |
| Gradient | Example: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. (This must be optimized for your specific impurity profile). |
| Flow Rate | 1.0 mL/min. |
| Column Temp. | 25-30 °C. |
| Detection | UV at 220 nm and 254 nm. The fluorinated phenyl ring should have a distinct UV absorbance. |
| Injection Vol. | 5-10 µL. |
| Sample Prep. | Dissolve sample in a mixture of Water/Acetonitrile (e.g., 50:50) at approx. 0.5-1.0 mg/mL. |
References
- Vertex AI Search. (n.d.). Amino Acid Purification - Column Chromatography.
- Jurková, M., & Wurst, M. (1988). Chromatography of microbial metabolites of aromatic amino acids. Journal of Chromatography A, 446, 117-130. doi: 10.1016/s0021-9673(00)94424-8.
- ResearchGate. (n.d.). Synthesis of fluorinated phenylacetic acid 19 from phenylacetic acid derivatives 18 and Selectfluor 2 using DMAP as activator. [Scientific Diagram].
- Benchchem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
- ResearchGate. (n.d.). Chromatographic separation of the aromatic amino acids tyrosine and phenylalanine. [Scientific Diagram].
- DIAION. (n.d.). Separation and Refining of Amino acids.
- Majhi, K. C., et al. (n.d.). Chromatographic Separation of Amino Acids. ResearchGate.
- Li, J., et al. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate.
- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- Google Patents. (n.d.). WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.
- Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
- IUCr Journals. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino.
- MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- NIH. (n.d.). Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. PMC.
- Smolecule. (n.d.). 2-amino-2-(2,4-difluorophenyl)acetic Acid.
- Sigma-Aldrich. (n.d.). Novabiochem® Fmoc-Amino Acids.
- Sigma-Aldrich. (n.d.). Amino(3,4-difluorophenyl)acetic acid.
- Santa Cruz Biotechnology. (n.d.). 4-Amino-2,3-difluorobenzoacetic acid | CAS 835912-66-8.
- Creative Proteomics. (n.d.). Amino Acid Analysis Methods.
Sources
- 1. Buy 2-amino-2-(2,4-difluorophenyl)acetic Acid | 240409-02-3 [smolecule.com]
- 2. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inventivapharma.com [inventivapharma.com]
- 6. diaion.com [diaion.com]
- 7. column-chromatography.com [column-chromatography.com]
- 8. mdpi.com [mdpi.com]
- 9. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Synthesis of Difluorophenylacetic Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of difluorophenylacetic acids. These fluorinated building blocks are critical intermediates in the development of pharmaceuticals and advanced materials. However, their synthesis can present unique challenges, from sluggish reactions to persistent impurities. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, offering causal explanations and actionable protocols to get your synthesis back on track.
Q1: My reaction yield of difluorophenylacetic acid is disappointingly low. What are the most likely causes?
Low yield is a common issue that can often be traced back to reaction setup, reagent quality, or the prevalence of side reactions specific to your chosen synthetic route.
For the Grignard Reaction Pathway: The Grignard route, involving the carboxylation of a difluorobenzylmagnesium halide, is highly sensitive to reaction conditions.
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Cause 1: Poor Grignard Reagent Formation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide, which prevents the reaction with the benzyl halide. Furthermore, even trace amounts of water will quench the highly basic Grignard reagent as it forms.
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Expert Insight: Incomplete Grignard formation is the primary reason for low yields. The reagent is a powerful base and nucleophile; its successful generation is paramount.[1] If the reaction does not initiate (indicated by a gentle reflux or color change), no downstream product will be formed.
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Solution:
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Activate the Magnesium: Before adding the solvent, crush the magnesium turnings under an inert atmosphere or briefly stir them dry to expose a fresh surface. Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator.[2]
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Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried at >120°C) and cooled under a dry, inert atmosphere (Nitrogen or Argon). Use anhydrous grade ether or THF, preferably freshly distilled from a drying agent like sodium/benzophenone.
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Monitor Initiation: The reaction should start with a slight exotherm. If it doesn't, gentle warming with a heat gun may be required. Once initiated, the reaction should be self-sustaining.
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For the Nitrile Hydrolysis Pathway: This two-step route involves converting a difluorobenzyl halide to the corresponding nitrile, followed by hydrolysis.
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Cause 1: Incomplete Hydrolysis: The hydrolysis of the difluorophenylacetonitrile often stalls at the intermediate amide stage (difluorophenylacetamide), especially under mild conditions. This amide can be difficult to hydrolyze further.[3]
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Expert Insight: The stability of the amide intermediate is a frequent bottleneck. Driving the second step to completion requires forcing conditions, which must be balanced against potential product degradation.
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Solution:
-
Increase Reaction Time and Temperature: Monitor the reaction by TLC or HPLC. If the amide is still present, prolong the reflux time or cautiously increase the temperature.
-
Adjust Reagent Concentration: Using a more concentrated acid (e.g., 6M HCl or concentrated H₂SO₄) or base (e.g., 6M NaOH) can accelerate the hydrolysis of the recalcitrant amide.[4]
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For the Palladium-Catalyzed Carbonylation Pathway: This modern approach uses carbon monoxide and a palladium catalyst to directly carboxylate the benzyl halide.[5]
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Cause 1: Catalyst Deactivation: The palladium catalyst can be sensitive to impurities in the starting materials or solvent. Oxidative addition can be slow, or the catalyst can precipitate as palladium black, losing its activity.
-
Solution:
-
Use High-Purity Reagents: Ensure the difluorobenzyl halide, solvent, and any base used are free from impurities that could poison the catalyst.
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Optimize Ligands and Conditions: The choice of phosphine ligand is critical.[5] Ensure adequate CO pressure is maintained throughout the reaction in a suitable pressure reactor.
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Q2: I'm observing a significant impurity in my crude product. How can I identify and prevent it?
The identity of the major byproduct is almost always linked to the specific chemistry of your synthetic route.
Common Impurities by Synthetic Route:
| Synthetic Route | Common Impurity | Chemical Name | Prevention Strategy |
| Grignard Reaction | Dimerized Starting Material | 1,2-Bis(difluorophenyl)ethane | Slow, controlled addition of benzyl halide to the magnesium suspension to maintain a low concentration of the halide.[2] |
| Grignard Reaction | Protonated Starting Material | Difluorotoluene | Ensure strictly anhydrous conditions to prevent quenching of the Grignard reagent by water. |
| Nitrile Hydrolysis | Intermediate Amide | 2-(Difluorophenyl)acetamide | Use more forcing hydrolysis conditions (higher temp, longer time, stronger acid/base).[3] |
| Malonic Ester Synthesis | Incomplete Decarboxylation | Difluorophenylmalonic acid | Ensure sufficient heating during the decarboxylation step.[6] The Krapcho decarboxylation can be facilitated by salts like LiCl in a polar aprotic solvent.[7] |
Workflow for Impurity Identification: If an unknown impurity is present, a systematic approach is required.
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LC-MS Analysis: Determine the molecular weight of the impurity. This is often the most informative first step.
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NMR Spectroscopy: Acquire ¹H, ¹³C, and especially ¹⁹F NMR spectra. The fluorine spectrum can be particularly useful for identifying fluorinated byproducts.[8]
-
Synthesis of Standards: If a structure is suspected (e.g., the amide intermediate), synthesizing an authentic sample can confirm its identity via co-injection in HPLC or TLC.
Below is a diagram illustrating the desired Grignard carboxylation pathway versus the common Wurtz coupling side reaction.
Caption: Desired vs. side reaction in Grignard synthesis.
Q3: My Grignard reaction is difficult to initiate or stalls after starting. What can I do?
Grignard initiation failure is a classic problem. The following workflow can help troubleshoot this critical step.
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Pre-Reaction Check:
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Glassware: Is all glassware completely free of moisture? Flame-dry the flask containing the magnesium under vacuum or high inert gas flow and cool to room temperature.
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Reagents: Is the magnesium fresh and untarnished? Are the solvents truly anhydrous? Is the difluorobenzyl halide pure?
-
-
Initiation Protocol:
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Add the magnesium turnings to the dry flask.
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Add a single crystal of iodine. The brown color should disappear upon successful initiation.
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Add a small portion (~5-10%) of your difluorobenzyl halide solution.
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Observe for signs of reaction: localized bubbling on the Mg surface, a slight exotherm (check with your hand on the flask), or a cloudy/gray appearance.
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If no reaction occurs after 5-10 minutes, gently warm the spot where the halide was added with a heat gun until bubbling begins, then remove the heat immediately.
-
-
If Initiation Still Fails:
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The magnesium surface is likely too passivated. Add a few drops of 1,2-dibromoethane. It reacts readily with Mg to form ethylene gas and MgBr₂, exposing a fresh, reactive metal surface.
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Once the reaction with the initiator is vigorous, begin the slow, dropwise addition of your main difluorobenzyl halide solution. The reaction should now be self-sustaining.
-
The following diagram outlines this troubleshooting workflow.
Caption: Troubleshooting workflow for Grignard reaction initiation.
Q4: How can I effectively purify my crude difluorophenylacetic acid?
Purification is key to obtaining a high-quality final product. The acidic nature of the target molecule is the most powerful tool for separation.
Protocol 1: Acid-Base Extraction This technique is ideal for removing neutral organic impurities, such as the Wurtz coupling byproduct or unreacted benzyl halide.[5]
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Dissolution: Dissolve the crude reaction mixture in an organic solvent like diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a 1-2 M aqueous solution of a base (e.g., NaOH or NaHCO₃). The difluorophenylacetic acid will deprotonate and move into the aqueous layer as its carboxylate salt. Neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.
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Combine & Wash: Combine the aqueous layers and perform a "back-wash" with a fresh portion of organic solvent to remove any trapped neutral impurities.
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Acidification: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2. The difluorophenylacetic acid will precipitate as a solid.
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Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: Recrystallization If the impurities have similar acidity, recrystallization is necessary.
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Solvent Selection: Choose a solvent system in which the acid is soluble at high temperatures but poorly soluble at low temperatures. A common system is a toluene/hexanes mixture or hot water.[5]
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration and wash with a small amount of the cold solvent.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to difluorophenylacetic acids, and how do they compare?
There are several viable routes, each with distinct advantages and disadvantages.
| Synthetic Route | Key Steps | Pros | Cons | Key Safety Concern |
| Grignard Carboxylation | R-Br + Mg -> R-MgBr; R-MgBr + CO₂ -> R-COOH | Few steps, readily available starting materials.[9] | Highly sensitive to air and moisture; Wurtz coupling side reaction.[2] | Quenching of reactive Grignard can be highly exothermic. |
| Nitrile Hydrolysis | R-Br + NaCN -> R-CN; R-CN + H₂O/H⁺ -> R-COOH | Tolerant of some functional groups. | Use of highly toxic sodium cyanide; amide intermediate can be difficult to hydrolyze.[3][10] | Extreme toxicity of cyanide salts and HCN gas. |
| Pd-Catalyzed Carbonylation | R-Br + CO + H₂O --(Pd catalyst)--> R-COOH | High yield and functional group tolerance.[5] | Requires specialized high-pressure equipment; catalyst cost and sensitivity. | Handling of carbon monoxide, a toxic, flammable gas. |
| Malonic Ester Synthesis | Ar-X + CH₂(COOEt)₂ -> Ar-CH(COOEt)₂ -> Ar-CH₂COOH | Versatile for creating substituted analogs. | Multi-step process with potential for yield loss at each stage; harsh hydrolysis/decarboxylation conditions.[6] | Use of strong bases like sodium ethoxide. |
Q2: What analytical techniques are best for monitoring reaction progress and final product purity?
A combination of techniques provides the most complete picture.
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Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. Use a UV lamp to visualize the aromatic compounds.
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High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis of purity. A reverse-phase C18 column with a water/acetonitrile mobile phase (containing a modifier like TFA or formic acid) is a typical starting point.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation. ¹H and ¹³C NMR are standard, but ¹⁹F NMR is exceptionally useful for confirming the presence and purity of fluorinated compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing their molecular weights.[11]
Q3: My difluorophenylacetonitrile hydrolysis stops at the amide. How can I force the reaction to completion without degrading the product?
This is a common challenge. The key is to find a balance between reactivity and stability.
-
Stepwise Approach:
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Extend Time: First, simply try refluxing for a longer period (e.g., 24-48 hours), monitoring by HPLC or TLC every 8-12 hours.
-
Increase Temperature: If time is insufficient, consider a higher boiling solvent if appropriate for your acid or base system (e.g., switching from aqueous HCl to a mixture of acetic acid and concentrated H₂SO₄).[6]
-
Use Microwave Chemistry: A laboratory microwave reactor can often dramatically reduce reaction times and drive stubborn reactions to completion by efficiently heating to temperatures above the solvent's boiling point in a sealed vessel.
-
-
Caution: Difluorophenylacetic acids can be susceptible to decarboxylation under very harsh thermal or photolytic conditions, which would lead to the formation of difluorotoluene.[12] Always perform optimization experiments on a small scale first.
References
- Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
- Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
-
Chin, W. O. (2013). Synthesis of 2,2-Dimethyl-4-(2,5-difluorophenyl)-5-[4-(aminosulfonyl)phenyl]-3(2H)-furanone. Chinese Journal of Pharmaceuticals, 44(2), 138-140. Referenced in Chemsrc, available at [Link]
-
CRIPS. (2022). Grignard Reaction. CRIPS, 16(5). Retrieved from [Link]
- Google Patents. (n.d.). US9120740B2 - Method for preparing difluoroacetic acid.
-
Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Griffin, J. D., Zeller, M. A., & Nicewicz, D. A. (2015). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Journal of the American Chemical Society, 137(35), 11340–11348. Available at [Link]
-
ResearchGate. (n.d.). Reaction of 4a with Grignard reagent 7. Retrieved from [Link]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
Zhejiang Xieshi New Materials Co., Ltd. (n.d.). 2,4-Difluorophenylacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
-
SlidePlayer. (2018). HYDROLYSIS REACTIONS. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Difluorophenylacetic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Photodecarboxylation of Trifluoromethyl-substituted Phenylacetic and Mandelic Acids. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
PubMed. (2015). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Retrieved from [Link]
-
ResearchGate. (n.d.). The general mechanism for acetonitrile hydrolysis. Retrieved from [Link]
-
Waters. (n.d.). Routine Determination of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA) in Surface and Drinking Water by Direct Injection Using UPLC™-MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of hydrolysis in acetonitrile of p-nitrophenyl trifluoroacetate. Retrieved from [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Amination
Welcome to the technical support center for amination reaction optimization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming C-N bonds. Here, we address common challenges through a practical, question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Part 1: General Troubleshooting Guide
This section addresses the initial, high-level questions that arise when an amination reaction fails to perform as expected.
Q1: My amination reaction shows low or no conversion. What are the fundamental parameters I should investigate first?
When faced with a low-yielding amination, a systematic review of the core reaction components is the most effective troubleshooting strategy. Often, the issue lies in one of a few key areas.
-
Catalyst Integrity and Activation (for Cross-Coupling): For reactions like the Buchwald-Hartwig amination, the active Pd(0) species is crucial.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions facilitate its reduction to Pd(0). In some cases, the amine or phosphine ligand can serve as the reductant.[1] However, using air-stable, well-defined Pd(0) precatalysts can often provide more reliable results and avoid issues with in-situ catalyst formation.[1][2] Always use fresh, high-purity catalysts and ligands, as degradation or contamination can inhibit the reaction.
-
Quality of Reagents and Solvents: Ensure all reagents are pure and solvents are anhydrous and deoxygenated, as required. Organometallic reactions are notoriously sensitive to oxygen and water.[3] Amines, especially, can be prone to oxidation. Solvents should be of appropriate grade and properly dried.
-
Reaction Temperature: Many amination reactions, particularly those involving less reactive coupling partners like aryl chlorides, require elevated temperatures to proceed efficiently.[3] If you are running the reaction at room temperature, a gradual increase in heat may be necessary. Conversely, for some sensitive substrates, high temperatures can lead to decomposition.
-
Base Efficacy: The choice and quality of the base are critical. For instance, in Buchwald-Hartwig reactions, sodium tert-butoxide (NaOt-Bu) is a common strong base that facilitates high reaction rates, but it can be deactivated by moisture and is incompatible with many electrophilic functional groups.[4] Ensure the base is fresh, properly stored, and potent.
A logical first step in troubleshooting is to set up a control reaction with known, reliable substrates to confirm the activity of your catalyst, reagents, and the integrity of your setup.
Sources
Stability and storage of (4-Amino-2,3-difluorophenyl)acetic acid
F11: Wie soll ich mit der Verbindung sicher umgehen? A11: Wie bei den meisten Forschungschemikalien wird die Verwendung von persönlicher Schutzausrüstung (PSA), einschließlich Schutzbrille, Handschuhen und Laborkittel, empfohlen. [3][12]Arbeiten Sie in einem gut belüfteten Bereich oder unter einem Abzug, insbesondere bei der Handhabung des Pulvers, um das Einatmen zu vermeiden. [1]
Abschnitt 5: Beispielprotokoll für eine erzwungene Abbaustudie
Dieses Protokoll beschreibt einen grundlegenden Rahmen zur Untersuchung der Stabilität von (4-Amino-2,3-difluorphenyl)essigsäure unter verschiedenen Stressbedingungen. Die Konzentrationen und die Dauer sollten je nach den beobachteten Abbauraten angepasst werden, wobei ein Zielabbau von 5-20 % angestrebt wird, um eine ordnungsgemäße Identifizierung der Abbauprodukte zu ermöglichen. [9] 1. Vorbereitung der Stammlösung:
-
Bereiten Sie eine Stammlösung von (4-Amino-2,3-difluorphenyl)essigsäure in einem geeigneten Lösungsmittel (z. B. Acetonitril:Wasser 50:50) mit einer Konzentration von ca. 1 mg/ml vor.
2. Durchführung der Stressbedingungen:
-
Kontrolle: Eine Aliquote der Stammlösung bei 4 °C im Dunkeln aufbewahren.
-
Saurer Stress: Eine Aliquote der Stammlösung mit einem gleichen Volumen 0,2 M HCl mischen. Bei 60 °C für 24 Stunden inkubieren.
-
Basischer Stress: Eine Aliquote der Stammlösung mit einem gleichen Volumen 0,2 M NaOH mischen. Bei 60 °C für 8 Stunden inkubieren.
-
Oxidativer Stress: Eine Aliquote der Stammlösung mit einem gleichen Volumen 3 % H₂O₂ mischen. Bei Raumtemperatur für 24 Stunden im Dunkeln aufbewahren.
-
Thermischer Stress: Eine bekannte Menge der festen Verbindung in einem Fläschchen in einem Ofen bei 80 °C für 48 Stunden erhitzen. Nach dem Abkühlen im Stammlösungsmittel auflösen.
-
Photolytischer Stress: Eine Aliquote der Stammlösung in einem für UV-Licht durchlässigen Behälter einer Lichtquelle aussetzen, die den ICH Q1B-Richtlinien entspricht (z. B. 1,2 Millionen Lux-Stunden und 200 Watt-Stunden/Quadratmeter). Eine mit Folie umwickelte Kontrollprobe daneben aufbewahren.
3. Probenvorbereitung und Analyse:
-
Nach der Exposition die sauren und basischen Proben auf einen neutralen pH-Wert bringen.
-
Alle Proben (einschließlich der Kontrolle) mit der mobilen Phase auf eine geeignete Konzentration für die HPLC-Analyse verdünnen (z. B. 0,1 mg/ml).
-
Analysieren Sie alle Proben mit einer validierten, stabilitätsanzeigenden HPLC-Methode, die idealerweise mit einem Peak-Purity-Detektor (z. B. Diodenarray-Detektor) gekoppelt ist.
4. Dateninterpretation:
-
Vergleichen Sie die Chromatogramme der gestressten Proben mit der Kontrollprobe.
-
Berechnen Sie den prozentualen Abbau und quantifizieren Sie die gebildeten Hauptabbauprodukte.
-
Die Peak-Purity-Analyse hilft sicherzustellen, dass der Peak der Ausgangsverbindung nicht mit Abbauprodukten koeluiert.
Referenzen
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. Retrieved from
-
SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich. Retrieved from
-
Safety Data Sheet - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific. Retrieved from
-
4 - Safety Data Sheet. (2025). Santa Cruz Biotechnology. Retrieved from
-
SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific. Retrieved from
-
2-Amino-2-(4-fluorophenyl)acetic acid - ChemScene. (n.d.). ChemScene. Retrieved from
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific. Retrieved from
-
Technical Support Center: Degradation and Stability Studies of Benzyl Phenylacetate. (n.d.). Benchchem. Retrieved from
-
SAFETY DATA SHEET - Fisher Scientific. (2023). Fisher Scientific. Retrieved from
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Aptuit. Retrieved from
-
Phenylacetic acid 99 103-82-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich. Retrieved from
-
Forced Degradation Studies - MedCrave online. (2016). MedCrave. Retrieved from
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Pharmaguideline. Retrieved from
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022). BJSTR. Retrieved from
-
Safety Data Sheet Acetic Acid, Glacial Revision 4, Date 03 Dec 2020 - Redox. (2025). Redox. Retrieved from
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization of (4-Amino-2,3-difluorophenyl)acetic acid
Welcome to the technical support center for (4-Amino-2,3-difluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with the crystallization of this molecule. The unique combination of a zwitterionic amino acid functionality and an electron-deficient difluorophenyl ring presents specific purification challenges. This document provides a structured, question-and-answer approach to troubleshoot and optimize your crystallization protocols.
Section 1: Compound Profile & Key Crystallization Parameters
(4-Amino-2,3-difluorophenyl)acetic acid is a specialized amino acid analog. Its crystallization behavior is governed by the interplay between the polar amino and carboxylic acid groups and the hydrophobic, electron-poor aromatic ring. Understanding these properties is the first step in designing a successful crystallization process.
The zwitterionic nature of the molecule means its solubility is highly dependent on pH. At its isoelectric point (pI), the molecule has a net-zero charge, minimizing its solubility in aqueous media—an ideal condition for crystallization. The difluorophenyl group can participate in non-covalent interactions, such as π-stacking and C-H···F hydrogen bonds, which are significant in directing crystal packing.[1][2]
Table 1: Physicochemical Properties of (4-Amino-2,3-difluorophenyl)acetic acid and Analogs
| Property | Value / Observation | Source / Rationale |
| Molecular Formula | C₈H₇F₂NO₂ | Based on structure |
| Molecular Weight | 187.14 g/mol | Calculated from formula[3][4] |
| pKa₁ (Carboxylic Acid) | ~1.6 - 2.1 (Predicted) | Electron-withdrawing fluorine atoms increase acidity compared to standard amino acids.[4][5] |
| pKa₂ (Ammonium Group) | ~9.2 (Predicted) | The difluorophenyl group slightly stabilizes the protonated amino form.[5] |
| Solubility Profile | pH-dependent. Low solubility in non-polar organic solvents. Moderate solubility in polar protic solvents and aqueous solutions away from the pI. | Typical for amino acids. The difluorophenyl group reduces water solubility compared to simpler analogs.[5] |
| Safety Profile | Causes skin and serious eye irritation. May cause respiratory irritation.[3] Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood.[6][7] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting approach for crystallizing (4-Amino-2,3-difluorophenyl)acetic acid?
A robust starting point is a cooling crystallization from a polar protic solvent system, with careful pH control. First, dissolve the crude compound in an aqueous solution at a pH where it is soluble (e.g., pH > 10 using NaOH or pH < 1 using HCl). Perform a hot filtration if insoluble impurities are present. Then, slowly adjust the pH of the heated solution towards the predicted isoelectric point (pI ≈ 5.4) to induce crystallization upon controlled cooling.
Q2: How do the fluorine atoms on the phenyl ring affect crystallization?
The two fluorine atoms have a significant impact. They are strongly electron-withdrawing, which influences the pKa values of the ionizable groups.[5] In the solid state, they can act as weak hydrogen bond acceptors in C-H···F interactions or participate in F···F contacts, influencing the crystal lattice energy and potentially leading to polymorphism.[1][8] This can be an advantage for forming stable, well-ordered crystals but also a challenge if multiple polymorphs form.
Q3: Why is pH control so critical for this compound?
As an amino acid, the molecule's net charge and, consequently, its solubility, are dictated by the pH of the solution.
-
At low pH (pH < 2): The amino group is protonated (-NH₃⁺), and the molecule is a cation.
-
At high pH (pH > 9.5): The carboxylic acid is deprotonated (-COO⁻), and the molecule is an anion.
-
At the isoelectric point (pI): The molecule exists primarily as a zwitterion (+NH₃-R-COO⁻) with a net-zero charge, leading to minimal solubility in water.
Crystallization is most effective when the solution is brought to a state of supersaturation. For this compound, the most direct way to control saturation is by adjusting the pH to its pI, where solubility is at a minimum.
Q4: What are the primary safety concerns when handling this compound and its solvents?
(4-Amino-2,3-difluorophenyl)acetic acid is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[3] Always handle it with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Work should be conducted in a chemical fume hood to avoid inhalation of dust. Many organic solvents used for crystallization are flammable and have their own specific hazards. Always consult the Safety Data Sheet (SDS) for both the compound and the chosen solvents before beginning any work.[7]
Section 3: Detailed Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: No crystals are forming upon cooling.
This is a common issue indicating that the solution is not supersaturated, or that the energy barrier for nucleation has not been overcome.
-
Q: I've cooled my solution, but it remains clear. What should I do?
-
A: Your solution is likely undersaturated (too much solvent). The fundamental principle of crystallization is that the solute's solubility must decrease upon cooling.[9] If the concentration is too low, it will remain soluble even at low temperatures.
-
Solution: Re-heat the solution and reduce the solvent volume by 10-20% using a gentle stream of nitrogen or by boiling, then allow it to cool again. Be cautious not to over-concentrate, which can cause the compound to "oil out" or crash out with impurities.[10]
-
-
Q: My solution becomes slightly cloudy or hazy, but no distinct crystals form. Why?
-
A: This suggests the solution is supersaturated, but nucleation is kinetically hindered. The molecules have not yet organized into a stable crystal lattice.
-
Solutions to Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass provide a surface for nucleation.
-
Seeding: If you have a pure crystal from a previous batch, add a single, tiny seed crystal to the cooled solution. This provides a template for crystal growth, a technique often used to target a specific polymorph.[11]
-
Ultrasonic Bath: Place the flask in an ultrasonic bath for a few minutes. The ultrasonic waves can provide the energy needed to induce nucleation.
-
-
Caption: Decision tree for troubleshooting lack of crystal formation.
Problem 2: The compound "oils out" instead of crystallizing.
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal. This happens when the solution becomes supersaturated at a temperature above the melting point of the solid (or a solid-impurity eutectic).[10] This is detrimental to purity, as impurities are often more soluble in the oil than in the solvent.
-
Q: My compound is forming sticky droplets at the bottom of the flask. How can I fix this?
-
A: The degree of supersaturation is too high at too high a temperature. This forces the compound out of solution before it can organize into a low-energy crystal lattice.
-
Solutions to Prevent Oiling Out:
-
Re-heat and Dilute: Warm the mixture until the oil redissolves completely. Add more of the primary ("good") solvent (e.g., 10-20% volume increase) to reduce the saturation point.[10]
-
Slow Down Cooling: Allow the solution to cool much more slowly. An insulated bath (like a Dewar flask) or leaving the flask to cool on the benchtop overnight is preferable to an ice bath. Slower cooling ensures that the solution reaches the saturation point at a lower temperature.
-
Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Try a solvent system where the compound's solubility is lower at high temperatures, requiring less concentration and reducing the risk of oiling out.
-
-
Caption: Workflow for resolving an "oiling out" event during crystallization.
Problem 3: The final product has low purity.
Purity is the primary goal of crystallization.[12] Low purity can result from several factors, most commonly the co-precipitation of impurities due to non-optimal conditions.
-
Q: My NMR/HPLC analysis shows significant impurities in my crystallized product. What went wrong?
-
A: The most likely cause is that crystallization occurred too quickly. Rapid crystal growth, or "crashing out," does not give the crystal lattice time to selectively incorporate the target molecule, leading to the trapping of solvent and impurities.[10][12]
-
Solutions to Improve Purity:
-
Perform a Second Recrystallization: This is often the simplest solution. Dissolve the impure crystals and repeat the process, focusing on a slower rate of cooling or anti-solvent addition.
-
Optimize the Solvent System: Impurities may have similar solubility to your compound in the chosen solvent. Screen for a different solvent or a multi-solvent system where the solubility of the impurities is significantly higher than your compound, even at low temperatures.[13] This ensures they remain in the mother liquor.
-
Consider an Adsorbent: If the impurities are colored or highly polar, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use sparingly, as it can also adsorb your product.
-
-
Problem 4: The crystallization yield is poor.
While purity is key, maximizing yield is crucial for process efficiency. A low yield indicates that a significant amount of product was left behind in the mother liquor.
-
Q: I obtained very pure crystals, but my yield was less than 50%. How can I improve it?
-
A: This indicates your compound has substantial solubility in the solvent, even at low temperatures.
-
Solutions to Increase Yield:
-
Cool to a Lower Temperature: Ensure you are cooling the solution for a sufficient amount of time at the lowest practical temperature (e.g., 0-4 °C in an ice-water bath).
-
Recover a Second Crop: Do not discard the mother liquor (the filtrate after collecting your crystals). Concentrate the mother liquor by evaporating a portion of the solvent and cool it again. This will often yield a second "crop" of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.[10]
-
Use an Anti-Solvent: An anti-solvent is a solvent in which your compound is insoluble, but which is miscible with your primary solvent.[11] After dissolving your compound in a minimal amount of "good" solvent, slowly add the anti-solvent to the solution until it becomes persistently cloudy, then allow it to cool. This dramatically reduces the compound's solubility in the mixed-solvent system, leading to higher recovery.
-
-
Section 4: Standard Experimental Protocols
Protocol 1: Cooling Crystallization via pH Adjustment
-
Dissolution: In a flask, suspend the crude (4-Amino-2,3-difluorophenyl)acetic acid in a minimal volume of deionized water. While stirring, add 1M NaOH dropwise until the solid completely dissolves (target pH > 10).
-
Hot Filtration (Optional): If insoluble impurities are visible, heat the solution to 60-70°C and perform a hot gravity filtration to remove them.
-
Crystallization: Re-heat the clear solution to 60-70°C. Slowly add 1M HCl dropwise with vigorous stirring. Monitor the pH. As you approach the isoelectric point (pI ≈ 5.4), the solution will become cloudy. Continue adding acid until the pH is at the pI.
-
Cooling: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath for at least one hour to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold water to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Recrystallization
-
Solvent Selection: Choose a "solvent" in which the compound is soluble (e.g., methanol, ethanol) and an "anti-solvent" in which it is insoluble but is miscible with the first solvent (e.g., water, hexane).
-
Dissolution: Dissolve the crude compound in a minimal amount of the "solvent" at room temperature or with gentle warming.
-
Anti-Solvent Addition: While stirring the solution, add the "anti-solvent" dropwise. Continue adding until the solution becomes persistently turbid (cloudy). This is the point of saturation.
-
Crystallization: Add a few more drops of the "solvent" to just redissolve the turbidity, then cover the flask and allow it to stand undisturbed at room temperature or in a cooler environment. Crystals should form slowly over time.
-
Collection, Washing, & Drying: Follow steps 5-7 from Protocol 1, using the anti-solvent or a mixture as the cold wash liquid.
References
-
PubChem. (n.d.). 4-Aminophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Acevedo, D., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Available at: [Link]
- Takeda, H., et al. (1992). U.S. Patent No. 5,118,815. Washington, DC: U.S. Patent and Trademark Office.
-
PubChem. (n.d.). 2-amino-2-(2,4-difluorophenyl)acetic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
LookChem. (n.d.). 2-amino-2-(2,4-difluorophenyl)acetic Acid. Retrieved from [Link]
-
Metrangolo, P., et al. (2019). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. Royal Society of Chemistry. Available at: [Link]
- Wang, Y., et al. (2009). CN Patent No. 101486638A. Google Patents.
-
Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Ni, K., & Hu, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
Sawaya, M. R. (n.d.). What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials. UCLA. Retrieved from [Link]
-
Shishkina, A. V., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate.... International Union of Crystallography. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
-
Shishkina, A. V., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile.... National Center for Biotechnology Information. Available at: [Link]
-
Resnati, G., & Metrangolo, P. (2017). Fluorine in Crystal Engineering – The Little Atom That Could. ResearchGate. Available at: [Link]
-
Shekunov, B. Y., & York, P. (2000). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Kurpiewska, K., et al. (2021). Seven quick tips for beginners in protein crystallography. Frontiers Publishing Partnerships. Available at: [Link]
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- 12. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mt.com [mt.com]
Technical Support Center: Removal of Impurities from Fluorinated Intermediates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of fluorinated intermediates. The unique physicochemical properties conferred by fluorine, such as high electronegativity and metabolic stability, make these compounds invaluable in modern pharmaceuticals and agrochemicals.[1][2][3][4] However, these same properties can introduce significant challenges during purification.
This document provides in-depth, field-proven insights in a troubleshooting-focused question-and-answer format. We will explore the "why" behind experimental choices, offering logical workflows and detailed protocols to address common purification challenges.
Part 1: Frequently Asked Questions - Understanding the Challenge
This section addresses foundational questions about impurities in fluorinated compounds.
Q1: What are the most common types of impurities I should expect in my crude fluorinated intermediate?
A1: Impurities in fluorinated intermediates typically arise from several sources throughout the synthetic process. Understanding the likely culprits is the first step in designing an effective purification strategy.
-
Unreacted Starting Materials & Reagents: Incomplete reactions are a primary source of impurities. This includes both the parent non-fluorinated substrate and residual fluorinating agents.
-
Reaction Byproducts:
-
Isomers: Fluorination reactions can often yield a mixture of constitutional (structural) isomers or regioisomers, which have the same molecular formula but different connectivity or substitution patterns.[5][6][7] These can be particularly challenging to separate due to very similar physical properties.
-
Over- or Under-fluorinated Species: Reactions may not be perfectly selective, leading to molecules with more or fewer fluorine atoms than desired.
-
Hydrolysis Products: Many fluorinating reagents and intermediates are sensitive to moisture, leading to hydrolysis byproducts.
-
-
Residual Solvents and Water: Solvents used in the reaction or workup can be carried through. Water, in particular, can be a persistent impurity.
-
Catalyst Residues: If transition metals (e.g., Pd, Cu) are used, trace amounts can remain in the product.[8]
Q2: Why are fluorinated compounds often more difficult to purify than their non-fluorinated analogs?
A2: The unique properties of the carbon-fluorine bond are the root cause of many purification challenges.
-
Altered Polarity and Intermolecular Forces: Fluorine is the most electronegative element, creating strong dipoles. However, highly fluorinated compounds can exhibit surprisingly low polarity and reduced intermolecular hydrogen bonding capability, leading to unusual solubility profiles and chromatographic behavior.
-
Boiling Point and Volatility: Fluorination often lowers the boiling point of a molecule compared to its hydrogenated counterpart, increasing its volatility. This can complicate purification by distillation, especially if impurities have similar volatilities.
-
Azeotrope Formation: Fluorinated compounds have a high propensity to form azeotropes (mixtures that boil at a constant temperature) with solvents or other impurities, making separation by simple distillation ineffective.
-
Challenging Chromatography: The unique polarity of fluorinated molecules can lead to poor interactions with standard silica or C18 stationary phases, resulting in peak tailing, co-elution with impurities, or unusual elution orders.[9] Specialized fluorinated HPLC phases can sometimes offer alternative selectivity.[9]
Q3: What are the best analytical techniques to identify and quantify impurities in my sample?
A3: A multi-technique approach is often necessary for a complete impurity profile.
-
¹⁹F NMR Spectroscopy: This is arguably the most powerful tool. Since ¹⁹F has 100% natural abundance and a wide chemical shift range, it provides a distinct signal for each unique fluorine environment in the molecule.[10][11][12] This allows for the direct detection and quantification of fluorine-containing impurities, even at low levels.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for detecting a wide range of impurities, both fluorinated and non-fluorinated.[13] High-resolution mass spectrometry (HRMS) is particularly useful for identifying unknown impurities by providing accurate mass data.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for volatile impurities, such as residual solvents or low-boiling point byproducts.[14]
-
Combustion Ion Chromatography (CIC): A technique used to determine the total amount of organic fluorine in a sample, which can be useful for detecting unidentified organofluorine compounds.[15][16][17]
Part 2: Troubleshooting Purification Workflows
This section provides structured troubleshooting guides for common purification techniques.
Workflow 1: Purification Strategy Selection
Before beginning any purification, a logical strategy must be developed. The following decision tree illustrates a typical thought process for selecting an appropriate primary purification method.
Sources
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solvay.com [solvay.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pharmtech.com [pharmtech.com]
- 8. biotage.com [biotage.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. collectionscanada.ca [collectionscanada.ca]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
Scale-up considerations for (4-Amino-2,3-difluorophenyl)acetic acid production
An invaluable intermediate in pharmaceutical synthesis, (4-Amino-2,3-difluorophenyl)acetic acid is critical for the development of various active pharmaceutical ingredients (APIs). The incorporation of fluorine atoms can significantly enhance metabolic stability and bioavailability[1]. However, scaling its production from the bench to pilot or commercial scale presents unique challenges, from managing exothermic reactions to controlling complex impurity profiles.
This technical support guide, designed for researchers, scientists, and drug development professionals, provides practical, in-depth solutions to common issues encountered during the scale-up of (4-Amino-2,3-difluorophenyl)acetic acid synthesis. It is structured as a dynamic troubleshooting resource and a comprehensive FAQ section to address specific experimental and process-related questions.
Troubleshooting Guide
This section addresses specific, problem-oriented challenges that may arise during the synthesis and purification of (4-Amino-2,3-difluorophenyl)acetic acid.
Problem: Low Yield in the Malonic Ester Synthesis Step
Q: We are attempting a malonic ester synthesis route starting from 1,2-difluoro-4-nitrobenzene and diethyl malonate, but our yields for the initial condensation product are consistently below 50%. What are the likely causes and how can we optimize this?
A: This is a common issue when scaling up nucleophilic aromatic substitution (SNAr) reactions on electron-deficient fluoro-aromatics. The primary causes often relate to base selection, moisture control, and temperature management.
-
Causality Analysis: The reaction relies on the generation of a malonate anion to displace the fluoride atom, which is activated by the para-nitro group. The choice of base is critical. While a strong base like sodium hydride (NaH) is effective at lab scale, its handling properties and exothermic quenching can be problematic at scale. Weaker bases may not drive the reaction to completion. Furthermore, any moisture present will consume the base and hydrolyze the ester, reducing yield.
-
Recommended Solutions:
-
Base Selection: Consider using potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar aprotic solvent like DMF or DMSO. While slower, they are safer to handle at scale. A patent for a similar synthesis of a related compound successfully utilizes a strong base like sodium hydroxide for the condensation step, indicating its feasibility with strict process controls[2].
-
Azeotropic Dehydration: Before adding your base and diethyl malonate, perform an azeotropic distillation of the 1,2-difluoro-4-nitrobenzene in a suitable solvent (e.g., toluene) to rigorously remove water.
-
Temperature Control: The reaction is often exothermic. Maintain a strict temperature profile (e.g., 80-90 °C). Runaway temperatures can lead to side reactions and degradation of the starting material and product.
-
In-Process Control (IPC): Monitor the reaction by HPLC. The reaction should be considered complete when the area percent of the starting nitro-aromatic is less than 1%.
-
Problem: Incomplete Nitro Group Reduction or Catalyst Poisoning
Q: During the catalytic hydrogenation of the nitro-intermediate to form the aniline, we are experiencing stalled reactions and have to use very high catalyst loadings (e.g., >10 mol% Pd/C). What could be causing this?
A: Incomplete reduction is a frequent scale-up challenge, often linked to catalyst deactivation, poor mass transfer, or insufficient hydrogen pressure.
-
Causality Analysis: Palladium on carbon (Pd/C) is an excellent catalyst for this transformation, but it can be poisoned by impurities carried over from the previous step, particularly sulfur or halide compounds. At scale, inefficient mixing can lead to poor catalyst-substrate contact and hydrogen starvation at the catalyst surface, effectively slowing or stopping the reaction. A similar process for a related compound uses 5% Palladium on carbon for hydrogenation, which is a standard choice[2].
-
Recommended Solutions:
-
Impurity Scavenging: Ensure the nitro-intermediate is thoroughly purified before hydrogenation. If trace halides are suspected from the starting materials, a recrystallization or a wash with a mild aqueous base can help.
-
Mass Transfer Optimization: Increase agitation speed to ensure the catalyst remains suspended and to maximize hydrogen dissolution in the reaction medium. Using a specialized hydrogenation reactor with a gas-inducing impeller (e.g., a Rushton turbine) is highly recommended for scale-up.
-
Solvent and Pressure: Use a solvent like ethanol, methanol, or ethyl acetate. Ensure the hydrogen pressure is maintained consistently (e.g., 50-100 psi). A higher pressure increases hydrogen concentration in the liquid phase and can accelerate the reaction rate.
-
Catalyst Filtration: After the reaction, the palladium catalyst must be filtered carefully. Use a filter aid like Celite® and perform the filtration under a nitrogen atmosphere to prevent the pyrophoric catalyst from igniting upon contact with air.
-
Problem: High Levels of Dimeric Impurities After Purification
Q: Our final product, (4-Amino-2,3-difluorophenyl)acetic acid, shows a significant impurity with a mass corresponding to a dimer, especially after prolonged storage or during work-up. What is this impurity and how can we prevent its formation?
A: The impurity is likely an oxidative dimer formed via the aniline functional group. Anilines, particularly electron-rich ones, are susceptible to oxidation, which can be catalyzed by trace metals or exposure to air.
-
Causality Analysis: The amino group can be oxidized to form radical species that then couple, leading to azo or other dimeric byproducts. This process is accelerated at higher pH and in the presence of oxygen and metal ions. A similar phenomenon is observed in the synthesis of related fluorinated azobenzenes, where an oxidizing agent is deliberately added to form the N=N bond[3][4].
-
Recommended Solutions:
-
Inert Atmosphere: Handle the amino-intermediate and the final product under a nitrogen or argon atmosphere at all times, especially during work-up, concentration, and packaging steps.
-
Control pH: During aqueous work-up, keep the pH acidic as long as possible. The protonated anilinium salt is significantly less susceptible to oxidation than the free base.
-
Use of Antioxidants: Consider adding a small amount (0.01-0.1%) of an antioxidant like butylated hydroxytoluene (BHT) or sodium metabisulfite during the final isolation steps if the problem persists.
-
Metal Scavenging: If trace metals from the hydrogenation step are suspected, consider treating the solution with a metal scavenger or performing a charcoal treatment prior to final crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is a recommended synthetic route for the pilot-scale production of (4-Amino-2,3-difluorophenyl)acetic acid?
A robust and scalable synthetic route is outlined below. This pathway is designed to use readily available starting materials and avoid hazardous reagents where possible.
Caption: Proposed Synthetic Workflow for (4-Amino-2,3-difluorophenyl)acetic acid.
Q2: What are the Critical Process Parameters (CPPs) that must be controlled during scale-up?
Controlling CPPs is essential for ensuring batch-to-batch consistency, safety, and product quality. The table below summarizes the key parameters for the proposed synthetic route.
| Step | Parameter | Range / Limit | Rationale |
| 1. Condensation | Temperature | 85-95 °C | Controls reaction rate and minimizes byproduct formation. Exceeding this range can lead to decomposition. |
| Water Content | < 0.1% | Prevents consumption of base and hydrolysis of the malonic ester, ensuring high conversion. | |
| 2. Hydrolysis | pH during Acidification | 1-2 | Ensures complete protonation and precipitation of the carboxylic acid product, maximizing yield. |
| Temperature | < 30 °C | Decarboxylation is exothermic. Controlled addition of acid prevents temperature spikes and potential side reactions. | |
| 3. Reduction | Hydrogen Pressure | 50-100 psi | Ensures sufficient hydrogen availability at the catalyst surface for an efficient reaction rate. |
| Agitation Speed | > 300 RPM (Vessel Dependent) | Keeps the catalyst suspended, maximizing mass transfer of hydrogen and substrate to the catalyst surface. | |
| Catalyst Filtration | Under N2 Atmosphere | Pd/C is pyrophoric. Inert atmosphere prevents fire risk upon exposure to air. |
Q3: How should the final product be purified to achieve >99.5% purity for pharmaceutical use?
Achieving high purity typically requires a final crystallization step. Reversed-phase HPLC is generally not economical for large-scale purification of small molecules but is the standard analytical method for purity determination[5][].
-
Protocol: Recrystallization
-
Solvent Screening: Identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common systems for polar molecules like this include ethanol/water, isopropanol/heptane, or acetic acid/water.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent system.
-
Charcoal Treatment (Optional): If colored impurities are present, add a small amount of activated carbon and stir for 15-30 minutes at high temperature, then filter hot.
-
Crystallization: Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Seeding with a small crystal of pure product can aid this process.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Q4: What is the expected impurity profile, and how can it be controlled?
A thorough understanding of potential impurities is required for regulatory filings. Each production process will have a unique impurity profile[7].
| Impurity Name | Structure / Description | Origin | Control Strategy |
| Process Impurities | |||
| (2,3-Difluoro-4-nitrophenyl)acetic acid | Starting material for Step 3 | Incomplete reduction | Monitor reaction by HPLC; increase catalyst load or reaction time if needed. Limit: <0.10%. |
| 1,2-Difluoro-4-nitrobenzene | Starting material for Step 1 | Carried through synthesis | Use high-purity starting material; ensure high conversion in Step 1. Limit: <0.05%. |
| Byproducts | |||
| Azo-dimer | R-N=N-R (R = product core) | Oxidation of the amino group | Maintain inert atmosphere; control pH during workup. Limit: <0.15%. |
| Decarboxylated Impurity | 4-Amino-2,3-difluoro-toluene | Thermal degradation | Avoid excessive temperatures during hydrolysis and drying. Limit: <0.10%. |
| Residuals | |||
| Palladium | Pd | From hydrogenation catalyst | Use efficient filtration (e.g., Celite® pad); test final API via ICP-MS. Limit: <10 ppm. |
| Acetic Acid | CH3COOH | Potential solvent from crystallization | Dry final product under vacuum until loss on drying (LOD) and residual solvent tests (GC) are within spec. |
Q5: What troubleshooting steps should I take if the final product fails purity testing by HPLC?
A systematic approach is key to identifying the root cause of a purity failure.
Caption: Troubleshooting Decision Tree for HPLC Purity Failure.
References
- Vertex AI Search, "Post Cleavage Purification and Analysis of Peptides; TFA removal". Accessed Jan 21, 2026.
-
IUCr Journals, "Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate)". Accessed Jan 21, 2026. [Link]
- Google Patents, "Preparation method 2,4,5-trifluorophenylacetic acid". Accessed Jan 21, 2026.
-
Pharmaceutical Technology, "GMP Fluorination Challenges Limit Use in API Synthesis". Accessed Jan 21, 2026. [Link]
-
PubMed Central (PMC), "18F-Fluorination: Challenge and Opportunity for Organic Chemists". Accessed Jan 21, 2026. [Link]
-
XIAMEN EQUATION CHEMICAL CO.,LTD, "(4-AMINO-2,3-DIFLUOROPHENYL)ACETIC ACID". Accessed Jan 21, 2026. [Link]
-
PubMed Central (PMC), "Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate)". Accessed Jan 21, 2026. [Link]
- Google Patents, "Preparation of 2,3-difluorophenylacetic acid". Accessed Jan 21, 2026.
-
ResearchGate, "Mechanism for the synthesis of fluorinated phenylacetic acid". Accessed Jan 21, 2026. [Link]
-
Chemsrc.com, "(4-Amino-2-fluorophenyl)acetic acid". Accessed Jan 21, 2026. [Link]
-
National Institutes of Health (NIH), "Synthesis and Characterization of Impurities in the Production Process of Lopinavir". Accessed Jan 21, 2026. [Link]
- Google Patents, "Preparation method for 4-aminoacetophenone". Accessed Jan 21, 2026.
-
ResearchGate, "Impurity profile of amino acids?". Accessed Jan 21, 2026. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to (4-Amino-2,3-difluorophenyl)acetic acid Stability
Welcome to the dedicated technical support center for (4-Amino-2,3-difluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical guidance on preventing the degradation of this valuable synthetic intermediate. Here, you will find troubleshooting advice, frequently asked questions, and best practices to ensure the integrity of your experiments and the quality of your results.
Understanding the Intrinsic Stability of (4-Amino-2,3-difluorophenyl)acetic acid
(4-Amino-2,3-difluorophenyl)acetic acid is a unique molecule whose stability is significantly influenced by the interplay of its functional groups: the aromatic amine, the carboxylic acid, and the difluorinated phenyl ring. The fluorine substituents generally enhance the thermodynamic stability of the molecule and reduce its susceptibility to oxidative degradation.[1] However, like all reagents, its stability is not absolute and is contingent upon environmental and experimental conditions. The primary degradation pathways of concern are oxidation, decarboxylation, and deamination.
Frequently Asked Questions (FAQs)
Q1: What are the first signs of degradation I should look for?
A: Visual inspection is the first line of defense. A change in color from its typical off-white or light yellow to a darker brown or the formation of visible particulates can indicate degradation. In solution, the appearance of a new color or precipitation may also be a warning sign. For quantitative assessment, a loss of potency or the appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC) are clear indicators of degradation.
Q2: How does pH affect the stability of (4-Amino-2,3-difluorophenyl)acetic acid in solution?
A: The stability of (4-Amino-2,3-difluorophenyl)acetic acid in solution is pH-dependent. The compound is zwitterionic and its stability is generally highest near its isoelectric point.[1] In strongly acidic or alkaline conditions, the risk of hydrolysis or other degradative reactions can increase. It is crucial to perform pH stability studies for your specific application to determine the optimal pH range.
Q3: Is (4-Amino-2,3-difluorophenyl)acetic acid sensitive to light?
A: Aromatic amino acids can be susceptible to photodegradation.[1] While the fluorine atoms offer some protection, prolonged exposure to UV or high-intensity visible light should be avoided. As a best practice, store the compound in amber vials or in the dark.
Q4: Can I heat solutions of (4-Amino-2,3-difluorophenyl)acetic acid?
A: Caution should be exercised when heating. Thermal decomposition can occur at elevated temperatures, potentially leading to decarboxylation and deamination.[1] If heating is necessary for your protocol, it should be done for the shortest possible time and at the lowest effective temperature. We recommend conducting a small-scale thermal stress study to assess its stability under your specific conditions.
Best Practices for Handling and Storage
To maintain the integrity of (4-Amino-2,3-difluorophenyl)acetic acid, adherence to proper handling and storage protocols is paramount.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidation of the amino group.[1] |
| Light Exposure | Store in a light-resistant container (e.g., amber vial) and in the dark. | Protects against photodegradation. |
| Moisture | Store in a tightly sealed container in a dry environment. | Minimizes hydrolysis and other moisture-mediated degradation. |
| pH of Stock Solutions | Prepare stock solutions in a buffer system near the compound's isoelectric point, if known, or in a neutral pH range. | Enhances stability in solution. |
| Solvent Selection | Use high-purity, anhydrous solvents. Polar aprotic solvents like DMF or DMSO can be suitable for certain reactions but should be assessed for long-term stability. | Impurities in solvents can catalyze degradation. |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with (4-Amino-2,3-difluorophenyl)acetic acid.
Issue 1: Discoloration of Solid Compound or Solution
| Potential Cause | Suggested Action |
| Oxidation | The amino group is susceptible to oxidation, which can lead to colored byproducts. Ensure the compound is stored under an inert atmosphere and that solvents are de-gassed before use. |
| Photodegradation | Exposure to light, especially UV, can cause degradation. Protect the compound and its solutions from light at all times. |
| Contamination | Impurities from glassware, spatulas, or solvents can initiate degradation. Use scrupulously clean and dry equipment. |
Issue 2: Low Yield or Incomplete Reaction in a Synthesis
| Potential Cause | Suggested Action |
| Degraded Starting Material | The purity of your (4-Amino-2,3-difluorophenyl)acetic acid may have been compromised. Confirm the purity of the starting material using a suitable analytical method (e.g., HPLC, NMR) before proceeding. |
| Side Reactions | The reaction conditions (e.g., temperature, pH, solvent) may be promoting side reactions such as decarboxylation or deamination. Re-evaluate and optimize your reaction parameters. Consider running the reaction at a lower temperature. |
| Incompatibility with Reagents | The compound may be incompatible with other reagents in your reaction mixture. For instance, strong oxidizing agents can directly degrade the molecule. Review the compatibility of all components. |
Issue 3: Appearance of Unexpected Peaks in Analytical Chromatogram (e.g., HPLC)
| Potential Cause | Suggested Action |
| On-Column Degradation | The HPLC conditions (e.g., mobile phase pH, temperature) may be causing degradation of the analyte on the column. Adjust the mobile phase composition or temperature. |
| Degradation in Autosampler | If samples are left in the autosampler for an extended period, degradation can occur. Analyze samples promptly after preparation or use a cooled autosampler. |
| Formation of Degradants | The unexpected peaks are likely degradation products. Characterize these impurities using techniques like LC-MS to understand the degradation pathway and address its root cause. |
Visualizing Degradation Pathways and Experimental Workflows
To further clarify the potential degradation mechanisms and the recommended analytical workflow, the following diagrams are provided.
Caption: Potential degradation pathways of (4-Amino-2,3-difluorophenyl)acetic acid.
Caption: A typical analytical workflow for assessing the purity of (4-Amino-2,3-difluorophenyl)acetic acid.
Experimental Protocol: Stability Assessment by HPLC
This protocol provides a general method for assessing the stability of (4-Amino-2,3-difluorophenyl)acetic acid. It should be optimized for your specific instrumentation and experimental needs.
1. Materials:
-
(4-Amino-2,3-difluorophenyl)acetic acid
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Degas both mobile phases before use.
3. Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of (4-Amino-2,3-difluorophenyl)acetic acid and dissolve it in a 1:1 mixture of Mobile Phase A and B in a 10 mL volumetric flask to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.
4. HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution as follows:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
5. Forced Degradation Studies (Optional but Recommended):
-
Acidic/Basic Hydrolysis: Incubate the standard solution with 0.1 M HCl or 0.1 M NaOH at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the samples before injection.
-
Oxidative Degradation: Treat the standard solution with a low concentration of hydrogen peroxide (e.g., 3%) and incubate at room temperature.
-
Thermal Degradation: Incubate the solid compound or a solution at an elevated temperature (e.g., 80°C) for a set time.
-
Photodegradation: Expose the standard solution to a UV lamp for a defined period.
6. Analysis:
-
Inject the prepared standard and any forced degradation samples onto the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the main peak, which would indicate degradation.
By understanding the potential degradation pathways and implementing these best practices and troubleshooting strategies, you can ensure the reliability and reproducibility of your research involving (4-Amino-2,3-difluorophenyl)acetic acid.
References
Sources
Validation & Comparative
A Senior Application Scientist's Guide to (4-Amino-2,3-difluorophenyl)acetic Acid and Its Isomers: A Comparative Analysis for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1] Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's physicochemical and biological profile.[1] This often leads to enhanced metabolic stability, improved binding affinity, and better membrane permeability.[1] Within this context, fluorinated phenylacetic acid derivatives have emerged as versatile building blocks for a range of therapeutic agents, from anti-inflammatory drugs to novel anticancer agents.[2][3]
However, the true power of fluorination lies in its precision. The specific placement of fluorine atoms, along with other functional groups on the aromatic ring, creates positional isomers that can exhibit vastly different biological activities.[4][5] This guide provides an in-depth comparison of (4-Amino-2,3-difluorophenyl)acetic acid against its other isomers, offering experimental insights and data-driven perspectives for researchers and drug development professionals. We will explore how subtle shifts in substituent positioning can profoundly impact a compound's efficacy, selectivity, and overall potential as a drug candidate.
The Strategic Importance of Fluorine and Amino Group Positioning
The phenylacetic acid core is a privileged scaffold in drug discovery.[6] The introduction of both fluorine atoms and an amino group creates a complex interplay of electronic and steric effects that dictates the molecule's interaction with biological targets.
-
Fluorine Atoms: Act as strong electron-withdrawing groups, influencing the acidity (pKa) of the carboxylic acid and the basicity of the amino group. They can also participate in hydrogen bonding and alter the molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Amino Group: Can act as a hydrogen bond donor and acceptor, crucial for receptor binding. Its position relative to the fluorine atoms and the acetic acid side chain determines the overall charge distribution and dipole moment of the molecule.
The specific arrangement of these groups—the isomerism—is not a trivial detail. It is a critical determinant of the structure-activity relationship (SAR), the correlation between a molecule's chemical structure and its biological activity.[7][8]
Comparative Profile: (4-Amino-2,3-difluorophenyl)acetic Acid vs. Key Isomers
While numerous isomers of aminodifluorophenylacetic acid exist, we will focus on a few representative examples to illustrate the impact of substituent placement. The properties of the parent, non-fluorinated compound, 4-Aminophenylacetic acid, are included for baseline comparison.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinctions & Known Applications |
| (4-Amino-2,3-difluorophenyl)acetic acid | ![]() | C₈H₇F₂NO₂ | 187.14 | The focus of our guide. The ortho and meta fluorine atoms relative to the side chain create a unique electronic environment. Investigated as a key intermediate in pharmaceutical synthesis.[9][10] |
| (2-Amino-2-(2,4-difluorophenyl)acetic acid) | ![]() | C₈H₇F₂NO₂ | 187.14 | A phenylglycine derivative. The stereogenic center at the alpha-carbon introduces chirality. The 2,4-difluoro substitution pattern is common in bioactive molecules.[9][11] |
| Amino(3,4-difluorophenyl)acetic acid | ![]() | C₈H₇F₂NO₂ | 187.14 | Another phenylglycine isomer with a different fluorination pattern. The altered fluorine positions will influence binding interactions compared to the 2,4-isomer.[9] |
| 4-Aminophenylacetic acid | ![]() | C₈H₉NO₂ | 151.16 | The non-fluorinated parent compound. Used as a peptide mimic and chemical intermediate.[12][13] Serves as a reference for understanding the impact of fluorination. |
Note: Structures are illustrative representations.
The Causality of Isomerism: A Structure-Activity Relationship (SAR) Perspective
Understanding why isomers behave differently requires a deep dive into their SAR. The positioning of the amino and fluoro groups directly influences the molecule's ability to interact with a target protein's binding pocket.
For example, the proximity of the two fluorine atoms in (4-Amino-2,3-difluorophenyl)acetic acid creates a strong electron-withdrawing effect on one side of the ring, which can significantly alter the acidity of the carboxylic acid group compared to an isomer where the fluorines are further apart. This change in pKa can determine whether the group is ionized at physiological pH, a critical factor for forming ionic bonds with positively charged residues (e.g., Lysine, Arginine) in a protein's active site.
In contrast, for an isomer like (2-Amino-2-(2,4-difluorophenyl)acetic acid) , the presence of the amino group on the alpha-carbon instead of the ring changes the core scaffold from a phenylacetic acid to a phenylglycine. This introduces a chiral center, meaning it exists as two non-superimposable mirror images (enantiomers). It is a well-established principle in pharmacology that enantiomers can have dramatically different biological activities, as protein targets are themselves chiral.[14]
Experimental Protocols for Comparative Evaluation
To objectively compare these isomers, standardized, self-validating experimental systems are essential. Below are representative protocols for assessing biological activity and a key physicochemical property.
A. In Vitro Cytotoxicity Assessment via MTS Assay
This protocol is designed to compare the anti-proliferative effects of different isomers on a cancer cell line, a common application for novel phenylacetic acid derivatives.[3]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each isomer, providing a quantitative measure of potency.
Methodology:
-
Cell Culture:
-
Culture a relevant human cancer cell line (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare 10 mM stock solutions of each isomer in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in culture media to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
-
Cell Seeding:
-
Harvest cells using trypsin and perform a cell count.
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
-
Treatment:
-
Remove the old media and add 100 µL of media containing the various concentrations of the test isomers. Include "vehicle control" (media with DMSO) and "untreated control" wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubate for 1-4 hours until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control wells to calculate the percentage of cell viability.
-
Plot cell viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value for each isomer.
-
B. Synthesis of (4-Amino-2,3-difluorophenyl)acetic acid and Related Isomers
The synthesis of these molecules is a critical aspect of their evaluation. Patent literature often provides detailed synthetic routes. A common strategy involves the transformation of fluorinated aromatic compounds.[2][15] For example, a plausible route could start from a difluoronitrobenzene precursor.
This generalized pathway highlights that by starting with a different difluoronitrobenzene isomer (e.g., 1,2-difluoro-3-nitrobenzene vs. 2,4-difluoro-1-nitrobenzene), chemists can access the corresponding aminodifluorophenylacetic acid isomer, allowing for systematic exploration of the SAR.
Conclusion and Future Directions
The comparison of (4-Amino-2,3-difluorophenyl)acetic acid with its positional isomers underscores a fundamental principle in drug discovery: molecular architecture is paramount. Subtle changes in the placement of fluorine and amino substituents can lead to significant variations in biological and physicochemical properties.[5][14] The unique electronic profile of the 2,3-difluoro substitution pattern in the target molecule suggests it may offer different binding interactions and ADME properties compared to the more commonly studied 2,4- or 3,4-difluoro isomers.
For researchers in the field, this guide serves as a framework for investigation. The true potential of (4-Amino-2,3-difluorophenyl)acetic acid and its relatives will be unlocked through systematic synthesis, parallel screening using robust assays, and detailed mechanistic studies. By understanding the "why" behind the different activities of each isomer, we can more effectively design the next generation of targeted therapeutics.
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A Comparative Guide to the Biological Activity of (4-Amino-2,3-difluorophenyl)acetic Acid Derivatives
Introduction: The Strategic Value of the (4-Amino-2,3-difluorophenyl)acetic Acid Scaffold
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for enhancing pharmacological properties. Fluorine's unique characteristics—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The (4-Amino-2,3-difluorophenyl)acetic acid core is a particularly compelling starting point for drug discovery. The vicinal difluoro substitution pattern on the phenyl ring creates a distinct electronic environment, while the amino group and the acetic acid moiety provide versatile handles for synthetic modification.
This guide provides a comparative framework for exploring the biological potential of derivatives synthesized from this core scaffold. We will delve into hypothesized anti-inflammatory, anticancer, and antimicrobial activities, supported by experimental data from structurally analogous compounds and validated protocols for robust evaluation. Our objective is to equip researchers and drug development professionals with a strategic roadmap for unlocking the therapeutic potential of this promising molecular framework.
Part 1: Anti-inflammatory Potential: Targeting the Cyclooxygenase (COX) Pathway
Rationale and Mechanistic Hypothesis
Phenylacetic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) development, with prominent examples like diclofenac.[1] These agents typically exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[2] Studies on structurally similar fluorinated phenylacetic acids have confirmed potent COX inhibitory activity.[2] We hypothesize that by modifying the carboxylic acid group of the (4-Amino-2,3-difluorophenyl)acetic acid core to form amides or esters, we can develop potent anti-inflammatory agents. The difluoro-amino substitution is predicted to enhance binding within the hydrophobic channels of COX enzymes and improve metabolic stability.[3]
Proposed Derivatives for Initial Screening
| Derivative Class | R-Group on Acetic Acid Moiety | Rationale |
| Simple Amides | -NH-CH₃, -NH-Cyclopropyl | Enhances stability and modulates solubility. |
| Amino Acid Conjugates | -NH-Gly-OEt, -NH-Ala-OEt | Improves biocompatibility and potential for active transport. |
| Aromatic Amides | -NH-Phenyl, -NH-(4-Cl-Phenyl) | Increases lipophilicity and potential for π-stacking interactions. |
Diagram: Prostaglandin Synthesis and NSAID Inhibition
The following diagram illustrates the canonical pathway for prostaglandin synthesis and the point of intervention for phenylacetic acid-based inhibitors.
Caption: Inhibition of COX enzymes by phenylacetic acid derivatives blocks prostaglandin synthesis.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This protocol is a standard preclinical model for evaluating the acute anti-inflammatory activity of novel compounds.[4][5]
-
Animal Model: Use male Wistar rats (180-200 g). Acclimatize animals for at least 7 days prior to the experiment.
-
Grouping: Divide animals into groups (n=6 per group): Vehicle control (e.g., 0.5% carboxymethyl cellulose), positive control (e.g., Diclofenac, 25 mg/kg), and test compound groups (e.g., 10, 20, 40 mg/kg).
-
Compound Administration: Administer the test compounds and controls intraperitoneally (i.p.) or orally (p.o.) 60 minutes before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer at baseline (0 h) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group. Statistical significance is determined using ANOVA followed by a post-hoc test.
-
Part 2: Anticancer Potential: Cytotoxicity Screening
Rationale and Mechanistic Hypothesis
The aminothiazole moiety and other nitrogen-containing heterocycles are privileged structures in oncology, found in numerous approved drugs and clinical candidates.[6] By using the (4-Amino-2,3-difluorophenyl)acetic acid as a scaffold to build more complex heterocyclic derivatives (e.g., thiazoles, oxazoles, triazoles), we can explore novel anticancer agents. The core's difluoro-phenyl ring is particularly interesting; structure-activity relationship (SAR) studies on analogous series have shown that fluorine substitution can dramatically increase antiproliferative potency.[7] The primary screening method to validate this hypothesis is a cytotoxicity assay against a panel of human cancer cell lines.
Proposed Derivatives for Initial Screening
| Derivative Class | Synthetic Strategy | Rationale |
| Thiazole Derivatives | Hantzsch thiazole synthesis using the core's amino group and a suitable α-haloketone. | Thiazoles are a well-validated anticancer scaffold.[6] |
| Amino Acid Amides | Peptide coupling (EDC/HOBt) with various amino acid esters. | Creates prodrug-like molecules with potential for enhanced cellular uptake.[8] |
| Triazolopyridazines | Multi-step synthesis to mimic structures with known anti-parasitic and potential anticancer activity. | The fluorine atoms may enhance potency as seen in related series.[7] |
Diagram: High-Throughput Anticancer Screening Workflow
Caption: Standard workflow for determining the IC50 of novel compounds using the MTT assay.
Experimental Protocol: MTT Cytotoxicity Assay
This colorimetric assay is a standard, reliable method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[9]
-
Cell Culture: Culture human cancer cell lines (e.g., leukemia HL-60, liver cancer BEL-7402) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Harvest cells in the exponential growth phase and seed them into 96-well microplates at a density of 1 x 10⁴ cells per well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Part 3: Antimicrobial Potential: Targeting Bacterial and Fungal Pathogens
Rationale and Mechanistic Hypothesis
The 2-aminothiazole scaffold is a versatile building block for synthesizing compounds with a broad spectrum of antimicrobial activities.[10][11] We propose that the (4-Amino-2,3-difluorophenyl)acetic acid core can be elaborated into novel thiazole derivatives with potent antibacterial and antifungal properties. The difluorophenyl moiety can enhance membrane permeability and interactions with intracellular targets, while modifications on the thiazole ring and the acetic acid side chain can be tuned to optimize activity against specific pathogens, including multidrug-resistant strains.
Proposed Derivatives for Initial Screening
| Derivative Class | Synthetic Strategy | Rationale |
| Substituted 2-Aminothiazoles | Reaction of the core with KSCN and subsequent cyclization with α-halocarbonyls. | A classic route to a privileged antimicrobial scaffold.[6] |
| Schiff Base Derivatives | Condensation of the core's amino group with various aromatic aldehydes. | Schiff bases are known to possess a wide range of biological activities, including antimicrobial effects. |
| Hydrazone Derivatives | Conversion of the carboxylic acid to a hydrazide, followed by condensation with aldehydes. | Hydrazones are another class of compounds frequently reported to have significant antimicrobial activity.[12] |
Comparative Data: MIC Values for Structurally Related Scaffolds
While direct data for our target derivatives is not yet available, the following table shows representative Minimum Inhibitory Concentration (MIC) data for other novel amino acid and thiazole derivatives, illustrating the potential potency that can be achieved.
| Compound Class | Organism | MIC Range (µg/mL) | Reference |
| Thiazole Derivatives with β-Amino Acid | S. aureus (including MRSA) | 1–2 | [13] |
| Thiazole Derivatives with β-Amino Acid | A. fumigatus (azole resistant) | 8-64 | [13] |
| Aurone Derivatives (Acetamido substituted) | S. aureus, E. coli | 8-32 | [14] |
| 4-Aminoquinoline Derivatives | MRSA | ~28 (0.125 mM) | [15] |
This table is for illustrative purposes to show the potential of related scaffolds.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
-
Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate. Concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized microorganism suspension to each well.
-
Controls: Include a positive control (broth with inoculum, no drug), a negative control (broth only), and a standard drug control (e.g., Gemifloxacin for bacteria, Amphotericin B for fungi).[14]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
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- Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI.
- Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). PubMed.
- Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI.
- Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH.
- Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. MDPI.
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A Senior Application Scientist's Guide to Validated Analytical Methods for Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
The intentional introduction of fluorine into molecules has become a cornerstone of modern chemistry, leading to the development of a vast array of pharmaceuticals, agrochemicals, and industrial materials with unique and powerful properties. However, the very stability of the carbon-fluorine bond that imparts these desirable characteristics also presents significant analytical challenges. From environmental monitoring of persistent per- and polyfluoroalkyl substances (PFAS) to quality control of fluorinated drug products, accurate and reliable analytical methods are paramount.
This guide provides an in-depth comparison of validated analytical methods for the determination of fluorinated compounds. Moving beyond a simple listing of techniques, it delves into the causality behind experimental choices, offering insights honed from years of field experience. Every protocol is presented as a self-validating system, grounded in authoritative sources to ensure scientific integrity.
The Analytical Landscape: Key Challenges and Strategic Approaches
The analysis of fluorinated compounds is complicated by several factors. The sheer number and diversity of these "forever chemicals" make comprehensive analysis difficult.[1] Furthermore, their widespread presence in consumer products and laboratory equipment creates a high risk of background contamination, which can lead to inaccurate results, especially at the low concentrations often required for regulatory compliance.[2][3] The complexity of sample matrices, from environmental water and soil to biological tissues and pharmaceutical formulations, further necessitates robust sample preparation and analytical techniques.[1][4]
Two primary strategies are employed for the analysis of fluorinated compounds: targeted and non-targeted analysis.[5]
-
Targeted Analysis: This approach focuses on a predefined list of known analytes. It is the cornerstone of regulatory monitoring, providing high sensitivity and accurate quantification.
-
Non-Targeted Analysis: This exploratory approach aims to identify all known and unknown fluorinated compounds in a sample.[5] It is crucial for discovering new environmental contaminants and understanding the full scope of fluorinated compound presence.
Core Analytical Techniques: A Comparative Overview
The selection of an appropriate analytical technique is dictated by the specific properties of the target analytes and the sample matrix. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most commonly used methods for the analysis of fluorinated compounds.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the analysis of many fluorinated compounds, particularly for non-volatile and polar analytes like most PFAS and many pharmaceuticals.[1][2] Its high sensitivity and selectivity allow for detection at the parts-per-trillion level, which is often required for environmental monitoring.[1][7]
Causality of Choice: LC is preferred for these compounds because they are often not volatile enough for GC analysis.[8][9] The "soft" ionization techniques used in LC-MS, such as electrospray ionization (ESI), are well-suited for these molecules, minimizing fragmentation and preserving the molecular ion for accurate identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for volatile and semi-volatile fluorinated compounds.[8][9] It offers excellent separation efficiency and is a robust and reliable technique.
Causality of Choice: For compounds that can be readily vaporized without decomposition, GC provides superior chromatographic resolution compared to LC. Electron ionization (EI) is a common ionization technique in GC-MS, providing reproducible fragmentation patterns that are useful for structural elucidation and library matching. However, GC can underestimate analyte concentrations if derivatization reactions are incomplete or if there is incomplete transfer of the derivatized analytes to the GC solvent.[4]
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful tool for the structural elucidation and quantification of fluorinated compounds. Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, this technique provides sharp signals over a wide chemical shift range, allowing for the identification and differentiation of various fluorine-containing functional groups.[10] A key advantage of ¹⁹F NMR is its ability to provide direct quantification without the need for reference standards of the analyte.[11]
Causality of Choice: When dealing with complex mixtures or novel compounds where reference standards are unavailable, ¹⁹F NMR is invaluable. It can be used to determine the purity of fluorinated pharmaceuticals and to study the degradation of fluorinated pesticides and pharmaceuticals in the environment.[11][12]
Comparative Performance of Key Analytical Techniques
| Technique | Analytes | Advantages | Limitations | Typical Applications |
| LC-MS/MS | Polar, non-volatile compounds (e.g., PFAS, fluorinated pharmaceuticals) | High sensitivity and selectivity, suitable for trace analysis.[1][9] | Can be affected by matrix effects, potential for overestimation due to background contamination.[4] | Environmental monitoring, pharmaceutical analysis, biomonitoring.[2][8] |
| GC-MS | Volatile and semi-volatile compounds | Excellent separation efficiency, robust and reliable.[8] | Requires analyte volatility, potential for underestimation due to incomplete derivatization.[4] | Analysis of fluorotelomer alcohols, some fluorinated pesticides.[13] |
| ¹⁹F NMR | All fluorine-containing compounds | Structural elucidation, quantification without reference standards, non-destructive.[10][11] | Lower sensitivity compared to MS techniques. | Purity determination of pharmaceuticals, analysis of complex mixtures, reaction monitoring.[10][11] |
Validated Experimental Protocols
The following protocols are presented as self-validating systems, incorporating best practices and quality control measures to ensure the generation of reliable and defensible data.
Protocol 1: Targeted Analysis of PFAS in Drinking Water by SPE and LC-MS/MS (Based on EPA Method 537.1)
This protocol outlines a validated method for the quantitative analysis of a specific list of per- and polyfluoroalkyl substances (PFAS) in drinking water. The U.S. Environmental Protection Agency (EPA) has developed several validated methods for PFAS analysis in drinking water, including EPA 537.1 and EPA 533.[14]
Workflow Diagram:
Caption: Workflow for targeted PFAS analysis in drinking water.
Step-by-Step Methodology:
-
Sample Collection and Preservation: Collect a 250 mL drinking water sample in a polypropylene bottle. Preserve the sample with Trizma® to a pH of 7 ± 0.5.[14]
-
Fortification: Spike the sample with a solution of isotopically labeled internal standards. This is a critical step for accurate quantification using the isotope dilution method, which corrects for matrix effects and variations in instrument response.
-
Solid-Phase Extraction (SPE): Pass the sample through a solid-phase extraction cartridge (e.g., polystyrene-divinylbenzene). The PFAS analytes are retained on the sorbent while interferences are washed away.
-
Elution: Elute the retained PFAS from the SPE cartridge with a small volume of methanol.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
LC-MS/MS Analysis: Inject an aliquot of the concentrated extract into an LC-MS/MS system. The PFAS are separated by liquid chromatography and detected by tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[15]
-
Quantification: Quantify the concentration of each PFAS analyte using the internal standard calibration technique (isotope dilution).[15]
Self-Validating System:
-
Internal Standards: The use of isotopically labeled internal standards for each analyte is crucial for accurate quantification.
-
Quality Control Samples: Analyze laboratory fortified blanks, method blanks, and duplicate samples with each batch of samples to monitor method performance and identify potential contamination.[15]
-
Method Validation Parameters: The method should be validated for parameters such as accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[16][17]
Protocol 2: Sample Preparation of Food Matrices for PFAS Analysis using QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that has been adapted for the extraction of PFAS from various food matrices.[15]
Workflow Diagram:
Caption: QuEChERS workflow for PFAS extraction from food.
Step-by-Step Methodology:
-
Sample Homogenization: Homogenize the food sample to ensure representativeness.
-
Extraction: Weigh a representative portion of the homogenized sample into a centrifuge tube. Add acetonitrile and formic acid, followed by isotopically labeled internal standards.[15]
-
Salting-Out: Add a QuEChERS salt packet (typically containing magnesium sulfate and sodium chloride) to induce phase separation.[18]
-
Shaking and Centrifugation: Shake the tube vigorously and then centrifuge to separate the acetonitrile layer from the aqueous and solid phases.[18]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove fatty acids and C18 to remove nonpolar interferences).
-
Vortexing and Centrifugation: Vortex the d-SPE tube and then centrifuge to pellet the sorbents.
-
Final Extract: The resulting supernatant is the final extract, ready for analysis by LC-MS/MS.
Self-Validating System:
-
Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects.
-
Recovery Experiments: Spike blank matrix samples with known concentrations of the target analytes before extraction to determine the method's recovery.
-
Sorbent Selection: The choice of d-SPE sorbents should be optimized for the specific food matrix to effectively remove interferences without compromising analyte recovery.
Conclusion and Future Outlook
The field of analytical chemistry for fluorinated compounds is continuously evolving. The development of new and emerging PFAS and fluorinated pharmaceuticals necessitates the advancement of analytical methods with improved sensitivity, selectivity, and throughput.[19] Non-targeted analysis techniques are becoming increasingly important for identifying previously unknown fluorinated compounds in the environment and in biological systems.[5][20] The standardization of analytical protocols across different laboratories and regions is also crucial for ensuring the comparability of data.[19] By embracing these advancements and adhering to rigorous validation principles, the scientific community can continue to meet the analytical challenges posed by this important class of compounds.
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Encyclopedia.pub. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
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A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Analogs
For researchers, scientists, and drug development professionals, the systematic exploration of how subtle changes in a molecule's structure influence its biological activity—known as Structure-Activity Relationship (SAR) studies—is a cornerstone of modern drug discovery.[1][2] This guide provides an in-depth comparison of methodologies and experimental considerations, moving beyond a simple listing of steps to explain the causality behind experimental choices. Our focus is on building a self-validating system for robust and reproducible SAR analysis.
The fundamental principle of SAR is that a molecule's specific arrangement of atoms and functional groups dictates its interaction with biological systems like proteins and enzymes.[3] Consequently, even minor structural modifications can lead to significant changes in potency, selectivity, metabolic stability, and toxicity.[3] A successful SAR campaign iteratively designs, synthesizes, and tests a series of structurally related compounds, known as analogs, to identify the key molecular features responsible for the desired biological effect.[3][4]
The Iterative SAR Cycle: A Framework for Rational Drug Design
The process of lead optimization through SAR is an iterative cycle of design, synthesis, testing, and analysis (the DMTA cycle).[3][5] This systematic approach allows researchers to build a comprehensive understanding of the SAR, guiding the design of analogs with improved properties.[4]
Caption: The iterative Design-Make-Test-Analyze (DMTA) cycle in SAR-driven lead optimization.
Part 1: Strategic Design of Analog Libraries
The design of an analog series is hypothesis-driven. Each modification should be planned to probe a specific aspect of the molecule's interaction with its target. The goal is to systematically explore chemical space around a lead compound to understand which structural features are critical for activity.[6]
Comparing Analog Design Strategies
| Strategy | Description | Rationale & Causality | Key Considerations |
| Homologation | Systematically increasing the length of an alkyl chain. | Probes for hydrophobic pockets in the binding site. Longer chains can increase lipophilicity, potentially improving membrane permeability but also risking non-specific binding and metabolic instability. | Start with small increments (e.g., methyl, ethyl, propyl). Monitor changes in both potency and physicochemical properties like logP. |
| Isosteric/Bioisosteric Replacement | Replacing a functional group with another that has similar steric and electronic properties. | Can improve metabolic stability, alter solubility, or fine-tune binding interactions without drastically changing the overall molecular shape. For example, replacing a metabolically labile ester with a more stable amide. | Consider the impact on pKa, hydrogen bonding capacity, and overall electronics. Not all isosteres are created equal in a biological context. |
| Conformational Restriction | Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation. | Reduces the entropic penalty of binding by pre-organizing the molecule in its bioactive conformation. This can lead to a significant increase in potency and selectivity. | The choice of rigidifier is critical and should be guided by structural data or molecular modeling to ensure the locked conformation is the active one. |
| Functional Group Modification | Altering, adding, or removing functional groups to probe for specific interactions. | Aims to identify key hydrogen bond donors/acceptors, charged groups for ionic interactions, or lipophilic groups for hydrophobic interactions.[1] For example, converting a hydroxyl group to a methoxy to block hydrogen bonding. | Changes should be made systematically to isolate the effect of each modification. Consider the impact on the molecule's overall physicochemical properties. |
A successful strategy often involves a combination of these approaches. For instance, after identifying a key hydrophobic pocket through homologation, conformational restriction could be used to optimize the orientation of the alkyl chain within that pocket.
Part 2: Synthesis and Biological Evaluation: The Experimental Core
The synthetic feasibility of the designed analogs is a critical consideration. The chosen synthetic routes should be efficient and allow for the rapid generation of a diverse set of compounds.[7]
Experimental Protocol: In Vitro Competitive Radioligand Binding Assay
This protocol provides a robust method for determining the binding affinity (Ki) of synthesized analogs for a target receptor.
Objective: To quantify the ability of test compounds (analogs) to displace a known radiolabeled ligand from its target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [³H]-ligand)
-
Test compounds (analogs) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Methodology:
-
Preparation:
-
Thaw the cell membranes on ice.
-
Prepare serial dilutions of the test compounds and the unlabeled form of the radioligand (for determining non-specific binding) in assay buffer.
-
Dilute the radioligand in assay buffer to the desired final concentration (typically at or below its Kd).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of unlabeled ligand, and cell membranes.
-
Test Compound Wells: Add assay buffer, radioligand, the corresponding concentration of the test compound, and cell membranes.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate the bound from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Detection:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparing Biological Assays for SAR Determination
| Assay Type | What it Measures | Advantages | Disadvantages |
| Biochemical Assays (e.g., Enzyme Inhibition) | Direct interaction with a purified target protein. | High throughput, mechanistic clarity, provides intrinsic potency (e.g., IC₅₀, Ki). | Lacks cellular context, doesn't account for membrane permeability or off-target effects. |
| Cell-Based Functional Assays (e.g., Reporter Gene Assay) | The effect of a compound on a specific signaling pathway within a cell. | More physiologically relevant than biochemical assays, provides information on cell permeability and functional activity (e.g., EC₅₀, agonist/antagonist). | Can be more complex to set up and interpret, susceptible to off-target effects that influence the signaling pathway. |
| Phenotypic Assays (e.g., Cell Viability Assay) | The overall effect of a compound on a cellular phenotype (e.g., cell death, proliferation). | Unbiased, does not require a known target, can identify compounds with novel mechanisms of action. | The specific molecular target is unknown, making SAR interpretation and lead optimization more challenging. |
The choice of assay depends on the stage of the drug discovery project. Early-stage hit identification may utilize high-throughput biochemical or phenotypic screens, while lead optimization relies heavily on a combination of biochemical and cell-based functional assays to build a comprehensive SAR profile.[3][8]
Part 3: Data Analysis and the Role of Computational Chemistry
The analysis of SAR data aims to identify trends that correlate specific structural features with biological activity.[3] This process is significantly enhanced by computational tools that can quantify molecular properties and model ligand-target interactions.[9][10]
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a more advanced approach that uses mathematical models to quantitatively relate the physicochemical properties of a compound to its biological activity.[1][3]
Caption: A simplified workflow for developing a QSAR model.
Key Molecular Descriptors in QSAR:
-
Hydrophobicity (logP): The logarithm of the partition coefficient between octanol and water, indicating the molecule's lipophilicity.
-
Electronic Properties (e.g., Hammett constants): Describe the electron-donating or electron-withdrawing nature of substituents.
-
Steric Parameters (e.g., Taft steric parameters, molar refractivity): Quantify the size and shape of substituents.
-
Topological Indices: Numerical descriptors derived from the molecular graph.
Molecular Modeling and Docking
When the 3D structure of the target is known, molecular docking can be a powerful tool to visualize and predict how analogs bind.[9][11] This structure-based drug design (SBDD) approach provides a rational basis for designing new analogs with improved binding affinity.[3]
Hypothetical SAR Data Table
The following table illustrates how SAR data for a series of analogs targeting a hypothetical kinase might be presented.
| Analog | R¹ Group | R² Group | Ki (nM) | Cell-Based EC₅₀ (nM) | logP |
| Lead (1) | -H | -CH₃ | 150 | 450 | 2.5 |
| Analog 2 | -F | -CH₃ | 75 | 200 | 2.6 |
| Analog 3 | -Cl | -CH₃ | 50 | 150 | 3.0 |
| Analog 4 | -OCH₃ | -CH₃ | 300 | >1000 | 2.3 |
| Analog 5 | -Cl | -H | 250 | 800 | 2.7 |
| Analog 6 | -Cl | -CH₂CH₃ | 25 | 80 | 3.4 |
Interpretation of Hypothetical Data:
-
R¹ Position: Introducing electron-withdrawing halogens (F, Cl) at the R¹ position enhances potency (Analogs 2 and 3 vs. 1), suggesting a potential interaction with an electron-deficient region of the binding pocket. The bulky, electron-donating methoxy group (Analog 4) is detrimental to activity.
-
R² Position: The methyl group at R² appears important for activity (Analog 5 vs. 3). Increasing the alkyl chain length to an ethyl group (Analog 6) further improves potency, indicating a nearby hydrophobic pocket that can accommodate larger groups.
-
Correlation: There is a good correlation between the binding affinity (Ki) and the cellular potency (EC₅₀), suggesting that the analogs have good cell permeability. The increasing logP with higher potency (e.g., Analog 6) should be monitored to avoid potential issues with solubility and off-target effects.
Conclusion: An Integrated Approach to Lead Optimization
Effective SAR studies are not a linear process but an integrated and iterative cycle of design, synthesis, testing, and analysis.[5] By combining rational analog design strategies with appropriate biological assays and leveraging the predictive power of computational tools, researchers can efficiently navigate the complex landscape of chemical space.[6] This multi-parameter optimization is essential for transforming a promising hit compound into a viable drug candidate with enhanced potency, selectivity, and favorable pharmacokinetic properties.[2][4]
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A Comparative Guide to the Conformational Analysis of Difluorophenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Conformation in Fluorinated Drug Candidates
The spatial arrangement of atoms in a molecule, its conformation, is a cornerstone of modern drug design. For a molecule to elicit a biological response, it must adopt a specific three-dimensional shape to effectively interact with its target, be it an enzyme active site or a receptor binding pocket. The introduction of fluorine atoms into drug candidates has become a prevalent strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] However, the unique electronic properties of fluorine can also profoundly influence the conformational preferences of a molecule, making a thorough conformational analysis an indispensable step in the development of fluorinated pharmaceuticals.[2]
Difluorophenylacetic acid derivatives are an important class of compounds in medicinal chemistry. The position of the two fluorine atoms on the phenyl ring can dramatically alter the molecule's electronic distribution and steric profile, thereby dictating its preferred conformation and, consequently, its biological activity. This guide provides a comparative analysis of the primary techniques used for the conformational analysis of these derivatives: Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling. We will delve into the causality behind experimental choices and provide field-proven insights to aid researchers in selecting the most appropriate methods for their specific research questions.
Comparative Analysis of Key Methodologies
The conformational analysis of flexible molecules like difluorophenylacetic acid derivatives requires a multi-faceted approach. While X-ray crystallography provides a definitive picture of the molecule's solid-state conformation, NMR spectroscopy offers insights into its dynamic behavior in solution, which is often more relevant to its biological activity. Computational modeling serves as a powerful predictive tool and a bridge between the solid-state and solution-state data.
| Technique | Principle | State of Matter | Information Gained | Advantages | Limitations |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to probe the local chemical environment. | Solution | Time-averaged conformation, dynamic processes, through-bond and through-space atomic proximities. | Provides data on conformational dynamics in a biologically relevant state. | Indirect structural information; interpretation can be complex for highly flexible molecules. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms. | Solid | High-resolution, static 3D structure, bond lengths, and bond angles. | Unambiguous determination of solid-state conformation. | Requires high-quality single crystals, which can be challenging to grow; the solid-state conformation may not be the biologically active one. |
| Computational Modeling | Uses quantum mechanics or molecular mechanics to calculate the potential energy of different conformations. | In silico (gas phase or solvated) | Relative energies of conformers, potential energy surfaces, predicted geometries. | Allows for the exploration of the entire conformational landscape; can predict conformations that are difficult to isolate experimentally. | Accuracy is dependent on the level of theory and force field used; requires experimental validation. |
Conformational Preferences of Difluorophenylacetic Acid Isomers: A Theoretical Overview
The key to understanding the conformational preferences of difluorophenylacetic acid lies in the rotation around two primary single bonds: the Cα-C(phenyl) bond (τ1) and the Cα-C(O)OH bond (τ2). The relative orientation of the phenyl ring and the carboxylic acid group is influenced by a delicate balance of steric hindrance and electronic interactions governed by the fluorine substitution pattern.
Logical Relationship of Conformational Analysis Techniques
Caption: Interplay between experimental and computational methods in conformational analysis.
-
Ortho-substituted (2,4- and 2,6-difluorophenylacetic acid): The presence of a fluorine atom at the ortho position is expected to create significant steric hindrance, restricting the rotation around the Cα-C(phenyl) bond. This often leads to a non-planar arrangement where the carboxylic acid group is twisted out of the plane of the phenyl ring to minimize steric clash. For 2,6-difluorobenzamide derivatives, a non-planar conformation with a torsion angle of approximately -27° between the carboxamide and the aromatic ring was found to be the lowest energy conformation.[3] A similar trend can be anticipated for the corresponding carboxylic acids.
-
Meta-substituted (3,5-difluorophenylacetic acid): With fluorine atoms at the meta positions, steric hindrance around the Cα-C(phenyl) bond is reduced compared to ortho-substituted isomers.[1] This allows for a greater degree of rotational freedom. The conformational preference will be more influenced by electronic factors, such as dipole-dipole interactions between the C-F and C=O bonds.
-
Para- and other substitutions (e.g., 2,5- and 3,4-difluorophenylacetic acid): The conformational landscape of these isomers will be a complex interplay of the steric and electronic effects of the fluorine atoms at their respective positions.
Experimental Protocols
NMR Spectroscopy for Solution-State Conformational Analysis
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[4][5][6][7] For difluorophenylacetic acid derivatives, ¹H and ¹⁹F NMR are particularly informative.
Experimental Workflow for NMR Analysis
Caption: A typical workflow for NMR-based conformational analysis.
Step-by-step Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the difluorophenylacetic acid derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). The choice of solvent can influence the conformational equilibrium.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H NMR or trifluoroacetic acid for ¹⁹F NMR, if internal referencing is desired.[8]
-
-
Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum to identify all proton signals.
-
Acquire a 1D ¹⁹F NMR spectrum. The chemical shifts of the fluorine atoms are highly sensitive to their local electronic environment and can provide valuable information about the conformation of the phenyl ring.[9]
-
Acquire two-dimensional (2D) NMR spectra:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and aid in signal assignment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close to each other (typically < 5 Å). The intensities of NOE/ROE cross-peaks are related to the internuclear distances and are crucial for determining the three-dimensional structure.
-
-
-
Data Analysis:
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
Measure the chemical shifts (δ) and coupling constants (J) from the 1D spectra. Vicinal proton-proton coupling constants (³JHH) can be related to the dihedral angle between the coupled protons via the Karplus equation, providing information about the conformation of the side chain.
-
Integrate the cross-peaks in the NOESY/ROESY spectra to obtain relative internuclear distances.
-
-
Conformational Interpretation:
-
Use the measured coupling constants and NOE-derived distance restraints to build a model of the predominant solution-state conformation.
-
For flexible molecules, the observed NMR parameters are a population-weighted average of all contributing conformers. In such cases, the data can be used to determine the relative populations of different conformers.[10]
-
Single-Crystal X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and dihedral angles.[11]
Step-by-step Methodology:
-
Crystal Growth:
-
Grow single crystals of the difluorophenylacetic acid derivative suitable for X-ray diffraction. This is often the most challenging step. Common techniques include:
-
Slow evaporation of a saturated solution.
-
Vapor diffusion of an anti-solvent into a solution of the compound.
-
Slow cooling of a saturated solution.
-
-
The choice of solvent is critical and often requires screening of various solvents and solvent mixtures.
-
-
Data Collection:
-
Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.
-
Collect X-ray diffraction data using a single-crystal diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and dihedral angles.
-
Computational Modeling for In Silico Conformational Analysis
Computational chemistry provides a powerful means to explore the conformational landscape of a molecule and to calculate the relative energies of different conformers.[12]
Computational Workflow
Caption: A general workflow for computational conformational analysis.
Step-by-step Methodology:
-
Structure Building:
-
Build an initial 3D structure of the difluorophenylacetic acid derivative using a molecular modeling software package (e.g., GaussView, Avogadro).
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to identify low-energy conformers. This is typically done using a molecular mechanics force field, which is computationally less expensive than quantum mechanics methods.
-
-
Geometry Optimization and Energy Calculation:
-
Take the low-energy conformers identified in the conformational search and perform geometry optimization and frequency calculations using a higher level of theory, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).
-
The frequency calculations are important to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate the Gibbs free energies of the conformers.
-
-
Analysis of Results:
-
Analyze the geometries of the optimized conformers, paying close attention to the key dihedral angles (τ1 and τ2).
-
Calculate the relative populations of the conformers at a given temperature using the Boltzmann distribution based on their calculated Gibbs free energies.
-
The calculated NMR parameters (chemical shifts and coupling constants) for the different conformers can be compared with the experimental data to validate the computational model.[10]
-
Conclusion
The conformational analysis of difluorophenylacetic acid derivatives is a crucial aspect of their development as potential drug candidates. A comprehensive understanding of their three-dimensional structure and dynamic behavior can only be achieved through the synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling. While X-ray crystallography provides a high-resolution snapshot of the solid-state conformation, NMR spectroscopy offers invaluable insights into the dynamic conformational landscape in solution. Computational modeling serves as a powerful predictive and interpretative tool that connects the experimental data from both techniques. By carefully selecting and integrating these methods, researchers can gain a detailed understanding of the structure-activity relationships of these important fluorinated compounds, ultimately accelerating the drug discovery and development process.
References
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- Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the C-F bond in chemistry. Journal of Fluorine Chemistry, 114(1), 1-9.
- Seeberger, P. H., & Grüschow, S. (2012). NMR spectroscopy in organic chemistry. John Wiley & Sons.
- Stout, G. H., & Jensen, L. H. (2012). X-ray structure determination: a practical guide. John Wiley & Sons.
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PubChem. (n.d.). 2,4-Difluorophenylacetic acid. Retrieved from [Link]
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ResearchGate. (2021). Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. Retrieved from [Link]
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The Quinazoline Scaffold: A Privileged Foundation for Next-Generation Cancer Therapeutics
A Comparative Guide to the Efficacy of Synthesized Epidermal Growth Factor Receptor (EGFR) Inhibitors
Introduction: The Strategic Importance of Privileged Scaffolds
In the landscape of modern medicinal chemistry, the concept of "privileged scaffolds" represents a cornerstone of efficient drug discovery.[1] These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets, providing a robust starting point for developing novel therapeutic agents.[2][3] The quinazoline nucleus is a quintessential example of such a scaffold. Its versatile structure has been extensively modified to produce a multitude of clinically significant drugs, particularly in the realm of oncology.[4][5] This guide provides a comparative analysis of a series of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) synthesized from the foundational quinazoline structure, charting their evolution, comparative efficacy, and the experimental methodologies used to validate their therapeutic potential.
The Central Role of EGFR in Oncology and the Rise of Quinazoline Inhibitors
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[6][7] In many forms of cancer, particularly non-small cell lung cancer (NSCLC), mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled tumor growth.[8] The development of small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain has revolutionized the treatment of these cancers. The 4-anilinoquinazoline core structure proved to be an ideal template for these inhibitors, leading to the development of multiple generations of EGFR TKIs.[1]
This guide will focus on a comparative analysis of three landmark drugs, each representing a different generation of quinazoline-based EGFR inhibitors:
-
Gefitinib (First-Generation)
-
Afatinib (Second-Generation)
-
Osimertinib (Third-Generation)
We will explore how subtle modifications to the parent quinazoline scaffold have led to profound differences in binding mechanisms, efficacy against specific EGFR mutations, and overall clinical outcomes.
Evolving Mechanisms of Action: A Generational Leap in Precision
The progression from first to third-generation EGFR TKIs is a compelling narrative of rational drug design, with each generation engineered to overcome the limitations of its predecessor.
First-Generation (Gefitinib): Reversible Inhibition Gefitinib and other first-generation TKIs function as reversible inhibitors, competing with ATP for binding at the kinase domain of EGFR.[8] They are highly effective against the most common sensitizing mutations, such as exon 19 deletions and the L858R point mutation. However, their efficacy is limited by the eventual emergence of resistance, most commonly through the T790M "gatekeeper" mutation, which sterically hinders the binding of these reversible inhibitors.[9]
Second-Generation (Afatinib): Irreversible Pan-ErbB Blockade To counter acquired resistance, second-generation inhibitors like afatinib were developed. These drugs feature a reactive acrylamide group, which allows them to form an irreversible, covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket.[10] This irreversible binding provides a more sustained and potent inhibition. Furthermore, afatinib is a pan-ErbB family blocker, inhibiting not only EGFR but also other members of the family like HER2 and HER4, which can be involved in bypass signaling pathways.[10]
Third-Generation (Osimertinib): Targeting the Resistance Mutation Despite the advances of second-generation TKIs, the T790M mutation remained a significant clinical challenge. Osimertinib was specifically designed to address this. It is a third-generation, irreversible inhibitor that selectively targets both the initial sensitizing EGFR mutations and the T790M resistance mutation, while largely sparing wild-type EGFR.[11] This dual activity and selectivity for mutant forms of the receptor translate to improved efficacy and a better safety profile, particularly a reduction in the skin rash and diarrhea commonly associated with earlier-generation TKIs that inhibit wild-type EGFR.
Below is a diagram illustrating the evolution of the inhibitory mechanism across the three generations of quinazoline-based EGFR TKIs.
Caption: Evolution of EGFR Inhibition from Reversible to Irreversible and Selective Binding.
Comparative Efficacy: In Vitro Potency and Clinical Outcomes
The structural and mechanistic differences among these drugs translate directly into their efficacy profiles, both in preclinical models and in clinical trials.
In Vitro Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the IC50 values for gefitinib, afatinib, and osimertinib against wild-type (WT) EGFR and various mutant forms.
| Target | Gefitinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) | Generational Advantage |
| EGFR (Wild-Type) | ~1,200 | ~10 | ~215 | Afatinib shows potent WT inhibition; Osimertinib is more selective for mutant EGFR. |
| EGFR (Exon 19 del) | ~7 | ~0.8 | ~12-21 | Afatinib is highly potent against sensitizing mutations.[12] |
| EGFR (L858R) | ~12 | ~0.3 | ~12-21 | Afatinib demonstrates superior potency for the L858R mutation in vitro.[12] |
| EGFR (L858R + T790M) | >10,000 | ~10-100 | ~0.7-1.1 | Osimertinib is >9000x more potent than Gefitinib against the T790M mutation. [9] |
Note: IC50 values are compiled from various sources and can vary based on specific assay conditions and cell lines used.[9][12][13][14]
Head-to-Head Clinical Trial Data
Large-scale clinical trials provide the definitive assessment of a drug's efficacy and safety in patients. The LUX-Lung 7 and AURA3 trials are pivotal studies that offer direct comparisons of these quinazoline derivatives.
LUX-Lung 7: Afatinib vs. Gefitinib
The LUX-Lung 7 trial was a Phase IIb head-to-head comparison of afatinib and gefitinib as a first-line treatment for patients with EGFR mutation-positive NSCLC.
| Endpoint | Afatinib | Gefitinib | Hazard Ratio (95% CI) | Key Takeaway |
| Progression-Free Survival (PFS) | Median 11.0 months | Median 10.9 months | 0.73 (0.57-0.95) | Afatinib significantly reduced the risk of progression compared to gefitinib.[15] |
| Time-to-Treatment Failure (TTF) | Median 13.7 months | Median 11.5 months | 0.73 (0.58-0.92) | Patients remained on afatinib treatment for a longer duration.[15] |
| Objective Response Rate (ORR) | 70% | 56% | Odds Ratio 1.87 (p=0.0083) | A significantly higher percentage of patients experienced tumor shrinkage with afatinib.[16] |
| Overall Survival (OS) | Median 27.9 months | Median 24.5 months | 0.86 (0.66-1.12) | The difference in overall survival was not statistically significant.[8][16] |
AURA3: Osimertinib vs. Platinum-Pemetrexed Chemotherapy
The AURA3 trial evaluated the efficacy of osimertinib in patients with EGFR T790M-positive advanced NSCLC who had progressed after first-line EGFR-TKI therapy, comparing it to standard-of-care chemotherapy.
| Endpoint | Osimertinib | Platinum-Pemetrexed Chemotherapy | Hazard Ratio (95% CI) | Key Takeaway |
| Progression-Free Survival (PFS) | Median 10.1 months | Median 4.4 months | 0.30 (0.23-0.41) | Osimertinib demonstrated a profound, statistically significant improvement in PFS.[17] |
| Objective Response Rate (ORR) | 71% | 31% | Odds Ratio 5.39 (p<0.001) | Osimertinib led to a much higher response rate compared to chemotherapy.[18] |
| Overall Survival (OS) | Median 26.8 months | Median 22.5 months | 0.87 (0.67-1.12) | OS was not statistically significant, largely due to a high rate of crossover from the chemotherapy arm to the osimertinib arm upon progression.[19][20] |
More recent real-world studies comparing first-line afatinib and osimertinib have shown no significant differences in PFS or OS in the overall population, though osimertinib showed a benefit in patients with brain metastases at baseline.[1][21]
Experimental Methodologies: Validating Kinase Inhibition
The determination of a drug's inhibitory activity is a critical step in its development. An in vitro kinase assay is a standard method used to quantify the potency of inhibitors like gefitinib, afatinib, and osimertinib.
Featured Protocol: In Vitro EGFR Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to EGFR kinase activity.
Objective: To determine the IC50 value of a test compound (e.g., a quinazoline derivative) against a recombinant EGFR kinase.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Test Compound (serially diluted in DMSO)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Experimental Workflow Diagram:
Caption: Workflow for an In Vitro EGFR Kinase Inhibition Assay using ADP-Glo™ Technology.
Step-by-Step Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in 100% DMSO. A typical starting concentration might be 10 mM.
-
Reaction Plate Setup:
-
Add 1 µL of the serially diluted compound or DMSO (for vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of diluted EGFR enzyme in kinase assay buffer to each well.
-
Causality Check: Pre-incubating the enzyme and inhibitor allows for the binding to reach equilibrium (for reversible inhibitors) or for the covalent reaction to proceed (for irreversible inhibitors) before the substrate is introduced.
-
-
Kinase Reaction Initiation:
-
Prepare a master mix of the Poly(Glu, Tyr) substrate and ATP in kinase assay buffer. The ATP concentration should be close to its Km value for EGFR to ensure sensitive detection of competitive inhibitors.
-
Add 2 µL of the substrate/ATP mix to each well to start the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP. Incubate for 40 minutes.
-
Causality Check: Depleting the original ATP is crucial to ensure that the light signal generated in the next step is only from the ATP converted from the reaction-produced ADP.
-
Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the EGFR kinase into ATP and, in a coupled reaction with luciferase, generates a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
This self-validating system includes positive controls (enzyme, no inhibitor) and negative controls (no enzyme) to ensure the integrity of the results. The protocol's precision allows for the robust comparison of the potency of different quinazoline derivatives.
Conclusion and Future Directions
The journey from gefitinib to osimertinib, all stemming from the privileged quinazoline scaffold, exemplifies the power of iterative, structure-based drug design. Each generation has provided a more refined therapeutic tool, addressing specific mechanisms of resistance and improving patient outcomes. The comparative data clearly shows a progression towards more potent and selective agents, with osimertinib now established as a standard of care in many clinical scenarios.
The development, however, does not stop here. As resistance to third-generation inhibitors emerges, often through mutations like C797S which alters the covalent binding site, research is already underway to develop fourth-generation TKIs and combination strategies. The foundational quinazoline scaffold, with its proven versatility and drug-like properties, will undoubtedly continue to serve as a critical starting point for the next wave of innovative cancer therapies.
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Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Privileged Scaffold. Chemical Reviews, 103(3), 893–930. Available at: [Link]
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Hirano, T., Yasuda, H., Tani, T., et al. (2015). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 6(36), 38789–38803. Available at: [Link]
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Lee, E., et al. (2023). Osimertinib vs. afatinib as first-line treatment for patients with metastatic non-small cell lung cancer with an EGFR exon 19 deletion or exon 21 L858R mutation. Journal of Thoracic Disease, 15(11), 6115-6125. Available at: [Link]
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Ramalingam, S. S., & Pillai, R. N. (2017). AURA 3: the last word on chemotherapy as a control arm in EGFR mutant NSCLC?. Translational lung cancer research, 6(Suppl 1), S100–S102. Available at: [Link]
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Wu, Y-L., et al. (2020). Osimertinib versus platinum-pemetrexed for patients with EGFR T790M advanced NSCLC and progression on a prior EGFR-tyrosine kinase inhibitor: AURA3 overall survival analysis. Annals of Oncology, 31(11), 1536-1544. Available at: [Link]
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Ercan, D., et al. (2015). Investigating Novel Resistance Mechanisms to Third-Generation EGFR Tyrosine Kinase Inhibitor Osimertinib in Non–Small Cell Lung Cancer Patients. Clinical Cancer Research, 21(22), 5201-5210. Available at: [Link]
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Cortot, A. B., et al. (2013). Activation of signal transducer and activator of transcription 3 (STAT3) signaling in EGFR mutant non-small-cell lung cancer (NSCLC). Journal of Thoracic Oncology, 8(7), 889-897. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking Synthesis Routes for Economic Viability
In the competitive landscape of chemical and pharmaceutical development, the elegance of a synthetic route is no longer solely defined by its chemical ingenuity or yield. True elegance lies in its economic viability and sustainability. For researchers, scientists, and drug development professionals, the ability to rigorously benchmark potential synthesis routes from an economic perspective, even at an early stage, is paramount. A theoretically brilliant synthesis that is commercially unfeasible is a path to a dead end.
This guide provides a comprehensive framework for evaluating and comparing chemical synthesis routes through the lens of techno-economic analysis (TEA).[1] We will move beyond simplistic yield comparisons to dissect the critical factors that determine the ultimate cost-effectiveness and scalability of a process. By integrating principles of green chemistry with robust cost analysis, this guide will equip you with the methodologies to make data-driven decisions that align scientific innovation with commercial success.
Pillar 1: The Core of Profitability: Cost of Goods (COGS) Analysis
The most direct measure of a route's economic potential is the Cost of Goods (COGS), which encompasses all direct costs associated with producing the final molecule. A thorough COGS analysis provides a foundational economic baseline for comparison.
The "Why": Deconstructing Production Costs
Understanding COGS is crucial because it directly impacts the profitability and market feasibility of a chemical product.[2] Raw materials often represent the single largest cost position in chemical manufacturing, sometimes accounting for 80-90% of the total cash cost of production for bulk chemicals.[3][4] Therefore, a detailed analysis of these inputs is non-negotiable. The choice of reagents and solvents not only contributes to direct costs but also carries hidden expenses related to handling, safety measures, and waste disposal.
The goal is to move from "back-of-the-envelope" calculations to a structured analysis that can highlight major cost drivers early in the development process. This allows for targeted optimization efforts, such as identifying expensive starting materials where a cheaper alternative or a more convergent synthesis could offer significant savings.[5][6]
Experimental Protocol: Calculating Route-Specific COGS
This protocol outlines a method for calculating the estimated COGS per kilogram of the final product for a given synthetic route.
Objective: To determine the direct material cost for two or more potential synthesis routes.
Methodology:
-
Map the Synthetic Route: For each proposed route, draw out every chemical transformation from the starting materials to the final product, including all intermediates.
-
List All Inputs: Create a comprehensive list of every material that enters the process. This includes:
-
Starting materials and reagents
-
Catalysts
-
Solvents (for reaction and purification)
-
Any processing aids (e.g., acids, bases, quenching agents).
-
-
Determine Molar Equivalents and Yields: For each step, note the stoichiometry (molar equivalents) of each reactant relative to the limiting reagent. Use experimentally determined or reasonably estimated yields for each transformation.
-
Source Material Costs: Obtain realistic bulk pricing for all materials. It is critical to look beyond small-scale laboratory catalog prices, as these can be orders of magnitude higher than industrial-scale costs.[6] Use commercial supplier databases or request quotes for projected annual volumes.
-
Calculate Material Mass and Cost per Step:
-
Start with a basis of producing 1 kg of the final product.
-
Work backward through the synthesis (retrosynthetically), calculating the required mass of each intermediate and reactant at each step, accounting for the yield of that step.
-
The formula for the required mass of an input at a given step is:
where MW is the molecular weight and Molar_eq is the molar equivalent.
-
Multiply the calculated mass of each material by its bulk cost per unit mass to get the cost contribution of that material.
-
-
Sum All Costs: Aggregate the costs of all materials across all steps to arrive at the total COGS for the entire synthetic route.
Pillar 2: Efficiency and Sustainability as Economic Drivers
Green chemistry metrics are not merely for environmental stewardship; they are powerful indicators of process efficiency and, by extension, economic health.[7] Inefficient processes generate waste, and waste is a product that has been paid for (in terms of raw materials and energy) but cannot be sold. It then incurs additional costs for disposal.
The "Why": Measuring What Matters
-
Process Mass Intensity (PMI): Defined as the total mass of all materials (raw materials, solvents, reagents, process water) used to produce a specified mass of product, PMI is a holistic metric that exposes the true inefficiency of a process.[8] A high PMI indicates that a large proportion of the materials brought into the plant leave as waste, representing a significant economic drain. The ACS Green Chemistry Institute Pharmaceutical Roundtable has identified PMI as a key metric for evaluating the overall greenness of a process.[8]
-
E-Factor (Environmental Factor): This metric is calculated as the total mass of waste generated per kilogram of product.[9] It directly quantifies the waste output of a process. Different sectors of the chemical industry have vastly different typical E-Factors, highlighting the opportunities for improvement in fine chemical and pharmaceutical synthesis.[10] The relationship between these two key metrics is simple: E-Factor = PMI - 1.[9]
By calculating and comparing these metrics, you can objectively determine which synthetic route is more resource-efficient and less waste-intensive, both of which translate directly to lower operational costs.
Experimental Protocol: Calculating PMI and E-Factor
Objective: To quantify and compare the mass efficiency and waste generation of different synthetic routes.
Methodology:
-
Gather Mass Data: From your experimental notebook or batch records for a specific synthesis, accurately record the mass of every single material that was used in the process from start to finish. This includes:
-
All reactants and starting materials.
-
All solvents used for the reaction, workup, and purification (e.g., extraction, chromatography).
-
All reagents, catalysts, and processing aids (e.g., drying agents, acids/bases for pH adjustment).
-
-
Record Final Product Mass: Accurately weigh the final, isolated, and purified product.
-
Calculate Process Mass Intensity (PMI):
-
Sum the masses of all materials from Step 1 to get the "Total Mass In".
-
The formula is:
-
-
Calculate E-Factor:
-
The formula is:
-
Alternatively, E-Factor = PMI - 1.
-
Pillar 3: Capital and Operational Expenditures (CAPEX & OPEX)
Beyond the direct cost of materials, the choice of a synthetic route has profound implications for the infrastructure required to run it (CAPEX) and the ongoing costs of operation (OPEX).[11]
The "Why": The Hidden Costs of Complexity
-
Capital Expenditures (CAPEX): This is the investment required to build or equip a manufacturing facility.[12][13] A synthesis route requiring extreme temperatures, high pressures, or specialized corrosion-resistant reactors will have a significantly higher CAPEX than a route that runs under ambient conditions in standard glass-lined vessels. While a detailed CAPEX estimation is complex, early consideration of these factors is vital to avoid selecting a route that is prohibitively expensive to scale up.[14]
-
Operating Expenditures (OPEX): These are the ongoing costs of running the plant.[15][16]
-
Energy Consumption: Reactions that require prolonged heating at high temperatures or cryogenic cooling are energy-intensive and thus more expensive to operate.[17]
-
Cycle Time: This is the total time required to complete one batch of production, from charging the first raw material to isolating the final product.[5] Longer cycle times mean lower throughput for a given reactor size, directly impacting the plant's overall productivity and profitability.
-
Labor: Complex, multi-step processes with difficult purifications require more operator intervention and quality control checks, increasing labor costs.
-
The following diagram illustrates the workflow for a comprehensive techno-economic assessment, integrating these different pillars.
Caption: Workflow for a comprehensive Techno-Economic Assessment (TEA).
Pillar 4: The "SELECT" Criteria for a Holistic View
While cost and efficiency are primary drivers, a truly robust assessment incorporates broader strategic factors. The "SELECT" criteria, widely adopted in the pharmaceutical industry, provide an excellent framework for this holistic evaluation.[18]
-
S afety: Are there hazardous reagents or extreme reaction conditions that pose significant safety risks and require costly mitigation?
-
E nvironmental: Beyond waste mass (E-Factor), what is the nature of the waste? Are toxic or difficult-to-treat byproducts generated?
-
L egal: Does the route infringe on existing patents?
-
E conomics: The core of our discussion—is the process cost-effective?
-
C ontrol: Can the process be reliably controlled to produce the product with consistent quality and impurity profiles?
-
T hroughput: Does the route allow for high productivity in a given facility? This is directly linked to cycle time and space-time yield.
Considering these factors ensures that the chosen route is not only economically viable but also safe, sustainable, and manufacturable in a regulated environment.
Comparative Analysis in Practice: A Case Study
To illustrate these principles, let's consider a hypothetical comparison between two potential synthesis routes for a target molecule.
Table 1: Comparative Analysis of Synthesis Route A vs. Route B
| Metric | Route A | Route B | Rationale for Impact |
| Number of Steps | 8 | 5 | Fewer steps generally lead to higher overall yield and shorter cycle times. |
| Overall Yield | 35% | 50% | Higher yield directly reduces the amount of starting material needed per kg of product. |
| Estimated COGS/kg | $250 | $150 | Driven by cheaper starting materials and higher overall yield in Route B.[3] |
| Process Mass Intensity (PMI) | 150 | 60 | Route B is significantly more mass-efficient, using less solvent and generating less waste.[19] |
| E-Factor | 149 | 59 | Directly reflects the lower waste generation of Route B. |
| Key Hazard | Use of a pyrophoric reagent | High-pressure hydrogenation | Safety considerations impact CAPEX (specialized equipment) and OPEX (safety protocols).[18] |
| Estimated Cycle Time | 96 hours | 60 hours | Shorter cycle time in Route B allows for greater plant throughput.[5] |
This table clearly demonstrates that while both routes may be chemically feasible, Route B presents a far more compelling case for economic viability due to its higher efficiency, lower cost, and improved throughput.
The following diagram shows the interplay of various cost components that contribute to the final economic assessment.
Caption: Interrelationship of key cost components in chemical synthesis.
Conclusion
Benchmarking synthetic routes for economic viability is an essential, data-driven discipline that should be integrated into the research and development process from the very beginning. By moving beyond yield as the sole metric of success and embracing a holistic approach that includes COGS analysis, process efficiency metrics like PMI and E-Factor, and considerations for operational and capital costs, scientists can significantly enhance the probability of their discoveries translating into commercially successful products. The methodologies and protocols outlined in this guide provide a robust framework for making informed, objective comparisons, ensuring that the most promising and economically sound synthetic route is chosen for advancement.
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A Researcher's Comparative Guide to Cross-Reactivity Studies
In the landscape of therapeutic compound development, ensuring target specificity is paramount. Off-target interactions, or cross-reactivity, can lead to unforeseen adverse effects, derailing promising candidates in late-stage clinical trials. This guide provides an in-depth comparison of the essential methodologies employed to assess the cross-reactivity of resulting compounds, offering insights into experimental design, data interpretation, and regulatory considerations. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to navigate this critical aspect of preclinical safety assessment.
The Imperative of Cross-Reactivity Assessment
Cross-reactivity refers to the unintended binding of a therapeutic agent to molecules other than its designated target.[1][2][3] This phenomenon can stem from shared structural features or epitopes between the intended target and other endogenous proteins.[1] Identifying and characterizing these off-target interactions early in the drug discovery process is crucial for several reasons:
-
Minimizing Toxicity: Unforeseen binding can trigger adverse reactions and toxicity, jeopardizing patient safety.[2][4]
-
Improving Efficacy: Off-target binding can reduce the concentration of the therapeutic available to engage its intended target, thereby diminishing its efficacy.
-
Informing Lead Optimization: Early identification of cross-reactivity allows for the rational design of more specific and safer lead compounds.[5]
-
Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate comprehensive cross-reactivity assessments as part of Investigational New Drug (IND) or Clinical Trial Applications (CTA).[6][7][8]
Comparative Analysis of Key Methodologies
A multi-faceted approach is often necessary to thoroughly evaluate cross-reactivity. The choice of methodology depends on the nature of the therapeutic compound (e.g., monoclonal antibody, small molecule), the stage of development, and the specific questions being addressed. Here, we compare the most widely used techniques.
| Methodology | Principle | Primary Application | Strengths | Limitations |
| Tissue Cross-Reactivity (TCR) Studies | Immunohistochemistry (IHC) on a panel of normal human and animal tissues.[1][6] | Gold standard for biologics to identify on- and off-target binding in a native tissue context.[6][9] | Provides anatomical context of binding; required by regulatory agencies.[7][8][10] | Labor-intensive; interpretation can be subjective; may not detect low-affinity interactions.[9] |
| Immunoassays (ELISA, Western Blot) | Utilize specific antibodies to detect and quantify protein interactions. | High-throughput screening for binding to a predefined panel of related proteins. | High sensitivity and specificity; well-established and cost-effective. | Prone to interference and cross-reactivity of the detection antibodies themselves.[11][12][13][14] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[15] | Real-time kinetic analysis (association and dissociation rates) of binding interactions.[15][16] | Label-free; provides quantitative data on binding affinity and kinetics.[15][17] | Requires specialized equipment; can be sensitive to buffer conditions. |
| Cell-Based Assays | Assess the functional consequences of compound binding in a cellular context.[18][19] | Evaluating off-target effects on signaling pathways and cellular functions.[18] | High biological relevance; can identify functional outcomes of off-target binding.[19] | Can be complex to develop and validate; results may be cell-line dependent. |
| In Silico (Computational) Modeling | Uses computer algorithms to predict potential off-target interactions based on structural homology and other parameters.[5][20] | Early-stage screening of large compound libraries to prioritize candidates for experimental testing.[5][20] | High-throughput and cost-effective; can guide experimental design.[20][21] | Predictions require experimental validation; accuracy depends on the quality of the algorithms and databases. |
Experimental Protocols: A Step-by-Step Guide
Tissue Cross-Reactivity (TCR) Study Workflow
TCR studies are a cornerstone of preclinical safety assessment for antibody-based therapeutics.[6][9][22] The primary goal is to identify potential off-target binding across a comprehensive panel of human tissues.[1]
Objective: To visually identify the binding of a therapeutic antibody to a wide range of normal human tissues using immunohistochemistry (IHC).
Methodology:
-
Tissue Selection: A standard panel of 32-38 normal human tissues from at least three unrelated donors is recommended by the FDA and EMA.[8][10] Tissues should be quick-frozen to preserve antigen integrity.[7][8]
-
Antibody Labeling: The therapeutic antibody is typically labeled with biotin or a fluorescent tag for detection.
-
IHC Staining:
-
Cryosection the frozen tissues.
-
Fix the sections and block non-specific binding sites.
-
Incubate with the labeled therapeutic antibody at various concentrations.
-
Apply a detection reagent (e.g., streptavidin-peroxidase for biotin-labeled antibodies).
-
Add a chromogenic substrate to visualize binding.
-
Counterstain to visualize tissue morphology.
-
-
Data Analysis: A board-certified pathologist evaluates the stained slides for the presence, intensity, and cellular location of staining.[6] Staining is compared to that of a negative control (isotype-matched antibody) to differentiate specific from non-specific binding.
Caption: Workflow for a standard Tissue Cross-Reactivity (TCR) study.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides invaluable real-time data on the binding kinetics of a therapeutic compound to its potential off-targets.[15][16]
Objective: To quantify the association and dissociation rates of a compound with a panel of purified off-target proteins.
Methodology:
-
Sensor Chip Preparation: Immobilize the purified potential off-target proteins onto the surface of a sensor chip.
-
Analyte Injection: Inject the therapeutic compound (analyte) at various concentrations over the sensor chip surface.
-
Data Acquisition: Monitor the change in the SPR signal in real-time as the analyte binds to and dissociates from the immobilized ligands.
-
Kinetic Analysis: Fit the binding data to a suitable kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Caption: Key steps in a Surface Plasmon Resonance (SPR) experiment.
Interpreting the Data: A Guide for Decision Making
The interpretation of cross-reactivity data requires careful consideration of the experimental context and the potential clinical implications.
-
TCR Studies: Positive staining in a TCR study does not automatically signify a safety concern.[9] The biological relevance of the binding must be assessed. For instance, binding to an intracellular target by a large molecule therapeutic that cannot penetrate the cell membrane may be of low risk.
-
Immunoassays: It is crucial to differentiate true cross-reactivity from assay artifacts.[12] The use of appropriate controls, such as blocking peptides, can help confirm the specificity of the observed interactions.
-
SPR: The affinity (KD) of the off-target interaction is a key parameter. Low-affinity interactions may not be physiologically relevant, especially if the therapeutic is administered at concentrations well below the KD for the off-target.
-
Cell-Based Assays: A functional response in a cell-based assay provides strong evidence for a biologically relevant off-target effect.[18][19] The nature and potency of the functional response should be carefully evaluated.
Conclusion and Future Directions
A thorough and well-designed cross-reactivity assessment is a non-negotiable component of modern drug development. By employing a combination of in vitro and in situ techniques, researchers can gain a comprehensive understanding of the specificity profile of their therapeutic candidates. The integration of in silico predictive tools holds promise for further streamlining the early stages of this process.[20] Ultimately, a proactive and data-driven approach to evaluating cross-reactivity is essential for developing safer and more effective medicines.
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A Researcher's Guide to Spectroscopic Comparison of Fluorinated Building Blocks: Toluene and its Fluorinated Analogs
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties imparted by fluorine—such as altered lipophilicity, metabolic stability, and binding affinities—are pivotal in optimizing lead compounds.[1][2][3][4] Understanding the spectroscopic signatures of these fluorinated building blocks is not merely a characterization step; it is fundamental to confirming molecular identity, assessing purity, and elucidating structural details that govern biological activity.
This guide provides an in-depth spectroscopic comparison of a simple yet illustrative aromatic system: toluene and its progressively fluorinated counterparts in the para position: 4-fluorotoluene, 4-(difluoromethyl)toluene, and 4-(trifluoromethyl)toluene. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will explore the profound influence of fluorine substitution on the spectroscopic properties of these essential building blocks.
The Inductive Effect: The "Why" Behind the Spectroscopic Shifts
The potent electron-withdrawing inductive effect of fluorine is the primary driver of the observed spectroscopic differences. As the number of fluorine atoms on the methyl group increases, the electron density of the aromatic ring is significantly perturbed. This polarization of the carbon-fluorine bond, the most polarized single bond in organic chemistry, creates a cascade of electronic effects that are readily observed in various spectroscopic techniques. This guide will dissect these effects, providing you with the foundational knowledge to interpret the spectra of your own fluorinated molecules with confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR each provide a unique and complementary piece of the structural puzzle.
¹H NMR Spectroscopy
In ¹H NMR, the introduction of fluorine leads to predictable downfield shifts for the aromatic protons due to the deshielding effect of the electron-withdrawing fluorinated substituent. The magnitude of this shift correlates with the extent of fluorination. Furthermore, the protons on the fluorinated methyl group exhibit characteristic splitting patterns due to coupling with the adjacent fluorine atoms (JHF).
-
Toluene: The aromatic protons of toluene appear as a complex multiplet, while the methyl protons are a singlet.[1][5][6][7]
-
4-Fluorotoluene: The aromatic protons are split into two pseudo-triplets due to coupling with both the methyl protons and the fluorine atom. The methyl protons remain a singlet.[8][9][10]
-
4-(Difluoromethyl)toluene: The proton on the difluoromethyl group appears as a characteristic triplet due to coupling with the two fluorine atoms.[11][12] The aromatic protons are further deshielded compared to 4-fluorotoluene.
-
4-(Trifluoromethyl)toluene: The absence of protons on the trifluoromethyl group simplifies this region of the spectrum. The aromatic protons are significantly deshielded and often appear as two distinct doublets.[13][14][15]
¹³C NMR Spectroscopy
The influence of fluorine is also prominent in ¹³C NMR spectroscopy. The carbon atom directly attached to the fluorine(s) exhibits a large downfield shift and displays characteristic splitting due to one-bond carbon-fluorine coupling (¹JCF). This coupling is a powerful diagnostic tool for identifying fluorinated carbons. The aromatic carbons also show shifts and smaller C-F couplings (ⁿJCF, where n > 1).[2][16][17][18][19][20]
-
Toluene: Shows five distinct signals in the aromatic region and one for the methyl carbon.[2][16][17][19][20]
-
4-Fluorotoluene: The carbon directly bonded to fluorine (C4) is significantly shifted and appears as a doublet with a large ¹JCF coupling constant. The other aromatic carbons also show smaller couplings.[8][21][22]
-
4-(Difluoromethyl)toluene: The difluoromethyl carbon appears as a triplet with a large ¹JCF.[11][12]
-
4-(Trifluoromethyl)toluene: The trifluoromethyl carbon is observed as a quartet due to coupling with the three fluorine atoms, with a characteristically large ¹JCF.[13][14][15][23]
¹⁹F NMR Spectroscopy
¹⁹F NMR is exceptionally sensitive to the local electronic environment, offering a wide chemical shift range that minimizes signal overlap.[24] This makes it an invaluable tool for studying fluorinated compounds.
-
4-Fluorotoluene: Exhibits a single resonance for the fluorine atom on the aromatic ring.[8][20]
-
4-(Difluoromethyl)toluene: Shows a single resonance that is split into a doublet by the adjacent proton.[11][12]
-
4-(Trifluoromethyl)toluene: Presents a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[13][14][15]
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The carbon-fluorine bond gives rise to strong absorption bands in the fingerprint region of the IR spectrum, typically between 1000 and 1400 cm⁻¹. The exact position and intensity of these bands are sensitive to the number of fluorine atoms and the overall molecular structure.[3][5][11][25][26][27][28]
-
Toluene: The spectrum is characterized by C-H stretching vibrations of the aromatic ring and the methyl group, and characteristic aromatic C-C stretching bands.[3][5][11][25][26][27][28]
-
Fluorinated Analogs: The spectra of the fluorinated analogs are distinguished by the appearance of intense C-F stretching bands. As the number of fluorine atoms increases, the intensity and complexity of these bands in the 1000-1400 cm⁻¹ region also increase. For the trifluoromethyl group, characteristic symmetric and asymmetric stretching vibrations are observed.[14][29]
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The mass spectra of fluorinated compounds are often distinctly different from their non-fluorinated counterparts.
-
Toluene: The mass spectrum of toluene shows a prominent molecular ion peak (M⁺) and a base peak at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺).[4][28][30][31]
-
Fluorinated Analogs: The presence of fluorine significantly alters the fragmentation pathways. For the trifluoromethyl-substituted toluene, the loss of a fluorine atom or the entire CF₃ group is a common fragmentation pathway. The tropylium ion equivalent may also be observed, but its relative abundance can be lower. The molecular ion peak is generally still observable.[12][32]
Comparative Spectroscopic Data Summary
| Compound | ¹H NMR Highlights | ¹³C NMR Highlights | ¹⁹F NMR Highlights | Key IR Absorptions (cm⁻¹) | Key Mass Spec Fragments (m/z) |
| Toluene | Ar-H: ~7.1-7.3 ppm (m); CH₃: ~2.3 ppm (s) | Ar-C: ~125-138 ppm; CH₃: ~21 ppm | N/A | C-H (Ar): ~3030; C-H (alk): ~2920; C=C (Ar): ~1605, 1495 | 92 (M⁺), 91 ([C₇H₇]⁺) |
| 4-Fluorotoluene | Ar-H: ~7.0-7.2 ppm (m); CH₃: ~2.3 ppm (s) | C-F: ~162 ppm (d, ¹JCF ≈ 245 Hz) | ~ -115 ppm (m) | C-F: ~1220 | 110 (M⁺), 91 ([C₇H₆F]⁺) |
| 4-(Difluoromethyl)toluene | Ar-H: ~7.3-7.5 ppm (m); CHF₂: ~6.6 ppm (t, ²JHF ≈ 56 Hz); CH₃: ~2.4 ppm (s) | CHF₂: ~113 ppm (t, ¹JCF ≈ 238 Hz) | ~ -110 ppm (d, ²JHF ≈ 56 Hz) | C-F: ~1100-1300 | 142 (M⁺), 123 ([M-F]⁺), 91 ([C₇H₆F]⁺) |
| 4-(Trifluoromethyl)toluene | Ar-H: ~7.4-7.6 ppm (two d); CH₃: ~2.4 ppm (s) | CF₃: ~124 ppm (q, ¹JCF ≈ 272 Hz) | ~ -63 ppm (s) | C-F: ~1320, 1160, 1120 | 162 (M⁺), 143 ([M-F]⁺), 112 ([M-CF₃]⁺), 91 ([C₇H₄F]⁺) |
Note: Chemical shifts (δ) are reported in ppm and coupling constants (J) in Hz. NMR data is typically referenced to TMS (¹H, ¹³C) or CFCl₃ (¹⁹F). IR data is in cm⁻¹. Mass spec data shows prominent fragments.
Experimental Protocols
General Sample Preparation for NMR Spectroscopy
-
Weigh approximately 5-10 mg of the fluorinated building block into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d is a common choice for non-polar to moderately polar compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for ¹H and ¹³C NMR if quantitative analysis or precise chemical shift referencing is required. For ¹⁹F NMR, an external standard like CFCl₃ is often used, or the spectrometer can be referenced to its internal lock signal.
-
Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved.
-
Place the NMR tube in the spectrometer for analysis.
dot
Caption: A generalized workflow for the spectroscopic analysis of fluorinated building blocks.
The Causality Behind Spectroscopic Observations
The observed trends in the spectroscopic data are a direct consequence of the electronic properties of fluorine.
dot
Caption: The causal relationship between fluorination and the resulting spectroscopic changes.
Conclusion
The systematic fluorination of a simple aromatic building block like toluene provides a clear and instructive demonstration of the profound impact of fluorine on its spectroscopic properties. By understanding the principles of how fluorine's electronegativity influences NMR chemical shifts and coupling constants, alters IR vibrational frequencies, and directs mass spectral fragmentation, researchers can more effectively and confidently characterize novel fluorinated compounds. This knowledge is not just academic; it is a critical component of the drug discovery and development process, enabling the rational design and synthesis of next-generation therapeutics.
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Safety Operating Guide
Proper Disposal of (4-Amino-2,3-difluorophenyl)acetic acid: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling (4-Amino-2,3-difluorophenyl)acetic acid are at the forefront of innovation. However, with great discovery comes the great responsibility of ensuring laboratory safety and environmental stewardship. This guide provides essential, immediate, and procedural information for the proper disposal of (4-Amino-2,3-difluorophenyl)acetic acid, moving beyond a simple checklist to instill a deep understanding of the principles behind these critical protocols. Our commitment is to empower you with the knowledge to maintain a safe and compliant laboratory environment.
Understanding the Hazard Profile of (4-Amino-2,3-difluorophenyl)acetic acid
The presence of the aromatic amine group suggests potential toxicity and the possibility of being a skin and eye irritant.[1] Aromatic amines as a class of compounds are known for their potential to cause long-term ecological damage through bioaccumulation. The difluorophenyl group indicates that this is a halogenated organic compound. Such compounds are often subject to specific hazardous waste regulations due to their persistence in the environment.[2] Furthermore, the acetic acid functional group imparts corrosive properties.[3]
Therefore, (4-Amino-2,3-difluorophenyl)acetic acid must be treated as hazardous waste . Improper disposal, such as drain disposal, is strictly prohibited and can lead to environmental contamination and regulatory penalties.[3][4]
Core Principles of Disposal
The cornerstone of proper chemical disposal is a comprehensive waste management plan. For academic and research laboratories, the Environmental Protection Agency (EPA) provides specific guidelines under Subpart K of the Resource Conservation and Recovery Act (RCRA).[5] These regulations emphasize the importance of trained professionals making hazardous waste determinations and the regular removal of such waste from laboratory settings.
A crucial aspect of managing waste from (4-Amino-2,3-difluorophenyl)acetic acid is the segregation of halogenated organic compounds from non-halogenated waste streams.[6] This is because the disposal methods and costs for these two categories of waste can differ significantly.[6]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe and compliant disposal of (4-Amino-2,3-difluorophenyl)acetic acid.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Safety Goggles: To protect against splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Lab Coat: To protect skin and clothing.
2. Waste Collection:
-
Collect all waste containing (4-Amino-2,3-difluorophenyl)acetic acid, including residues, contaminated materials (e.g., filter paper, absorbent pads), and solutions, in a designated hazardous waste container.[3]
-
The container must be made of a material compatible with the chemical. For acidic and halogenated compounds, a high-density polyethylene (HDPE) container is a suitable choice.
-
Do not mix this waste with other waste streams, particularly non-halogenated organic waste.[6]
3. Labeling:
-
Properly label the hazardous waste container with the words "Hazardous Waste."[3]
-
The label must clearly identify the contents, including the full chemical name: "(4-Amino-2,3-difluorophenyl)acetic acid."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the first waste was added to the container.
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area (SAA) or central accumulation area (CAA) within the laboratory.
-
The storage area should be secure and away from incompatible materials.
-
Ensure that the storage duration complies with your institution's and local regulations, which can vary based on the amount of hazardous waste generated.
5. Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and reputable hazardous waste disposal company.[3][4]
-
Your institution's Environmental Health and Safety (EHS) department will typically coordinate this process.
-
Never attempt to treat or dispose of this chemical waste through conventional means.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
1. Evacuate and Alert:
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or involves a significant release of dust or vapor, evacuate the area and contact your institution's emergency response team.
2. Control and Contain:
-
For small, manageable spills, and only if you are trained to do so, proceed with cleanup.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[3] Do not use combustible materials like paper towels to absorb the bulk of the spill.
3. Collection and Decontamination:
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]
-
Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Properly label the waste container as described in the disposal protocol.
4. Reporting:
-
Report the spill to your supervisor and your institution's EHS department, even if it is a minor spill.
Disposal Options Summary
| Disposal Method | Suitability for (4-Amino-2,3-difluorophenyl)acetic acid | Rationale |
| Incineration | Recommended | High-temperature incineration is the preferred method for the complete destruction of halogenated organic compounds, minimizing environmental impact. |
| Landfill | Not Recommended | Due to its potential toxicity and persistence, landfilling is not an environmentally sound option for this compound. |
| Drain Disposal | Strictly Prohibited | This compound is harmful to aquatic life and can persist in the environment. Drain disposal is a violation of environmental regulations.[3][4] |
| Neutralization (as a primary disposal method) | Not Recommended | While the acidic component can be neutralized, this does not address the hazards associated with the halogenated aromatic amine structure. The resulting salt would still be considered hazardous waste. |
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of (4-Amino-2,3-difluorophenyl)acetic acid.
Caption: Decision workflow for the proper disposal of (4-Amino-2,3-difluorophenyl)acetic acid.
By adhering to these guidelines, you contribute to a culture of safety and environmental responsibility within your laboratory. This proactive approach not only ensures regulatory compliance but also protects you, your colleagues, and the wider community.
References
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2-amino-2-(2,4-difluorophenyl)acetic Acid. (n.d.). PubChem. Retrieved from [Link]
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2-amino-2-(2,4-difluorophenyl)acetic Acid. (n.d.). LookChem. Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2023, March 23). US EPA. Retrieved from [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]
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How to Dispose of Acetic Acid. (n.d.). Lab Alley. Retrieved from [Link]
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EPA HAZARDOUS WASTE CODES. (n.d.). US EPA. Retrieved from [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2023, December 1). US EPA. Retrieved from [Link]
-
ICSC 0274 - FLUOROACETIC ACID. (n.d.). International Chemical Safety Cards (ICSCs). Retrieved from [Link]
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HACH LANGE Amino Acid F Reagent Solution (2386442). (n.d.). Scribd. Retrieved from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
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Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for (4-Amino-2,3-difluorophenyl)acetic acid
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling (4-Amino-2,3-difluorophenyl)acetic acid. The protocols herein are designed to be a self-validating system, grounded in the principles of risk assessment and the hierarchy of controls. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a thorough analysis of its structural analogs provides a robust framework for determining its hazard profile and necessary protective measures.
Hazard Assessment: An Evidence-Based Approach
(4-Amino-2,3-difluorophenyl)acetic acid is an aromatic amino acid containing a halogenated phenyl group. This structure suggests potential hazards that must be respected. By examining data from close structural relatives, we can anticipate its toxicological properties.
-
2,3-Difluoro phenyl acetic acid is classified as causing severe skin burns and eye damage, and is harmful if swallowed, inhaled, or in contact with skin.[1]
-
Phenylacetic acid is known to cause serious eye irritation and may be harmful if swallowed.[2][3][4]
-
Other fluorinated aromatic compounds, such as 2-[(4-Fluorophenyl)thio]acetic acid , are known skin and eye irritants that may also cause respiratory irritation.[5][6]
-
The parent acetic acid structure is corrosive and can cause severe skin burns and eye damage.[7][8]
Based on this evidence, it is prudent to handle (4-Amino-2,3-difluorophenyl)acetic acid as a hazardous substance with the potential to cause significant irritation or corrosive damage to the eyes, skin, and respiratory tract.
| Anticipated Hazard Classification (GHS) | Hazard Statement | Rationale based on Structural Analogs |
| Skin Corrosion / Irritation, Category 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | The difluoro-phenyl and acetic acid moieties are associated with corrosive and irritant properties.[1][9] |
| Serious Eye Damage / Irritation, Category 1 | H318: Causes serious eye damage | Phenylacetic acid analogs consistently show risks of serious eye irritation or damage.[1][2][9] |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled | Halogenated phenylacetic acids carry warnings for acute toxicity via multiple exposure routes.[1] |
| Specific Target Organ Toxicity, Single Exposure | H335: May cause respiratory irritation | The compound is a fine powder, and similar chemicals are known respiratory irritants.[6][10] |
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final and essential barrier between you and a chemical hazard. However, it should always be used in conjunction with more effective control measures.
-
Engineering Controls : Always handle (4-Amino-2,3-difluorophenyl)acetic acid, especially in its powdered form, inside a certified chemical fume hood.[3][11] This minimizes inhalation exposure. Ensure safety showers and eyewash stations are readily accessible and tested.[1][5]
-
Administrative Controls : Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this chemical. Clearly demarcate areas where it is being used.
Task-Specific PPE Protocols
The selection of PPE must be tailored to the specific task and the associated risks of exposure.
Core PPE Ensemble (Minimum Requirement)
For any task involving this chemical, the following must be worn:
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields (for handling sealed containers).
-
Hand Protection : Standard nitrile laboratory gloves (minimum 4-5 mil thickness) for incidental contact.[12][13]
-
Body Protection : A long-sleeved, knee-length laboratory coat.[12]
-
Attire : Full-length pants and closed-toe shoes are mandatory.[13]
Enhanced PPE for Specific Operations
The following table outlines the required PPE for common laboratory procedures.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Powder | Chemical splash goggles | Double-glove with nitrile gloves | Standard lab coat | Required if outside a fume hood or if significant aerosolization is possible (N95 respirator minimum). A respiratory protection program is mandatory for respirator use.[12][13] |
| Preparing Solutions | Chemical splash goggles | Nitrile gloves (change immediately if contact occurs) | Standard lab coat | Not typically required if performed in a fume hood. |
| Running Reactions / Transfers | Chemical splash goggles. Add a face shield if splashes are possible (>50 mL).[13] | Nitrile gloves. Consider thicker, chemically-resistant gloves (e.g., butyl rubber) for prolonged operations. | Standard lab coat. Add a chemically-resistant apron for larger volumes.[12] | Not typically required if performed in a fume hood. |
| Large-Scale Work (>10g) | Face shield worn over chemical splash goggles | Heavy-duty, chemically-resistant gloves (e.g., butyl rubber, neoprene) | Chemically-resistant apron over a lab coat | Recommended to use a supplied-air respirator, based on a formal risk assessment. |
PPE Selection Decision Workflow
This diagram illustrates the logical process for selecting the appropriate level of personal protective equipment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




